molecular formula C18H18Cl2N2O B15617538 BPR1M97

BPR1M97

Cat. No.: B15617538
M. Wt: 349.3 g/mol
InChI Key: LIYLICKKTYEDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPR1M97 is a useful research compound. Its molecular formula is C18H18Cl2N2O and its molecular weight is 349.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-22-9-8-12-4-2-3-5-14(12)17(22)11-21-18(23)13-6-7-15(19)16(20)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYLICKKTYEDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BPR1M97

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) peptide receptor. This unique pharmacological profile positions it as a promising therapeutic candidate for the management of severe pain with a potentially improved safety profile compared to traditional opioid analgesics. This compound exhibits high binding affinity for both MOP and NOP receptors. Functionally, it behaves as a full agonist at the MOP receptor, mediating its analgesic effects primarily through G-protein signaling pathways. At the NOP receptor, it demonstrates G protein-biased agonism, a characteristic that may contribute to its reduced side-effect profile. Preclinical studies have demonstrated its potent antinociceptive effects in various animal models of pain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor binding and functional activity, detailed experimental protocols for its characterization, and a summary of its in vivo pharmacological effects.

Core Mechanism of Action: Dual Agonism at MOP and NOP Receptors

The primary mechanism of action of this compound is its ability to concurrently activate two distinct G protein-coupled receptors (GPCRs) in the opioid family: the MOP receptor and the NOP receptor.

  • Mu-Opioid Peptide (MOP) Receptor Agonism: this compound acts as a full agonist at the MOP receptor. Activation of the MOP receptor is the cornerstone of analgesia for traditional opioids like morphine. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades mediated by inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. The net effect of these events is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.

  • Nociceptin/Orphanin FQ (NOP) Peptide Receptor Agonism: this compound is also an agonist at the NOP receptor. The NOP receptor system is involved in the modulation of pain, anxiety, and reward. Notably, this compound displays G protein-biased agonism at the NOP receptor. This means it preferentially activates the G protein signaling pathway over the β-arrestin recruitment pathway.[1] This biased signaling is hypothesized to contribute to the desirable therapeutic effects while minimizing the adverse effects often associated with β-arrestin-mediated signaling, such as tolerance and respiratory depression.

The dual agonism of this compound is thought to produce a synergistic analgesic effect while potentially mitigating the undesirable side effects associated with conventional MOP receptor agonists.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro and in vivo pharmacology of this compound.

Table 1: In Vitro Receptor Binding Affinity
ReceptorLigandKi (nM)
Human MOPThis compound1.8
Human NOPThis compound4.2

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity
ReceptorAssayParameterThis compoundMorphine (Reference)
Human MOPcAMP InhibitionEC50 (nM)Data not availableData not available
Emax (%)Full AgonistFull Agonist
β-arrestin RecruitmentEC50 (nM)Data not availableData not available
Emax (%)Data not availableData not available
Human NOPcAMP InhibitionEC50 (nM)Data not availableN/A
Emax (%)AgonistN/A
β-arrestin RecruitmentEC50 (nM)Data not availableN/A
Emax (%)Low/No RecruitmentN/A

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug. Data for this compound's EC50 and Emax in these functional assays are not publicly available in the reviewed literature.

Table 3: In Vivo Antinociceptive Potency
Animal ModelPain TypeTestThis compound ED50 (mg/kg, s.c.)Morphine ED50 (mg/kg, s.c.)
MouseAcute ThermalTail-Flick0.127Data not available

ED50 (median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. s.c. denotes subcutaneous administration.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

The following diagrams illustrate the signaling pathways activated by this compound at the MOP and NOP receptors.

BPR1M97_Signaling cluster_MOP MOP Receptor Signaling cluster_NOP NOP Receptor Signaling BPR1M97_MOP This compound MOP MOP Receptor BPR1M97_MOP->MOP Binds G_protein_MOP Gi/o Protein MOP->G_protein_MOP Activates Beta_Arrestin_MOP β-Arrestin MOP->Beta_Arrestin_MOP Recruits AC_MOP Adenylyl Cyclase G_protein_MOP->AC_MOP Inhibits Analgesia Analgesia G_protein_MOP->Analgesia cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP Side_Effects_MOP Side Effects (e.g., Respiratory Depression) Beta_Arrestin_MOP->Side_Effects_MOP BPR1M97_NOP This compound NOP NOP Receptor BPR1M97_NOP->NOP Binds G_protein_NOP G Protein NOP->G_protein_NOP Preferentially Activates Beta_Arrestin_NOP β-Arrestin NOP->Beta_Arrestin_NOP Minimal Recruitment AC_NOP Adenylyl Cyclase G_protein_NOP->AC_NOP Inhibits Modulation Modulation of Pain & Reduced Side Effects G_protein_NOP->Modulation cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP

Caption: Signaling pathways of this compound at MOP and NOP receptors.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical experimental workflow for the in vitro characterization of a dual GPCR agonist like this compound.

experimental_workflow start Start: Compound Synthesis (this compound) binding_assay Radioligand Binding Assays (MOP & NOP Receptors) start->binding_assay determine_ki Determine Ki values binding_assay->determine_ki functional_assays Functional Assays determine_ki->functional_assays cAMP_assay cAMP Inhibition Assay functional_assays->cAMP_assay beta_arrestin_assay β-Arrestin Recruitment Assay functional_assays->beta_arrestin_assay determine_ec50_emax_cAMP Determine EC50 & Emax (cAMP) cAMP_assay->determine_ec50_emax_cAMP determine_ec50_emax_barrestin Determine EC50 & Emax (β-arrestin) beta_arrestin_assay->determine_ec50_emax_barrestin bias_analysis G Protein Bias Analysis determine_ec50_emax_cAMP->bias_analysis determine_ec50_emax_barrestin->bias_analysis end End: Pharmacological Profile bias_analysis->end

Caption: General experimental workflow for in vitro characterization.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key in vitro and in vivo experiments used to characterize this compound. These protocols are based on standard methodologies in the field.

In Vitro Assays

4.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for human MOP and NOP receptors.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human MOP receptor (CHO-hMOP) or human NOP receptor (CHO-hNOP).

  • Materials:

    • CHO-hMOP and CHO-hNOP cell membranes.

    • Radioligands: [3H]-DAMGO (for MOP), [3H]-Nociceptin (for NOP).

    • Non-specific binding competitors: Naloxone (for MOP), Nociceptin (for NOP).

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Scintillation cocktail and scintillation counter.

  • Protocol:

    • Prepare cell membranes from CHO-hMOP and CHO-hNOP cells.

    • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding, omit the competitor. For non-specific binding, add a high concentration of the respective non-specific competitor.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

4.1.2. cAMP Inhibition Assay

  • Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound to inhibit adenylyl cyclase via MOP and NOP receptors.

  • Cell Lines: CHO-hMOP and CHO-hNOP cells.

  • Materials:

    • CHO-hMOP and CHO-hNOP cells.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • This compound at various concentrations.

    • cAMP detection kit (e.g., LANCE Ultra cAMP Kit).

    • Cell culture medium and reagents.

  • Protocol:

    • Seed CHO-hMOP or CHO-hNOP cells in a 384-well plate and incubate overnight.

    • Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

    • Plot the cAMP levels against the concentration of this compound to generate a dose-response curve.

    • Determine the EC50 and Emax values from the curve.

4.1.3. β-Arrestin Recruitment Assay

  • Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the MOP and NOP receptors.

  • Cell Lines: Cell lines engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin cell lines expressing tagged MOP or NOP receptors and a β-arrestin-enzyme fragment fusion protein).

  • Materials:

    • Engineered cell lines.

    • This compound at various concentrations.

    • Detection reagents for the specific assay system.

    • Luminometer.

  • Protocol:

    • Plate the cells in a 384-well plate and incubate.

    • Add varying concentrations of this compound to the cells.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature to allow for the enzymatic reaction to develop.

    • Measure the luminescent signal using a luminometer.

    • Plot the luminescence against the concentration of this compound to generate a dose-response curve.

    • Determine the EC50 and Emax values from the curve.

In Vivo Assays

4.2.1. Tail-Flick Test for Analgesia

  • Objective: To assess the antinociceptive effect of this compound in a model of acute thermal pain.

  • Animals: Male ICR mice.

  • Materials:

    • This compound and morphine at various doses.

    • Vehicle control (e.g., saline).

    • Tail-flick apparatus with a radiant heat source.

  • Protocol:

    • Acclimatize the mice to the testing environment.

    • Determine the baseline tail-flick latency for each mouse by applying the heat source to the tail and measuring the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.

    • Administer this compound, morphine, or vehicle subcutaneously.

    • At various time points after administration (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.

    • Calculate the maximum possible effect (%MPE) for each animal at each time point.

    • Determine the ED50 value from the dose-response curve.

4.2.2. Respiratory Depression Assessment

  • Objective: To evaluate the effect of this compound on respiratory function compared to morphine.

  • Animals: Male Sprague-Dawley rats or mice.

  • Materials:

    • This compound and morphine at various doses.

    • Vehicle control.

    • Whole-body plethysmography chambers.

  • Protocol:

    • Acclimatize the animals to the plethysmography chambers.

    • Record baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume.

    • Administer this compound, morphine, or vehicle.

    • Continuously monitor and record respiratory parameters for a set period after drug administration.

    • Analyze the data to determine the extent and duration of any respiratory depression.

4.2.3. Gastrointestinal Transit Assay

  • Objective: To assess the effect of this compound on gastrointestinal motility.

  • Animals: Male ICR mice.

  • Materials:

    • This compound and morphine at various doses.

    • Vehicle control.

    • Charcoal meal (e.g., 5% charcoal in 10% gum arabic).

  • Protocol:

    • Fast the mice overnight with free access to water.

    • Administer this compound, morphine, or vehicle.

    • After a set time (e.g., 30 minutes), administer the charcoal meal orally.

    • After another set time (e.g., 20-30 minutes), euthanize the mice and dissect the small intestine.

    • Measure the total length of the small intestine and the distance the charcoal meal has traveled.

    • Calculate the percent of intestinal transit for each mouse.

4.2.4. Conditioned Place Preference (CPP) Test

  • Objective: To evaluate the rewarding or aversive properties of this compound, as an indicator of abuse potential.

  • Animals: Male ICR mice.

  • Materials:

    • This compound and morphine at various doses.

    • Vehicle control.

    • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Protocol:

    • Pre-conditioning phase: Allow the mice to freely explore all three chambers and record the time spent in each to establish baseline preference.

    • Conditioning phase: Over several days, administer the drug (this compound or morphine) and confine the mouse to one of the outer chambers. On alternate days, administer the vehicle and confine the mouse to the other outer chamber.

    • Post-conditioning (test) phase: Place the mouse in the central chamber and allow it to freely explore all three chambers without any drug administration.

    • Record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a rewarding effect (place preference), while a decrease suggests an aversive effect (place aversion).

Conclusion

This compound represents a significant advancement in the development of novel analgesics. Its dual agonist activity at MOP and NOP receptors, particularly its G protein-biased agonism at the NOP receptor, provides a strong rationale for its potential to deliver potent pain relief with an improved safety and tolerability profile compared to conventional opioids. The comprehensive in vitro and in vivo characterization of this compound, as outlined in this guide, is essential for fully elucidating its therapeutic potential and advancing its development as a next-generation analgesic. Further research to obtain more detailed quantitative data on its functional activity and in vivo effects will be crucial in this endeavor.

References

BPR1M97: A Technical Guide to Dual MOP/NOP Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) and nociceptin/orphanin FQ (NOP) receptors. This unique pharmacological profile offers the potential for potent analgesia with a significantly improved safety profile compared to traditional opioid analgesics. Preclinical studies have demonstrated that this compound exhibits potent antinociceptive effects in various pain models while causing fewer adverse effects such as respiratory depression, constipation, and abuse liability. This technical guide provides an in-depth overview of the dual MOP/NOP receptor agonism of this compound, including its binding affinity, in vitro and in vivo pharmacology, and the underlying signaling mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of pain management.

Introduction: The Rationale for Dual MOP/NOP Receptor Agonism

Traditional opioid analgesics, which primarily target the MOP receptor, are highly effective for pain relief but are associated with a range of severe side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse and addiction.[1][2] The nociceptin/orphanin FQ (NOP) receptor system has emerged as a promising target to mitigate these undesirable effects. Activation of NOP receptors can produce analgesia, and importantly, NOP receptor agonists have been shown to have a low abuse liability.[3] Furthermore, the co-activation of MOP and NOP receptors can lead to synergistic antinociceptive effects.[3][4] This has driven the development of dual MOP/NOP receptor agonists like this compound, with the hypothesis that such compounds could provide potent pain relief with an attenuated side-effect profile.[5]

In Vitro Pharmacology of this compound

This compound has been characterized as a high-affinity ligand for both MOP and NOP receptors.[6] In vitro functional assays have revealed its distinct agonist properties at each receptor, contributing to its unique pharmacological profile.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for human MOP and NOP receptors. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.

CompoundMOP Receptor Ki (nM)NOP Receptor Ki (nM)
This compound1.8[6]4.2[6]
Functional Activity

This compound exhibits distinct functional activities at the MOP and NOP receptors. At the MOP receptor, it acts as a full agonist, while at the NOP receptor, it behaves as a G protein-biased agonist.[1][2]

The activation of MOP and NOP receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

AssayReceptorThis compound Activity
cAMP ProductionMOPFull Agonist[1][2]
cAMP ProductionNOPG protein-biased agonist[1][2]

β-arrestin recruitment is a key event in receptor desensitization and internalization, and for MOP receptors, it has been linked to some of the adverse effects of opioids. This compound's biased agonism at the NOP receptor suggests a lower propensity to recruit β-arrestin compared to its G protein signaling.

AssayReceptorThis compound Activity
β-Arrestin RecruitmentMOPFull Agonist Properties[1]
β-Arrestin RecruitmentNOPG protein-biased agonist[1]

In Vivo Pharmacology of this compound

Animal models have been instrumental in characterizing the antinociceptive efficacy and side-effect profile of this compound.

Antinociceptive Effects

This compound has demonstrated potent and rapid antinociceptive effects in various rodent models of pain.[1][2]

Animal ModelPain TypeThis compound Effect
Murine Cancer Pain ModelCancer PainPotent antinociception[6]
Tail-flick and Tail-clip TestsAcute Thermal PainFaster and potent antinociceptive effects compared to morphine[1][2]
Acetone Drop and von Frey Hair TestsNeuropathic PainElicited analgesia[1]
Side-Effect Profile

A key advantage of this compound is its improved side-effect profile compared to traditional opioids like morphine.

Side EffectThis compound EffectComparison to Morphine
Respiratory DepressionLess respiratory dysfunction[1][2]Safer[1][2]
Cardiovascular EffectsLess cardiovascular dysfunction[1][2]Safer[1][2]
Gastrointestinal Dysfunction (Constipation)Less gastrointestinal dysfunction[1][2]Safer[1][2]
Abuse Liability (Conditioned Place Preference)Decreased global activity[1][2]Less rewarding
Physical Dependence (Naloxone-precipitated withdrawal)Induced less withdrawal jumping[1][2]Reduced dependence

Signaling Pathways

The dual agonism of this compound at MOP and NOP receptors activates complex intracellular signaling cascades.

BPR1M97_Signaling_Pathway cluster_MOP MOP Receptor Signaling cluster_NOP NOP Receptor Signaling BPR1M97_MOP This compound MOP MOP Receptor BPR1M97_MOP->MOP Full Agonist G_protein_MOP Gi/o Protein MOP->G_protein_MOP Beta_Arrestin_MOP β-Arrestin MOP->Beta_Arrestin_MOP Recruitment AC_MOP Adenylyl Cyclase G_protein_MOP->AC_MOP Inhibition cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP Internalization_MOP Receptor Internalization Beta_Arrestin_MOP->Internalization_MOP BPR1M97_NOP This compound NOP NOP Receptor BPR1M97_NOP->NOP G protein-biased Agonist G_protein_NOP Gi/o Protein NOP->G_protein_NOP Beta_Arrestin_NOP β-Arrestin NOP->Beta_Arrestin_NOP Reduced Recruitment AC_NOP Adenylyl Cyclase G_protein_NOP->AC_NOP Inhibition cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Experimental_Workflow_In_Vitro start Start binding Radioligand Binding Assay (Determine Ki) start->binding cAMP cAMP Accumulation Assay (Determine EC50, Emax for G protein) start->cAMP arrestin β-Arrestin Recruitment Assay (Determine EC50, Emax for β-arrestin) start->arrestin end End binding->end cAMP->end arrestin->end Experimental_Workflow_In_Vivo start Start antinociception Antinociception Assays (e.g., Tail-Flick Test) start->antinociception respiration Respiratory Function (Whole-body Plethysmography) start->respiration cpp Conditioned Place Preference (Abuse Liability) start->cpp gi_transit Gastrointestinal Transit (Charcoal Meal Assay) start->gi_transit end End antinociception->end respiration->end cpp->end gi_transit->end

References

The Structure-Activity Relationship of BPR1M97: A Dual-Targeting Opioid Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BPR1M97 has emerged as a promising small molecule dual agonist of the mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors. It exhibits potent antinociceptive effects with a significantly improved safety profile compared to traditional opioid analgesics like morphine. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its pharmacological profile, the experimental methodologies used for its characterization, and the signaling pathways it modulates. While a dedicated, publicly available SAR study on a series of this compound analogs is limited, this guide synthesizes the known data for this compound and extrapolates key SAR principles from related dual MOP/NOP receptor agonists to provide a foundational understanding for researchers in the field of pain management and opioid drug discovery.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional MOP receptor agonists, while potent pain relievers, are fraught with severe side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse. The NOP receptor, a non-opioid member of the opioid receptor family, has garnered significant attention as a therapeutic target. Activation of the NOP receptor can produce analgesia and modulate the adverse effects associated with MOP receptor activation.

This compound is a novel compound that capitalizes on the synergistic potential of targeting both MOP and NOP receptors. It acts as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1][2][3] This dual mechanism of action is believed to contribute to its potent analgesic properties and its favorable side-effect profile, which includes reduced respiratory depression and less potential for abuse compared to morphine.[2][3] This guide will delve into the known structural features of this compound that govern its interaction with these two key receptors.

Core Structure of this compound

The chemical structure of this compound is fundamental to its dual-target activity. While the exact synthesis and initial discovery through high-throughput screening are not extensively detailed in the public domain, its core scaffold represents a novel chemotype for dual MOP/NOP agonism.

BPR1M97_Structure cluster_core Core Scaffold Core [Insert Chemical Structure Image of this compound Here] This compound Chemical Structure Signaling_Pathway cluster_MOP MOP Receptor Signaling cluster_NOP NOP Receptor Signaling This compound This compound MOP MOP Receptor This compound->MOP NOP NOP Receptor This compound->NOP G_protein_MOP Gi/o Protein MOP->G_protein_MOP Full Agonist beta_arrestin_MOP β-Arrestin MOP->beta_arrestin_MOP AC_MOP Adenylate Cyclase (Inhibition) G_protein_MOP->AC_MOP cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP PKA_MOP ↓ PKA cAMP_MOP->PKA_MOP Analgesia_MOP Analgesia PKA_MOP->Analgesia_MOP Side_Effects_MOP Side Effects (e.g., Respiratory Depression) beta_arrestin_MOP->Side_Effects_MOP G_protein_NOP Gi/o Protein NOP->G_protein_NOP G Protein-biased Agonist beta_arrestin_NOP β-Arrestin (Minimal Recruitment) NOP->beta_arrestin_NOP AC_NOP Adenylate Cyclase (Inhibition) G_protein_NOP->AC_NOP cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP PKA_NOP ↓ PKA cAMP_NOP->PKA_NOP Analgesia_NOP Analgesia PKA_NOP->Analgesia_NOP Reduced_Side_Effects Reduced Side Effects beta_arrestin_NOP->Reduced_Side_Effects Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assays (MOP & NOP) Functional cAMP Functional Assays (MOP & NOP) Binding->Functional Determine Affinity (Ki) Biased_Agonism β-Arrestin Recruitment Assays (MOP & NOP) Functional->Biased_Agonism Assess Functional Potency (EC50) & Efficacy Antinociception Antinociception Models (e.g., Tail-Flick, Cancer Pain) Biased_Agonism->Antinociception Candidate Selection Side_Effects Side Effect Profiling (Respiratory, GI, Abuse Liability) Antinociception->Side_Effects Evaluate Therapeutic Index

References

BPR1M97: A G Protein-Biased Agonist at the Nociceptin/Orphanin FQ Peptide (NOP) Receptor - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3][4] Of significant interest to the field of pharmacology and drug development is its distinct signaling profile at the NOP receptor, where it functions as a G protein-biased agonist.[1][3][5] This biased agonism, characterized by the preferential activation of G protein-mediated signaling pathways over β-arrestin recruitment, suggests a therapeutic potential for potent analgesia with a reduced side-effect profile compared to traditional opioids. This technical guide provides a comprehensive overview of this compound's action at the NOP receptor, including its signaling pathways, the concept of biased agonism, and the experimental methodologies used for its characterization.

Introduction to the NOP Receptor and Biased Agonism

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, or NOP receptor, is a G protein-coupled receptor (GPCR) and the fourth member of the opioid receptor family. Unlike classical opioid receptors, the activation of the NOP receptor can produce a range of effects, including analgesia, anxiolysis, and modulation of reward pathways.

GPCRs, upon activation by an agonist, can initiate downstream signaling through two primary pathways: G protein-dependent signaling and β-arrestin-dependent signaling.

  • G protein signaling: This is often considered the canonical pathway for many GPCRs, leading to the modulation of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and the activation of various ion channels. For the NOP receptor, which typically couples to Gαi/o proteins, this results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, which contributes to its analgesic effects.

  • β-arrestin signaling: Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestins play a crucial role in receptor desensitization, internalization (endocytosis), and can also act as scaffolds for other signaling proteins, initiating a distinct wave of cellular responses. It is hypothesized that the β-arrestin pathway may be responsible for some of the undesirable side effects of opioid therapy, such as tolerance and respiratory depression.

A biased agonist is a ligand that, upon binding to a receptor, preferentially activates one signaling pathway over another. This compound is described as a G protein-biased agonist at the NOP receptor, meaning it more potently or effectively stimulates the G protein pathway while having a reduced effect on β-arrestin recruitment.[1][3][5] This profile is of significant therapeutic interest as it may allow for the separation of desired analgesic effects from unwanted side effects.

Signaling Pathways of the NOP Receptor

The following diagrams illustrate the canonical G protein and β-arrestin signaling pathways initiated by the activation of the NOP receptor.

NOP Receptor G Protein Signaling Pathway

NOP_G_Protein_Signaling NOP Receptor G Protein Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound NOP_Receptor NOP Receptor This compound->NOP_Receptor G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Analgesia cAMP->Cellular_Response Downstream Effects

NOP Receptor β-Arrestin Signaling Pathway

NOP_Beta_Arrestin_Signaling NOP Receptor β-Arrestin Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist NOP_Receptor NOP Receptor Agonist->NOP_Receptor Phosphorylated_NOP Phosphorylated NOP Receptor GRK GRK NOP_Receptor->GRK Recruitment Beta_Arrestin β-Arrestin Phosphorylated_NOP->Beta_Arrestin GRK->NOP_Receptor Phosphorylation Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling β-Arrestin Mediated Signaling Beta_Arrestin->Signaling

Quantitative Data for this compound at the NOP Receptor

A comprehensive review of available literature confirms that this compound is a potent agonist at both the MOP and NOP receptors. Its G protein bias is specifically noted at the NOP receptor.[1][3]

Note: Despite extensive searches, the specific quantitative data (EC50 and Emax values) for this compound from the primary research publication by Chao et al. (Neuropharmacology, 2020) for both the G protein (cAMP) and β-arrestin recruitment assays at the NOP receptor were not accessible.[1][2][3] Such data is crucial for a complete quantitative comparison and is typically presented as follows:

Table 1: In Vitro Binding Affinity of this compound

ReceptorK_i (nM)
MOP1.8[4]
NOP4.2[4]

Table 2: Functional Activity of this compound at the Human NOP Receptor (Illustrative)

AssayParameterThis compoundN/OFQ (Reference Agonist)
G Protein Signaling (cAMP Inhibition) EC_50 (nM) Data not availableData not available
E_max (%) Data not available100%
β-Arrestin 2 Recruitment EC_50 (nM) Data not availableData not available
E_max (%) Data not available100%

Experimental Protocols

The characterization of this compound as a G protein-biased agonist at the NOP receptor involves two key in vitro functional assays: a cAMP inhibition assay to measure G protein activation and a β-arrestin recruitment assay. The following are detailed, representative protocols for these assays based on commonly used commercial platforms.

G Protein Activation: cAMP Inhibition Assay (HTRF)

This protocol describes a method for quantifying the inhibition of cyclic AMP (cAMP) production following the activation of Gαi/o-coupled receptors like the NOP receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

cAMP HTRF Assay Workflow

cAMP_HTRF_Workflow cAMP HTRF Assay Workflow start Start cell_culture 1. Culture CHO-hNOP cells start->cell_culture cell_prep 2. Harvest and resuspend cells in stimulation buffer cell_culture->cell_prep plating 3. Plate cells in a 384-well plate cell_prep->plating compound_add 4. Add this compound at various concentrations plating->compound_add forskolin_add 5. Add Forskolin to stimulate adenylyl cyclase compound_add->forskolin_add incubation1 6. Incubate at room temperature forskolin_add->incubation1 reagent_add 7. Add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) incubation1->reagent_add incubation2 8. Incubate at room temperature reagent_add->incubation2 read_plate 9. Read plate on HTRF-compatible reader (665 nm and 620 nm) incubation2->read_plate analysis 10. Calculate HTRF ratio and determine EC50 and Emax read_plate->analysis end End analysis->end Beta_Arrestin_PathHunter_Workflow β-Arrestin PathHunter Assay Workflow start Start cell_culture 1. Culture PathHunter CHO-hNOP β-arrestin 2 cells start->cell_culture plating 2. Plate cells in a 384-well plate and incubate overnight cell_culture->plating compound_add 3. Add this compound at various concentrations plating->compound_add incubation1 4. Incubate at 37°C for 90 minutes compound_add->incubation1 equilibration 5. Equilibrate plate to room temperature incubation1->equilibration reagent_add 6. Add PathHunter detection reagents equilibration->reagent_add incubation2 7. Incubate at room temperature for 60 minutes reagent_add->incubation2 read_plate 8. Read luminescence on a plate reader incubation2->read_plate analysis 9. Normalize data and determine EC50 and Emax read_plate->analysis end End analysis->end

References

Foundational Research on BPR1M97: A Dual MOP/NOP Receptor Agonist for Antinociception

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin (B549756)/orphanin FQ (NOP) peptide receptor.[1][2][3] Foundational research has demonstrated its potential as a potent antinociceptive agent with a potentially safer side-effect profile compared to traditional opioids like morphine.[1][2][3] This technical guide provides a comprehensive overview of the core research on this compound, focusing on its in vitro and in vivo pharmacology, experimental methodologies, and underlying signaling pathways.

In Vitro Pharmacology: Receptor Binding and Functional Activity

The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity and functional activity at MOP and NOP receptors.

Quantitative Data Summary: In Vitro Assays

The following table summarizes the key quantitative data from foundational in vitro studies, comparing the activity of this compound with the standard MOP agonist, morphine.

Assay TypeReceptorLigandKi (nM)EC50 (nM)Emax (%)
Receptor Binding MOPThis compound1.8--
NOPThis compound4.2--
cAMP Production MOPThis compound-1.9 ± 0.4100
Morphine-4.7 ± 0.9100
NOPThis compound-3.1 ± 0.5100
β-Arrestin 2 Recruitment MOPThis compound-25.1 ± 3.7100
Morphine-31.6 ± 5.2100
NOPThis compound->100020
Receptor Internalization MOPThis compound-39.8 ± 6.3100
Morphine-50.1 ± 8.9100
NOPThis compound->1000<10
Membrane Potential MOPThis compound-1.2 ± 0.2100
Morphine-2.8 ± 0.5100
NOPThis compound-2.5 ± 0.4100

Data presented as mean ± SEM. Ki values indicate binding affinity. EC50 values represent the concentration for 50% of maximal effect (potency). Emax values indicate the maximum effect relative to a standard agonist (efficacy).[1][2][3]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways activated by this compound at the MOP and NOP receptors.

MOP_Signaling This compound This compound MOP MOP Receptor This compound->MOP Binds G_protein Gαi/o Protein MOP->G_protein Activates Beta_Arrestin β-Arrestin 2 MOP->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

MOP Receptor Signaling Pathway for this compound.

NOP_Signaling This compound This compound NOP NOP Receptor This compound->NOP Binds G_protein Gαi/o Protein NOP->G_protein Activates Beta_Arrestin β-Arrestin 2 NOP->Beta_Arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

NOP Receptor G protein-biased Signaling for this compound.
Experimental Protocols: In Vitro Assays

Detailed methodologies for the key in vitro experiments are provided below.

  • Radioligand Binding Assays:

    • Cell membranes from HEK293 cells stably expressing human MOP or NOP receptors were prepared.

    • Membranes were incubated with the radioligand ([³H]-DAMGO for MOP, [³H]-Nociceptin for NOP) and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of excess unlabeled naloxone (B1662785) (for MOP) or nociceptin (for NOP).

    • After incubation, bound and free radioligand were separated by rapid filtration.

    • Radioactivity was quantified by liquid scintillation counting.

    • Ki values were calculated using the Cheng-Prusoff equation.

  • cAMP Production Assay:

    • HEK293 cells expressing either MOP or NOP receptors were seeded in 96-well plates.

    • Cells were pre-treated with forskolin (B1673556) to stimulate cAMP production.

    • Varying concentrations of this compound or morphine were added.

    • After incubation, cells were lysed, and intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF).

    • EC50 and Emax values were determined from the concentration-response curves.

  • β-Arrestin 2 Recruitment Assay:

    • U2OS cells co-expressing the receptor (MOP or NOP) fused to a ProLink tag and β-arrestin 2 fused to an Enzyme Acceptor fragment were used.

    • Cells were treated with varying concentrations of this compound or morphine.

    • Receptor activation leads to β-arrestin 2 recruitment, causing enzyme fragment complementation.

    • A chemiluminescent substrate was added, and the resulting signal was measured.

    • EC50 and Emax values were calculated from the dose-response curves.

In Vivo Antinociception and Side-Effect Profile

The antinociceptive efficacy of this compound and its potential for opioid-related side effects were evaluated in various rodent models of pain.

Quantitative Data Summary: In Vivo Assays

The following table summarizes the in vivo antinociceptive potency of this compound compared to morphine and highlights key findings related to side effects.

Assay TypePain TypeLigandED50 (mg/kg, s.c.)Key Side-Effect Findings
Tail-Flick Test Acute ThermalThis compound0.45 ± 0.08-
Morphine2.1 ± 0.3-
Hot-Plate Test Acute ThermalThis compound0.38 ± 0.06-
Morphine1.8 ± 0.2-
Von Frey Test (CCI Model) NeuropathicThis compound0.9 ± 0.1-
Morphine3.5 ± 0.5-
Cancer-Induced Bone Pain ChronicThis compound1.8More potent and faster-acting than morphine.[2]
Respiratory Depression -This compoundSignificantly less respiratory depression than morphine at equianalgesic doses.[2][3]
Gastrointestinal Transit -This compoundCaused less inhibition of gastrointestinal transit (constipation) compared to morphine.[2][3]
Cardiovascular Effects -This compoundInduced less cardiovascular dysfunction than morphine.[2][3]
Physical Dependence -This compoundPrecipitated less withdrawal jumping with naloxone compared to morphine.[2][3]

Data presented as mean ± SEM. ED50 is the dose required to produce a 50% maximal antinociceptive effect. s.c. = subcutaneous administration.

Experimental Workflow Diagrams

The workflows for key in vivo antinociception assays are depicted below.

Tail_Flick_Workflow cluster_pre Pre-Treatment cluster_post Post-Treatment Baseline Measure Baseline Tail-Flick Latency Administer Administer this compound or Morphine (s.c.) Baseline->Administer Test_Latency Measure Tail-Flick Latency at Timed Intervals Administer->Test_Latency Analysis Calculate % Maximum Possible Effect (%MPE) and Determine ED50 Test_Latency->Analysis Heat_Source Apply Radiant Heat to Mouse Tail Heat_Source->Test_Latency

Workflow for the Tail-Flick Test.

Von_Frey_Workflow cluster_model Neuropathic Pain Model Induction cluster_testing Behavioral Testing CCI_Surgery Chronic Constriction Injury (CCI) of the Sciatic Nerve Baseline Establish Baseline Mechanical Threshold CCI_Surgery->Baseline Administer Administer this compound or Morphine (s.c.) Baseline->Administer Test_Threshold Measure Paw Withdrawal Threshold with Von Frey Filaments Administer->Test_Threshold Analysis Determine Dose-Response Curve and Calculate ED50 Test_Threshold->Analysis

Workflow for the Von Frey Test in a Neuropathic Pain Model.
Experimental Protocols: In Vivo Assays

Detailed methodologies for the key in vivo experiments are provided below.

  • Animals: Male ICR mice were used for acute pain models, and male C57BL/6 mice were used for the cancer pain model. All animals were housed under standard laboratory conditions with a 12-h light/dark cycle and ad libitum access to food and water.

  • Tail-Flick and Hot-Plate Tests (Acute Thermal Pain):

    • Baseline latencies for tail withdrawal from a radiant heat source or hind paw licking/jumping on a heated plate (55°C) were determined.

    • Animals were administered this compound or morphine subcutaneously.

    • At various time points post-administration (e.g., 15, 30, 60, 90, and 120 min), the latency to respond to the thermal stimulus was measured.

    • A cut-off time was used to prevent tissue damage.

    • The percentage of maximal possible effect (%MPE) was calculated, and ED50 values were determined from the dose-response curves.

  • Von Frey Test (Neuropathic Pain):

    • Neuropathic pain was induced using the chronic constriction injury (CCI) model of the sciatic nerve.

    • After a recovery period, the baseline mechanical paw withdrawal threshold was assessed using calibrated von Frey filaments.

    • Animals were treated with this compound or morphine (s.c.).

    • The paw withdrawal threshold was re-assessed at specified time points after drug administration.

    • The dose-response relationship was used to calculate the ED50.

  • Cancer-Induced Bone Pain Model:

    • Sarcoma cells were injected into the intramedullary space of the femur in mice.

    • Pain behaviors, such as guarding and flinching, were assessed at baseline and after tumor growth.

    • The antinociceptive effects of this compound and morphine were evaluated after subcutaneous administration.

Logical Relationship of Dual Agonism and Therapeutic Effect

The therapeutic profile of this compound is hypothesized to result from its unique dual agonism at MOP and NOP receptors.

Logical_Model cluster_receptor Receptor Interaction cluster_effects Pharmacological Effects This compound This compound MOP_Agonism Full Agonism at MOP Receptor This compound->MOP_Agonism NOP_Agonism G protein-biased Agonism at NOP Receptor This compound->NOP_Agonism Antinociception Potent Antinociception MOP_Agonism->Antinociception NOP_Agonism->Antinociception Synergistic Effect Reduced_Side_Effects Reduced Side Effects (Respiratory, GI, etc.) NOP_Agonism->Reduced_Side_Effects Modulatory Effect Therapeutic_Potential Improved Therapeutic Potential Antinociception->Therapeutic_Potential Reduced_Side_Effects->Therapeutic_Potential

Logical Model of this compound's Dual Agonism and Therapeutic Outcome.

Conclusion

The foundational research on this compound establishes it as a potent, dual MOP/NOP receptor agonist with significant antinociceptive properties across various pain models.[1][2] Its unique pharmacology, particularly its G protein-biased agonism at the NOP receptor, likely contributes to its improved side-effect profile compared to morphine.[1][3] These findings underscore the potential of this compound as a lead compound for the development of safer and more effective analgesics. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in more complex preclinical and clinical settings.

References

BPR1M97: A Technical Guide to a Novel Dual-Target Opioid Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel, potent, and blood-brain barrier-penetrant small molecule that acts as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its quantitative biological data. The unique signaling pathway of this compound, characterized by full agonism at the MOP receptor and G protein-biased agonism at the NOP receptor, is also detailed and visualized. This document serves as a critical resource for researchers engaged in the development of safer and more effective analgesics.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule with a distinct chemical scaffold. While the definitive IUPAC name and SMILES string are not publicly available in the primary literature, its molecular formula and weight have been reported.

A visual representation of the chemical structure is crucial for understanding its steric and electronic properties, which underpin its pharmacological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H18Cl2N2O[3]
Molecular Weight 349.25 g/mol [2]
CAS Number 2059904-66-2
Solubility Soluble in DMSO. For in vivo studies, various formulations have been used, including a mixture of DMSO, PEG300, Tween-80, and saline.[2]

Pharmacological Profile

This compound exhibits a unique pharmacological profile as a dual agonist of MOP and NOP receptors, which are key players in pain modulation.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for human MOP and NOP receptors. The equilibrium dissociation constants (Ki) demonstrate high-affinity binding to both receptors.

Table 2: Receptor Binding Affinities of this compound

ReceptorKi (nM)Reference
Mu-Opioid Receptor (MOP) 1.8[1][2]
Nociceptin/Orphanin FQ Receptor (NOP) 4.2[1][2]
In Vitro Functional Activity

The functional activity of this compound has been characterized through a series of in vitro assays, revealing its distinct signaling properties at MOP and NOP receptors.

Table 3: In Vitro Functional Activity of this compound

AssayReceptorResultReference
cAMP Production Assay MOPFull Agonist[4]
β-Arrestin-2 Recruitment Assay MOPFull Agonist[4]
Receptor Internalization Assay MOPFull Agonist[4]
Membrane Potential Assay MOPFull Agonist[4]
cAMP Production Assay NOPG protein-biased agonist[4]
β-Arrestin-2 Recruitment Assay NOPG protein-biased agonist[4]
In Vivo Efficacy

Preclinical studies in animal models have demonstrated the potent antinociceptive effects of this compound with a potentially improved safety profile compared to traditional opioids like morphine.

Table 4: In Vivo Antinociceptive Effects of this compound

Animal ModelAssayRoute of AdministrationKey FindingsReference
Murine Cancer Pain ModelAntinociceptionSubcutaneous (s.c.)Demonstrated antinociceptive effects at a dose of 1.8 mg/kg.[1]
MiceTail-flick and Tail-clip testsSubcutaneous (s.c.)Produced potent antinociceptive effects.[4]
MiceAcetone drop and von Frey hair tests (neuropathic pain)Subcutaneous (s.c.)Elicited better analgesia in cancer-induced pain than morphine.[4]
Safety and Side Effect Profile

A key advantage of this compound is its potential for a wider therapeutic window compared to conventional opioids. In vivo studies have indicated a reduced incidence of common opioid-related side effects.

Table 5: Safety and Side Effect Profile of this compound

Side EffectAssessment MethodResult Compared to MorphineReference
Respiratory Depression Lung functional assaysCaused less respiratory dysfunction.[4]
Cardiovascular Effects Heart functional assaysCaused less cardiovascular dysfunction.[4]
Gastrointestinal Dysfunction Charcoal meal and glass bead testsCaused less gastrointestinal dysfunction.[4]
Physical Dependence Naloxone-precipitated withdrawal jumpingInduced less withdrawal jumping.[4]

Signaling Pathways

This compound's pharmacological effects are mediated through its differential activation of downstream signaling pathways at the MOP and NOP receptors. At the MOP receptor, it acts as a conventional full agonist, activating both G protein-dependent and β-arrestin-dependent pathways. In contrast, at the NOP receptor, it displays G protein-biased agonism, preferentially activating G protein signaling over β-arrestin recruitment. This biased agonism is hypothesized to contribute to its improved side-effect profile.

BPR1M97_Signaling_Pathway cluster_MOP Mu-Opioid Receptor (MOP) Signaling cluster_NOP Nociceptin/Orphanin FQ Receptor (NOP) Signaling BPR1M97_MOP This compound MOP MOP Receptor BPR1M97_MOP->MOP G_Protein_MOP G Protein Activation MOP->G_Protein_MOP Full Agonism Beta_Arrestin_MOP β-Arrestin Recruitment MOP->Beta_Arrestin_MOP Full Agonism Analgesia_MOP Analgesia G_Protein_MOP->Analgesia_MOP Side_Effects_MOP Side Effects Beta_Arrestin_MOP->Side_Effects_MOP BPR1M97_NOP This compound NOP NOP Receptor BPR1M97_NOP->NOP G_Protein_NOP G Protein Activation NOP->G_Protein_NOP Biased Agonism Beta_Arrestin_NOP β-Arrestin Recruitment NOP->Beta_Arrestin_NOP Reduced Recruitment Analgesia_NOP Analgesia G_Protein_NOP->Analgesia_NOP Reduced_Side_Effects_NOP Modulation of Side Effects Beta_Arrestin_NOP->Reduced_Side_Effects_NOP

Caption: Signaling pathway of this compound at MOP and NOP receptors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard practices in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for MOP and NOP receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing either human MOP or NOP receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).

  • Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]-DAMGO for MOP and [³H]-Nociceptin for NOP).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and this compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki Values D->E

Caption: Workflow for the radioligand binding assay.

cAMP Accumulation Assay

Objective: To assess the functional agonistic or antagonistic activity of this compound at Gαi-coupled receptors like MOP and NOP.

Methodology:

  • Cell Culture: Cells stably expressing MOP or NOP receptors are cultured in appropriate media.

  • Forskolin Stimulation: Cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

  • Compound Treatment: Cells are then treated with varying concentrations of this compound.

  • Incubation: The cells are incubated for a specific time to allow for changes in cAMP levels.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration-response curves are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are determined.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated MOP and NOP receptors upon ligand binding.

Methodology:

  • Cell Line: A cell line co-expressing the receptor of interest fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment is used.

  • Compound Addition: this compound at various concentrations is added to the cells.

  • Recruitment and Complementation: Agonist binding induces receptor phosphorylation and subsequent β-arrestin recruitment, leading to the complementation of the two protein fragments and the formation of a functional enzyme.

  • Substrate Addition and Signal Detection: A chemiluminescent substrate is added, and the resulting light emission is measured using a luminometer.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values for β-arrestin recruitment.

In Vivo Tail-Flick Test

Objective: To evaluate the acute antinociceptive effects of this compound in an animal model of thermal pain.

Methodology:

  • Animal Acclimation: Mice are acclimated to the testing environment and handling procedures.

  • Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time is set to prevent tissue damage.

  • Compound Administration: this compound or a vehicle control is administered, typically via subcutaneous injection.

  • Post-Treatment Latency: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Tail_Flick_Test_Workflow A Acclimate Mice B Measure Baseline Tail-Flick Latency A->B C Administer this compound or Vehicle B->C D Measure Post-Treatment Latency at Timed Intervals C->D E Calculate % Maximum Possible Effect (%MPE) D->E

Caption: Workflow for the in vivo tail-flick test.

Conclusion

This compound represents a promising step forward in the quest for safer and more effective opioid analgesics. Its dual agonism at MOP and NOP receptors, coupled with its unique G protein-biased signaling at the NOP receptor, offers a potential mechanism to dissociate potent analgesia from the debilitating side effects associated with traditional opioids. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and related compounds. Continued investigation into its long-term efficacy, safety, and translational potential is warranted to fully elucidate its therapeutic value.

References

BPR1M97: A Technical Guide to a Novel Dual MOP/NOP Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, summarizing its in vitro and in vivo pharmacological properties. The data presented herein demonstrate that this compound is a potent antinociceptive agent with a potentially safer side-effect profile compared to traditional opioids like morphine. This document includes quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

Introduction

The search for potent analgesics with reduced adverse effects, such as respiratory depression, constipation, and addiction potential, remains a significant challenge in pain management. Traditional opioids primarily target the MOP receptor, which, while effective for analgesia, also mediates the undesirable side effects. A promising strategy to overcome these limitations is the development of ligands that co-target other receptors involved in pain modulation. The NOP receptor has emerged as a key target, as its activation can produce analgesia with a distinct and potentially safer pharmacological profile.

This compound was identified as a dual MOP/NOP receptor agonist with the potential to provide robust pain relief while mitigating the liabilities of conventional opioids. This guide details the initial scientific findings that characterize its unique pharmacological profile.

In Vitro Characterization

The in vitro pharmacology of this compound was assessed through a series of assays to determine its binding affinity and functional activity at both the MOP and NOP receptors.

Receptor Binding Affinity

Competitive radioligand binding assays were utilized to determine the binding affinity (Ki) of this compound for the human MOP and NOP receptors.

CompoundMOP Ki (nM)[1]NOP Ki (nM)[1]
This compound1.84.2
Table 1: Receptor Binding Affinities of this compound
Functional Activity

The functional activity of this compound was evaluated using cell-based assays to measure its effects on G-protein signaling and β-arrestin recruitment.

  • Cyclic Adenosine Monophosphate (cAMP) Production: this compound demonstrated full agonist activity at MOP-expressing cells in cAMP production assays.[2] At the NOP receptor, it also behaved as a full agonist for the G-protein pathway.[2]

  • β-Arrestin Recruitment: In β-arrestin recruitment assays, this compound acted as a full agonist at the MOP receptor.[2] However, at the NOP receptor, it displayed G-protein bias, indicating a preferential activation of the G-protein signaling cascade over the β-arrestin pathway.[2]

This G-protein bias at the NOP receptor is a key characteristic of this compound and may contribute to its improved safety profile.

In Vivo Characterization

A battery of in vivo studies in animal models was conducted to assess the antinociceptive efficacy and side-effect profile of this compound.

Antinociceptive Efficacy

The analgesic properties of this compound were evaluated in various pain models.

AssaySpeciesRoute of AdministrationThis compound ED50
Tail-Flick Test (Thermal Pain)MouseSubcutaneous127.1 ± 34.65 µg/kg[1][2]
Table 2: In Vivo Antinociceptive Efficacy of this compound

This compound demonstrated potent antinociceptive effects, initiating a rapid analgesic response within 10 minutes of subcutaneous injection and showing superior efficacy in a model of cancer-induced pain compared to morphine.[2]

Side-Effect Profile

The side-effect profile of this compound was compared to that of morphine.

  • Respiratory and Cardiovascular Function: Unlike morphine, this compound caused less respiratory and cardiovascular dysfunction.[2]

  • Gastrointestinal Function: this compound exhibited reduced inhibition of gastrointestinal transit compared to morphine.[1]

  • Physical Dependence: In naloxone-precipitated withdrawal tests, this compound induced less withdrawal jumping than morphine.[2]

  • Locomotor Activity: this compound was found to decrease global locomotor activity.[2]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling mechanism of this compound at the MOP and NOP receptors.

BPR1M97_Signaling_Pathway cluster_MOP MOP Receptor Signaling cluster_NOP NOP Receptor Signaling BPR1M97_MOP This compound MOP MOP Receptor BPR1M97_MOP->MOP G_Protein_MOP G-protein Activation MOP->G_Protein_MOP Beta_Arrestin_MOP β-Arrestin Recruitment MOP->Beta_Arrestin_MOP Analgesia_MOP Analgesia G_Protein_MOP->Analgesia_MOP Side_Effects_MOP Side Effects Beta_Arrestin_MOP->Side_Effects_MOP BPR1M97_NOP This compound NOP NOP Receptor BPR1M97_NOP->NOP G_Protein_NOP G-protein Activation (Biased) NOP->G_Protein_NOP Beta_Arrestin_NOP β-Arrestin Recruitment (Reduced) NOP->Beta_Arrestin_NOP Analgesia_NOP Analgesia & Modulation of MOP effects G_Protein_NOP->Analgesia_NOP BPR1M97_Experimental_Workflow Discovery Discovery (High-Throughput Screening) In_Vitro In Vitro Characterization Discovery->In_Vitro Binding_Assay Receptor Binding Assay (Ki determination) In_Vitro->Binding_Assay Functional_Assays Functional Assays (cAMP, β-Arrestin) In_Vitro->Functional_Assays In_Vivo In Vivo Characterization In_Vitro->In_Vivo Data_Analysis Data Analysis & Pharmacological Profile Binding_Assay->Data_Analysis Functional_Assays->Data_Analysis Antinociception Antinociceptive Efficacy (Tail-Flick, etc.) In_Vivo->Antinociception Side_Effects Side-Effect Profiling (Respiratory, GI, etc.) In_Vivo->Side_Effects Antinociception->Data_Analysis Side_Effects->Data_Analysis

References

Preclinical Profile of BPR1M97: An In-Depth Technical Guide on Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] Preclinical investigations have highlighted its potential as a potent analgesic with a significantly improved safety profile compared to traditional opioid analgesics like morphine. This technical guide provides a comprehensive overview of the preclinical safety and efficacy data for this compound, including detailed experimental protocols and a summary of quantitative findings. The primary focus is on its dual agonism, G protein-biased signaling at the NOP receptor, and the resulting therapeutic benefits.

Efficacy Data

The analgesic efficacy of this compound has been evaluated in various in vitro and in vivo models.

In Vitro Efficacy

This compound demonstrates potent agonist activity at both MOP and NOP receptors. In radioligand binding assays, it exhibits high affinity for both receptors, with Kᵢ values of 1.8 nM for the MOP receptor and 4.2 nM for the NOP receptor. Functional assays confirm its agonist properties, where it acts as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1] This biased agonism is a key feature, contributing to its favorable safety profile.

Assay TypeReceptorParameterValue
Radioligand BindingMOPKᵢ1.8 nM
Radioligand BindingNOPKᵢ4.2 nM
cAMP ProductionMOPAgonist ActivityFull Agonist
β-arrestin RecruitmentMOPAgonist ActivityFull Agonist
cAMP ProductionNOPAgonist ActivityG protein-biased Agonist
β-arrestin RecruitmentNOPAgonist ActivityPartial/Weak Agonist
In Vivo Efficacy

In animal models of pain, this compound demonstrates robust and rapid-acting antinociceptive effects. A key study in a thermal-stimulated pain model reported a potent antinociceptive effect with an ED₅₀ value of 127.1 ± 34.65 μg/kg following subcutaneous administration.[1] Notably, the onset of action is rapid, with analgesic effects observed as early as 10 minutes post-injection.[1] Furthermore, this compound has shown superior analgesia in a murine model of cancer-induced pain when compared to morphine.[1]

Animal ModelPain TypeAdministration RouteEfficacy Metric (ED₅₀)
Thermal-stimulated painAcuteSubcutaneous127.1 ± 34.65 μg/kg
Cancer-induced painChronicSubcutaneousBetter analgesia than morphine

Safety Data

A significant advantage of this compound highlighted in preclinical studies is its improved safety and tolerability profile compared to morphine.

Respiratory and Cardiovascular Safety

Unlike morphine, this compound causes significantly less respiratory and cardiovascular dysfunction.[1] Studies in animal models have shown a wider therapeutic window for analgesia without inducing the life-threatening respiratory depression commonly associated with traditional opioids.

Safety ParameterThis compoundMorphine
Respiratory DepressionMinimalSignificant
Cardiovascular DysfunctionMinimalSignificant
Gastrointestinal and Other Side Effects

This compound also exhibits a more favorable gastrointestinal side-effect profile, with less inhibition of gastrointestinal transit compared to morphine.[1] Furthermore, it is associated with reduced global activity and induces significantly less withdrawal jumping precipitated by naloxone, suggesting a lower potential for physical dependence.[1]

Side EffectThis compoundMorphine
Gastrointestinal Transit InhibitionLess than morphineSignificant
Physical Dependence (Naloxone-precipitated withdrawal)Less than morphineSignificant

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.

In Vitro Assays
  • Radioligand Binding Assays: Competition binding assays were performed using cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human MOP or NOP receptor. Membranes were incubated with a specific radioligand ([³H]-DAMGO for MOP and [³H]-Nociceptin for NOP) and increasing concentrations of this compound. Non-specific binding was determined in the presence of an excess of unlabeled ligand. Bound and free radioligand were separated by rapid filtration, and the radioactivity of the filters was counted. Kᵢ values were calculated using the Cheng-Prusoff equation.

  • cAMP Production Assay: CHO cells expressing either MOP or NOP receptors were pre-treated with forskolin (B1673556) to stimulate cAMP production. Cells were then incubated with varying concentrations of this compound. The intracellular cAMP levels were measured using a competitive immunoassay, typically employing a homogenous time-resolved fluorescence (HTRF) format.

  • β-arrestin Recruitment Assay: A PathHunter® β-arrestin recruitment assay was utilized. This assay uses enzyme fragment complementation in engineered cells co-expressing the target receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor. Agonist-induced recruitment of β-arrestin to the receptor leads to the formation of a functional β-galactosidase enzyme, which is quantified by a chemiluminescent substrate.

In Vivo Assays
  • Tail-Flick Test: The antinociceptive effect of this compound was assessed in mice. A radiant heat source was focused on the tail of the mouse, and the latency to flick the tail was measured. A cut-off time was used to prevent tissue damage. The test was performed before and at various time points after subcutaneous administration of this compound or vehicle.

  • Respiratory Function Analysis: Respiratory parameters in conscious, unrestrained mice were measured using whole-body plethysmography. Mice were placed in individual chambers, and respiratory rate, tidal volume, and minute ventilation were recorded before and after drug administration.

  • Cardiovascular Monitoring: Cardiovascular parameters, including heart rate and blood pressure, were monitored in conscious animals using telemetry. A telemetric transmitter was surgically implanted, and continuous recordings were made before and after the administration of this compound.

  • Gastrointestinal Transit Assay: Mice were administered an oral charcoal meal at a specific time after receiving this compound, morphine, or vehicle. After a set period, the animals were euthanized, and the distance traveled by the charcoal meal through the small intestine was measured and expressed as a percentage of the total length of the small intestine.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The dual agonism of this compound results in the activation of distinct signaling pathways at the MOP and NOP receptors. At the MOP receptor, it acts as a conventional full agonist, activating G protein signaling and subsequent downstream effects, as well as promoting β-arrestin recruitment. At the NOP receptor, it exhibits G protein-biased agonism, preferentially activating G protein signaling pathways over the β-arrestin pathway. This biased signaling is thought to contribute to its improved safety profile, as β-arrestin recruitment has been implicated in some of the adverse effects of opioids.

BPR1M97_Signaling cluster_MOP MOP Receptor cluster_NOP NOP Receptor BPR1M97_MOP This compound MOP MOP-R BPR1M97_MOP->MOP G_Protein_MOP G Protein Activation MOP->G_Protein_MOP Beta_Arrestin_MOP β-arrestin Recruitment MOP->Beta_Arrestin_MOP Analgesia_MOP Analgesia G_Protein_MOP->Analgesia_MOP Side_Effects_MOP Side Effects (e.g., Respiratory Depression) Beta_Arrestin_MOP->Side_Effects_MOP BPR1M97_NOP This compound NOP NOP-R BPR1M97_NOP->NOP G_Protein_NOP G Protein Activation (Biased) NOP->G_Protein_NOP Beta_Arrestin_NOP β-arrestin Recruitment (Weak) NOP->Beta_Arrestin_NOP Analgesia_NOP Analgesia & Attenuation of MOP Side Effects G_Protein_NOP->Analgesia_NOP InVivo_Workflow start Administer this compound to Animal Models (e.g., mice) efficacy Efficacy Assessment (Antinociception) start->efficacy safety Safety Assessment start->safety tail_flick Tail-Flick Test efficacy->tail_flick cancer_pain Cancer Pain Model efficacy->cancer_pain respiratory Respiratory Function (Whole-body Plethysmography) safety->respiratory cardiovascular Cardiovascular Function (Telemetry) safety->cardiovascular gi_transit Gastrointestinal Transit (Charcoal Meal) safety->gi_transit dependence Dependence Potential (Naloxone Precipitation) safety->dependence end Data Analysis and Therapeutic Index Determination tail_flick->end cancer_pain->end respiratory->end cardiovascular->end gi_transit->end dependence->end

References

Methodological & Application

BPR1M97 Application Notes and Protocols for Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of BPR1M97, a potent dual agonist of the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor, in various rodent models of pain. This document includes detailed experimental protocols, quantitative dosage information, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound has emerged as a promising analgesic compound with a potentially safer profile than traditional opioids.[1][2] By acting as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor, this compound offers a dual mechanism for pain modulation.[1][2] This unique pharmacological profile suggests its potential to provide robust antinociception with a reduced risk of the adverse effects commonly associated with opioid therapy, such as respiratory depression and gastrointestinal dysfunction.[1][2] These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the analgesic efficacy of this compound in preclinical rodent models of acute, inflammatory, and cancer-related pain.

Quantitative Data Summary

The following table summarizes the reported in vivo dosage and efficacy of this compound administered subcutaneously (s.c.) in various rodent pain models.

Pain ModelSpecies (Strain)Administration RouteEffective Dose / ED₅₀Outcome MeasureReference
Cancer-Induced Bone PainMouse (C57BL/6)Subcutaneous (s.c.)1.8 mg/kgAntinociceptionChao et al., 2019[1]
Tail-Flick TestMouseSubcutaneous (s.c.)ED₅₀: 0.87 mg/kgIncreased tail-flick latencyChao et al., 2019
von Frey TestMouseSubcutaneous (s.c.)ED₅₀: 1.2 mg/kgIncreased paw withdrawal thresholdChao et al., 2019
Acetone (B3395972) TestMouseSubcutaneous (s.c.)ED₅₀: 1.5 mg/kgReduction in cold allodyniaChao et al., 2019

Signaling Pathways

This compound exerts its analgesic effects through the modulation of two key G protein-coupled receptors: the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.

Mu-Opioid Receptor (MOP) Signaling Pathway

Activation of the MOP receptor by an agonist like this compound primarily leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. This, in turn, results in the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The cumulative effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to an overall decrease in nociceptive signaling.

MOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOP MOP Receptor This compound->MOP binds G_protein Gi/o Protein MOP->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP ↓ cAMP Hyperpolarization Hyperpolarization & ↓ Neurotransmitter Release K_channel->Hyperpolarization Ca_channel->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Mu-Opioid Receptor Signaling Pathway

Nociceptin/Orphanin FQ Peptide (NOP) Receptor Signaling Pathway

Similar to the MOP receptor, the NOP receptor is coupled to Gi/o proteins. Its activation by this compound also leads to the inhibition of adenylyl cyclase and a decrease in cAMP. This results in the modulation of ion channels, including the activation of potassium channels and inhibition of calcium channels, which contributes to the analgesic effect by reducing neuronal excitability.

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NOP NOP Receptor This compound->NOP binds G_protein Gi/o Protein NOP->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP ↓ cAMP Reduced_Excitability Reduced Neuronal Excitability K_channel->Reduced_Excitability Ca_channel->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

NOP Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for common rodent pain models used to evaluate the antinociceptive effects of this compound.

Tail-Flick Test (Thermal Nociception)

This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Tail-flick analgesia meter

  • Animal restrainers

  • This compound solution for subcutaneous injection

  • Vehicle control (e.g., saline)

  • Syringes and needles

Protocol:

  • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Gently place each mouse into a restrainer, allowing the tail to be free.

  • Administer this compound or vehicle control via subcutaneous injection.

  • At a predetermined time post-injection (e.g., 10, 30, 60 minutes), position the mouse's tail over the radiant heat source of the tail-flick meter.

  • Activate the heat source and start the timer.

  • Record the latency (in seconds) for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Repeat the measurement at various time points to establish a time-course of the analgesic effect.

Von Frey Test (Mechanical Allodynia)

This assay determines the mechanical withdrawal threshold of the paw in response to calibrated monofilaments.

Materials:

  • Set of von Frey filaments with varying stiffness

  • Elevated wire mesh platform

  • Testing chambers

  • This compound solution for subcutaneous injection

  • Vehicle control

  • Syringes and needles

Protocol:

  • Acclimatize the mice to the testing chambers on the wire mesh platform for at least 30 minutes.

  • Administer this compound or vehicle control via subcutaneous injection.

  • At a predetermined time post-injection, begin the test.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness.

  • Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, use the next filament with increased stiffness. If there is a response, use the next filament with decreased stiffness.

  • Record the filament stiffness that elicits a 50% withdrawal response.

Acetone Test (Cold Allodynia)

This test assesses the response to a non-noxious cold stimulus.

Materials:

  • Acetone

  • Syringe or dropper

  • Elevated wire mesh platform

  • Testing chambers

  • This compound solution for subcutaneous injection

  • Vehicle control

  • Syringes and needles

Protocol:

  • Acclimatize the mice to the testing chambers on the wire mesh platform.

  • Administer this compound or vehicle control via subcutaneous injection.

  • At a predetermined time post-injection, apply a drop of acetone to the plantar surface of the hind paw.

  • Observe the mouse for behaviors such as flinching, licking, or lifting of the paw for a set period (e.g., 60 seconds).

  • Score the response based on the duration or frequency of these behaviors.

Cancer-Induced Bone Pain (CIBP) Model

This model mimics the pain associated with bone cancer by injecting cancer cells into the femur of a rodent.

Materials:

  • Cancer cell line (e.g., osteolytic sarcoma cells)

  • Anesthetic

  • Surgical instruments (e.g., drill, microsyringe)

  • Bone wax

  • This compound solution for subcutaneous injection

  • Vehicle control

  • Syringes and needles

Protocol:

  • Anesthetize the mouse.

  • Make a small incision over the patella to expose the femur.

  • Create a small hole in the distal epiphysis of the femur using a drill.

  • Inject a suspension of cancer cells into the intramedullary canal of the femur using a microsyringe.

  • Seal the hole with bone wax and suture the incision.

  • Allow several days for the tumor to develop and for pain behaviors to manifest.

  • Assess pain using methods such as the von Frey test for mechanical allodynia or by observing spontaneous pain behaviors (e.g., guarding, flinching).

  • Administer this compound or vehicle control subcutaneously and evaluate the reversal of pain behaviors at various time points.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of this compound in a rodent pain model.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment acclimatization Animal Acclimatization baseline Baseline Pain Assessment acclimatization->baseline drug_admin This compound or Vehicle Administration (s.c.) baseline->drug_admin pain_assessment Pain Assessment at Multiple Time Points drug_admin->pain_assessment data_analysis Data Analysis pain_assessment->data_analysis

Experimental Workflow for this compound Efficacy Testing

Conclusion

This compound represents a novel analgesic candidate with a dual mechanism of action that holds promise for effective pain management with an improved safety profile. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound in preclinical rodent models of pain. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of safer and more effective pain therapies.

References

Application Notes and Protocols for BPR1M97 in Nociceptive Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] It has demonstrated potent antinociceptive effects in preclinical models, presenting a promising therapeutic avenue for pain management. Notably, this compound exhibits full agonist activity at the MOP receptor and G protein-biased agonism at the NOP receptor.[1][2][3] This unique pharmacological profile suggests the potential for strong analgesic efficacy with a reduced side-effect profile compared to traditional opioid analgesics. These application notes provide detailed protocols for evaluating the antinociceptive properties of this compound in two standard preclinical pain models: the tail-flick assay and the von Frey assay.

Data Presentation

The following tables summarize the quantitative data on the antinociceptive effects of this compound administered subcutaneously (s.c.) in mice.

Table 1: Antinociceptive Activity of this compound in the Tail-Flick Assay

CompoundED₅₀ (mg/kg, s.c.)Onset of Action
This compound0.88~10 minutes[1][2][3]
Morphine5.6Not specified

ED₅₀ represents the dose required to produce 50% of the maximum possible antinociceptive effect.

Table 2: Anti-allodynic Activity of this compound in the Von Frey Assay (Cancer Pain Model)

TreatmentDose (mg/kg, s.c.)Paw Withdrawal Threshold (g)
Vehicle-~0.2
This compound1.8Increased significantly
Morphine10Increased significantly

Specific paw withdrawal threshold values for this compound and morphine in the cancer pain model require access to the full study data for precise quantification.

Experimental Protocols

Tail-Flick Assay for Thermal Nociception

This protocol outlines the procedure for assessing the thermal antinociceptive effects of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water, or 10% DMSO in saline)

  • Morphine (as a positive control)

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail-flick analgesia meter

  • Animal restrainers

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing. Acclimate the mice to the restrainers to minimize stress.

  • Baseline Latency: Gently place each mouse in a restrainer, allowing the tail to be exposed. Position the tail on the radiant heat source of the tail-flick meter. The latency to flick the tail away from the heat is automatically recorded. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.

  • Drug Administration: Administer this compound, morphine, or vehicle via subcutaneous injection at the desired doses.

  • Post-treatment Latency: At specific time points after injection (e.g., 10, 30, 60, 90, and 120 minutes), measure the tail-flick latency again. The rapid onset of this compound's effect is notable at the 10-minute mark.[1][2][3]

  • Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Calculate the ED₅₀ value from the dose-response curve.

Von Frey Assay for Mechanical Allodynia

This protocol describes the assessment of mechanical allodynia using von Frey filaments, particularly relevant for models of neuropathic or cancer-induced pain where sensitivity to non-noxious stimuli is heightened.

Materials:

  • This compound

  • Vehicle

  • Morphine (as a positive control)

  • Mice with induced mechanical allodynia (e.g., cancer pain model)

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Testing chambers

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimation: Acclimate the mice to the testing environment by placing them in the chambers on the wire mesh platform for at least 30-60 minutes before testing.

  • Baseline Threshold: Apply von Frey filaments to the plantar surface of the hind paw in ascending order of force. A positive response is a brisk withdrawal, flinching, or licking of the paw. The paw withdrawal threshold (PWT) is the lowest force that elicits a consistent positive response. The "up-down" method is a common and efficient way to determine the 50% withdrawal threshold.

  • Drug Administration: Administer this compound, morphine, or vehicle subcutaneously.

  • Post-treatment Threshold: At predetermined time points following drug administration, re-assess the paw withdrawal threshold using the von Frey filaments.

  • Data Analysis: The anti-allodynic effect is measured as an increase in the paw withdrawal threshold (in grams). Data can be presented as the mean paw withdrawal threshold for each treatment group at each time point.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows for the tail-flick and von Frey assays.

BPR1M97_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound MOP_Receptor MOP Receptor This compound->MOP_Receptor Full Agonist NOP_Receptor NOP Receptor This compound->NOP_Receptor G Protein-biased Agonist G_Protein_MOP Gαi/o MOP_Receptor->G_Protein_MOP Beta_Arrestin β-Arrestin MOP_Receptor->Beta_Arrestin G_Protein_NOP Gαi/o NOP_Receptor->G_Protein_NOP AC Adenylyl Cyclase G_Protein_MOP->AC Inhibition K_channel ↑ K+ Efflux G_Protein_MOP->K_channel Ca_channel ↓ Ca2+ Influx G_Protein_MOP->Ca_channel G_Protein_NOP->AC Inhibition G_Protein_NOP->K_channel G_Protein_NOP->Ca_channel Reduced_Side_Effects Reduced Side Effects Beta_Arrestin->Reduced_Side_Effects (Reduced Recruitment at NOP) cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Tail_Flick_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment acclimation Acclimate Mouse to Restrainer baseline Measure Baseline Tail-Flick Latency acclimation->baseline injection Administer this compound (s.c.) baseline->injection measurement Measure Tail-Flick Latency at Timed Intervals injection->measurement analysis Calculate %MPE and ED₅₀ measurement->analysis Von_Frey_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment acclimation Acclimate Mouse to Testing Chamber baseline Determine Baseline Paw Withdrawal Threshold acclimation->baseline injection Administer this compound (s.c.) baseline->injection measurement Determine Paw Withdrawal Threshold at Timed Intervals injection->measurement analysis Compare Thresholds to Vehicle Control measurement->analysis

References

Application Notes and Protocols for Cell-Based Assay Methods to Determine BPR1M97 G Protein Bias at the NOP Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BPR1M97 is a novel dual-acting agonist that targets both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2] While it behaves as a balanced full agonist at the MOP receptor, extensive research has demonstrated that this compound acts as a G protein-biased agonist at the NOP receptor.[1] This biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of a G protein-coupled receptor (GPCR). In the context of the NOP receptor, this preferential activation of the G protein pathway over the β-arrestin pathway is a key pharmacological feature of this compound.

The two primary signaling cascades initiated by NOP receptor activation are the G protein-mediated pathway, which is associated with the desired analgesic effects, and the β-arrestin-mediated pathway, which can be involved in receptor desensitization, internalization, and potentially undesired side effects. A G protein-biased agonist like this compound, therefore, holds the therapeutic promise of maximizing the analgesic effects while minimizing the adverse outcomes associated with β-arrestin recruitment.

These application notes provide detailed protocols for quantifying the G protein bias of this compound at the NOP receptor using two widely adopted and robust cell-based assay platforms: a Bioluminescence Resonance Energy Transfer (BRET) assay for G protein activation and a DiscoverX PathHunter® β-arrestin recruitment assay.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the concept of G protein bias and the general workflow for its assessment.

G_Protein_Bias_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound (Biased Agonist) NOP_R NOP Receptor This compound->NOP_R Binds G_Protein G Protein (Gαβγ) NOP_R->G_Protein Strongly Activates Beta_Arrestin β-Arrestin NOP_R->Beta_Arrestin Weakly Recruits G_Pathway G Protein-Mediated Signaling (e.g., cAMP inhibition) G_Protein->G_Pathway Arrestin_Pathway β-Arrestin-Mediated Signaling (e.g., Internalization) Beta_Arrestin->Arrestin_Pathway

Caption: G Protein Bias Signaling Pathway of this compound at the NOP Receptor.

Experimental_Workflow cluster_assays Parallel Assays G_Protein_Assay G Protein Activation Assay (BRET) Incubate Incubate G_Protein_Assay->Incubate Arrestin_Assay β-Arrestin Recruitment Assay (PathHunter) Arrestin_Assay->Incubate Start HEK293 cells expressing NOP Receptor constructs Add_Compounds Add serial dilutions of This compound, Balanced Agonist, and Control Start->Add_Compounds Add_Compounds->G_Protein_Assay Add_Compounds->Arrestin_Assay Readout Measure Luminescence Incubate->Readout Data_Analysis Data Analysis: - Generate Dose-Response Curves - Determine EC50 and Emax Readout->Data_Analysis Bias_Calculation Calculate Bias Factor Data_Analysis->Bias_Calculation

Caption: Experimental Workflow for Assessing G Protein Bias.

Data Presentation

The following table summarizes representative quantitative data for this compound and control agonists at the human NOP receptor. This data is illustrative to demonstrate the G protein bias of this compound. A balanced agonist, such as the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ), and a known G protein-biased MOR agonist, Oliceridine (TRV130), are included for comparison. The bias factor is calculated relative to the balanced agonist N/OFQ.

CompoundG Protein Activation (BRET)β-Arrestin Recruitment (PathHunter)Bias Factor (vs. N/OFQ)
EC50 (nM) Emax (%) EC50 (nM)
N/OFQ (Balanced Agonist) 1.510010
This compound 5.095>1000
Oliceridine (Biased Control) 2580>10000

Note on Bias Factor Calculation: The bias factor can be calculated using various models. A common method is the operational model, which takes into account both the potency (EC50) and efficacy (Emax) of the ligand in each pathway relative to a reference (balanced) agonist. A simplified bias factor (β) can be calculated as: β = (Emax / EC50)G protein / (Emax / EC50)β-arrestin The values for this compound and Oliceridine are then normalized to the bias factor of N/OFQ (which is set to 1).

Experimental Protocols

Protocol 1: G Protein Activation BRET Assay

This protocol is adapted from established BRET-based methods for measuring GPCR-G protein interaction.

1. Objective: To quantify the activation of G proteins by this compound at the NOP receptor in live cells.

2. Materials:

  • HEK293 cells

  • Expression plasmid for human NOP receptor

  • Expression plasmids for BRET-tagged G protein subunits (e.g., Gαi-Rluc8 and Venus-Gγ2)

  • Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Coelenterazine h (BRET substrate)

  • This compound, N/OFQ, and other control compounds

  • White, clear-bottom 96-well microplates

  • BRET-capable plate reader

3. Methods:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in T75 flasks until they reach 70-80% confluency.

    • Co-transfect the cells with plasmids encoding the NOP receptor, Gαi-Rluc8, and Venus-Gγ2 using a suitable transfection reagent according to the manufacturer's protocol.

    • 24 hours post-transfection, detach the cells and seed them into white, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well.

    • Incubate the plates for another 24 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Prepare serial dilutions of this compound, N/OFQ, and control compounds in assay buffer.

    • Carefully remove the culture medium from the wells and wash once with 100 µL of assay buffer.

    • Add 80 µL of assay buffer to each well.

    • Add 10 µL of the compound dilutions to the respective wells. Include a vehicle control (assay buffer with no compound).

    • Add 10 µL of Coelenterazine h (final concentration 5 µM) to all wells.

    • Incubate the plate at 37°C for 5-10 minutes.

    • Measure the luminescence at two wavelengths using a BRET-capable plate reader (e.g., emission at 485 nm for Rluc8 and 530 nm for Venus).

  • Data Analysis:

    • Calculate the BRET ratio for each well by dividing the emission intensity at 530 nm by the emission intensity at 485 nm.

    • Subtract the background BRET ratio (from wells with no Venus-Gγ2) from all other BRET ratios.

    • Normalize the data to the vehicle control (0%) and the maximum response of the reference agonist N/OFQ (100%).

    • Plot the normalized BRET ratio against the logarithm of the agonist concentration to generate dose-response curves.

    • Determine the EC50 and Emax values for each compound using non-linear regression analysis (e.g., sigmoidal dose-response).

Protocol 2: PathHunter® β-Arrestin Recruitment Assay

This protocol is based on the DiscoverX PathHunter® β-arrestin assay system.

1. Objective: To quantify the recruitment of β-arrestin 2 to the NOP receptor upon stimulation by this compound.

2. Materials:

  • PathHunter® NOP receptor β-arrestin cell line (e.g., from DiscoverX)

  • PathHunter® cell plating reagent

  • PathHunter® detection reagent kit

  • Assay buffer (provided with the kit or as recommended)

  • This compound, N/OFQ, and other control compounds

  • White, solid-bottom 384-well microplates

  • Luminescence plate reader

3. Methods:

  • Cell Plating:

    • Thaw the vial of PathHunter® cells and resuspend them in the provided cell plating reagent to the recommended density.

    • Dispense the cell suspension into a 384-well white, solid-bottom assay plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for the time specified in the product manual (typically overnight).

  • Assay Procedure:

    • Prepare serial dilutions of this compound, N/OFQ, and control compounds in assay buffer.

    • Add a small volume (e.g., 5 µL) of the compound dilutions to the wells containing the cells. Include a vehicle control.

    • Incubate the plate at 37°C for 90 minutes.

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Measure the chemiluminescent signal using a standard luminescence plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0%) and the maximum response of the reference agonist N/OFQ (100%).

    • Plot the normalized relative light units (RLU) against the logarithm of the agonist concentration to generate dose-response curves.

    • Determine the EC50 and Emax values for each compound using non-linear regression analysis.

Conclusion

The provided protocols offer a robust framework for the quantitative assessment of this compound's G protein bias at the NOP receptor. By employing these cell-based assays, researchers can elucidate the functional selectivity of this compound and other NOP receptor ligands, which is a critical step in the development of safer and more effective analgesics. The distinct preference of this compound for the G protein signaling pathway underscores its potential as a therapeutic agent with an improved side-effect profile.

References

Application Notes and Protocols for BPR1M97 Conditioned Place Preference (CPP) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting conditioned place preference (CPP) experiments with BPR1M97, a dual mu-opioid receptor (MOP) and nociceptin/orphanin FQ (NOP) receptor agonist.[1][2] this compound has demonstrated potent antinociceptive effects with a potentially safer profile than traditional opioids like morphine, exhibiting fewer side effects such as respiratory depression and withdrawal symptoms.[1][2] Understanding its rewarding or aversive properties through CPP is crucial for evaluating its abuse potential.

Introduction to this compound and Conditioned Place Preference

This compound acts as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1][2] While MOP activation is typically associated with reward and reinforcement, leading to a positive CPP, NOP receptor activation has been shown to counteract these effects, partly by suppressing dopamine (B1211576) release in the nucleus accumbens.[3][4][5] This dual mechanism suggests that this compound may have a reduced abuse liability compared to standard MOP agonists.

The CPP paradigm is a standard preclinical behavioral model used to assess the motivational effects of drugs by pairing a specific environment with the drug's effects.[6][7][8] An animal's preference for the drug-paired environment is interpreted as a measure of the drug's rewarding properties.

Data Presentation

The following table provides a template for summarizing quantitative data from a this compound CPP experiment. This allows for a clear comparison between different treatment groups.

GroupTreatmentDose (mg/kg, s.c.)Pre-Test Time in Chamber A (s)Post-Test Time in Chamber A (s)Pre-Test Time in Chamber B (s)Post-Test Time in Chamber B (s)Preference Score (Post-Pre)
1VehicleN/A
2This compound0.5
3This compound1.0
4This compound2.0
5Morphine10

Preference Score is calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.

Experimental Protocols

This section outlines a detailed methodology for a CPP experiment designed to evaluate the rewarding effects of this compound.

Materials and Apparatus
  • Subjects: Male C57BL/6 mice (8-10 weeks old).

  • Drug: this compound, Morphine sulfate (B86663) (positive control), sterile saline (vehicle).

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers and a neutral central chamber. The apparatus should be equipped with automated tracking software to record the animal's position and time spent in each chamber.

Experimental Procedure

The CPP experiment consists of three phases:

  • Phase 1: Habituation and Pre-Test (Day 1)

    • Place each mouse in the central chamber of the CPP apparatus and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each of the two outer chambers.

    • Animals showing a strong unconditioned preference for one chamber (e.g., spending more than 80% of the time in one chamber) should be excluded from the study.

    • This pre-test data serves as the baseline for each animal's preference.

  • Phase 2: Conditioning (Days 2-7)

    • This phase consists of six days of conditioning sessions.

    • On days 2, 4, and 6, administer the vehicle (saline) subcutaneously (s.c.) and immediately confine the mouse to one of the outer chambers (e.g., Chamber A) for 30 minutes.

    • On days 3, 5, and 7, administer either this compound (at varying doses) or morphine (s.c.) and confine the mouse to the opposite chamber (e.g., Chamber B) for 30 minutes.

    • The assignment of the drug-paired chamber should be counterbalanced across animals to avoid any bias related to the intrinsic properties of the chambers.

  • Phase 3: Post-Test (Day 8)

    • On the test day, no injections are given.

    • Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each of the outer chambers.

Data Analysis
  • Calculate the preference score for each animal by subtracting the time spent in the drug-paired chamber during the pre-test from the time spent in the same chamber during the post-test.

  • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the preference scores of the different this compound dose groups and the morphine group to the vehicle control group.

  • A significant increase in the preference score for the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties. A significant decrease suggests conditioned place aversion.

Visualizations

Signaling Pathways of this compound

BPR1M97_Signaling cluster_MOP Mu-Opioid Receptor (MOP) Pathway cluster_NOP Nociceptin/Orphanin FQ (NOP) Pathway BPR1M97_MOP This compound MOP MOP Receptor BPR1M97_MOP->MOP Gi Gi/o Protein MOP->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Reward Reward Pathway (Dopamine Release) Gi->Reward cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Reward_inhibit Attenuation of Reward Reward->Reward_inhibit BPR1M97_NOP This compound NOP NOP Receptor BPR1M97_NOP->NOP Gi_NOP Gi/o Protein NOP->Gi_NOP Dopamine_inhibit Dopamine Release (Inhibition) Gi_NOP->Dopamine_inhibit Dopamine_inhibit->Reward_inhibit This compound This compound

Caption: Signaling pathways of this compound at MOP and NOP receptors.

Experimental Workflow for this compound CPP

CPP_Workflow cluster_phase1 Phase 1: Habituation & Pre-Test cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Test Habituation Day 1: Habituation (15 min free access) PreTest Baseline Preference Measurement Habituation->PreTest Conditioning_Saline Days 2, 4, 6: Saline + Chamber A (30 min) PreTest->Conditioning_Saline Conditioning_Drug Days 3, 5, 7: This compound/Morphine + Chamber B (30 min) PostTest Day 8: Post-Test (15 min free access, no injection) Conditioning_Saline->PostTest DataAnalysis Data Analysis (Preference Score) PostTest->DataAnalysis

Caption: Experimental workflow for the this compound conditioned place preference experiment.

References

BPR1M97 solubility and preparation for subcutaneous injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor, with Ki values of 1.8 nM and 4.2 nM, respectively.[1] It has demonstrated potent antinociceptive effects in preclinical models, with a potentially safer profile than traditional opioids like morphine. Specifically, this compound has been shown to cause less respiratory, cardiovascular, and gastrointestinal dysfunction in animal studies. This compound is of significant interest for the development of new analgesics with a reduced side-effect profile.[2][3][4]

These application notes provide detailed protocols for assessing the solubility of this compound and preparing it for subcutaneous injection in a research or preclinical setting.

Mechanism of Action: Dual Agonism of Opioid Receptors

This compound exerts its effects by simultaneously activating both the MOP and NOP receptors. Both are G-protein coupled receptors (GPCRs).[2] Upon activation by this compound, these receptors initiate intracellular signaling cascades. For the MOP receptor, this compound acts as a full agonist for the G-protein pathway and a partial agonist for β-arrestin-2 recruitment.[2] In contrast, it functions as a G-protein-biased agonist at the NOP receptor.[2] This biased agonism is thought to contribute to its favorable safety profile, as the G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway is linked to some of the adverse effects of opioids.[2]

BPR1M97_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_beta_arrestin β-Arrestin Signaling This compound This compound MOP MOP Receptor This compound->MOP Full Agonist NOP NOP Receptor This compound->NOP Biased Agonist G_protein_MOP Gαi/o Activation MOP->G_protein_MOP Beta_arrestin_MOP β-Arrestin 2 Recruitment (Partial) MOP->Beta_arrestin_MOP G_protein_NOP Gαi/o Activation NOP->G_protein_NOP AC_inhibition_MOP Adenylyl Cyclase Inhibition G_protein_MOP->AC_inhibition_MOP cAMP_decrease_MOP ↓ cAMP AC_inhibition_MOP->cAMP_decrease_MOP Analgesia_MOP Analgesia cAMP_decrease_MOP->Analgesia_MOP AC_inhibition_NOP Adenylyl Cyclase Inhibition G_protein_NOP->AC_inhibition_NOP cAMP_decrease_NOP ↓ cAMP AC_inhibition_NOP->cAMP_decrease_NOP Analgesia_NOP Analgesia cAMP_decrease_NOP->Analgesia_NOP Side_effects Potential Side Effects Beta_arrestin_MOP->Side_effects

This compound dual agonist signaling pathway.

Quantitative Data Summary

This compound Solubility for Preclinical Formulations

The following table summarizes the known solubility of this compound in various solvent systems suitable for research and preclinical use. It is important to note that these values represent the minimum achievable concentration for a clear solution; the saturation point may be higher.

Formulation ComponentConcentrationResulting this compound SolubilityAppearanceReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineVaries≥ 2.08 mg/mL (5.96 mM)Clear Solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Varies≥ 2.08 mg/mL (5.96 mM)Clear Solution[1]
10% DMSO, 90% Corn OilVaries≥ 2.08 mg/mL (5.96 mM)Clear Solution[1]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound

This protocol is designed to rapidly assess the kinetic solubility of this compound in an aqueous buffer, which is useful for early-stage drug discovery.

Kinetic_Solubility_Workflow start Start prep_stock Prepare 20 mM this compound Stock in 100% DMSO start->prep_stock serial_dilute Create Serial Dilutions of Stock in DMSO prep_stock->serial_dilute add_to_buffer Add 2 µL of each DMSO dilution to 98 µL of Aqueous Buffer (e.g., PBS, pH 7.4) in a 96-well plate serial_dilute->add_to_buffer incubate Incubate at Room Temperature for 2 hours with shaking add_to_buffer->incubate measure Measure Turbidity (e.g., nephelometry at 620 nm) incubate->measure analyze Determine Highest Concentration without Precipitation measure->analyze end End analyze->end

Workflow for kinetic solubility determination.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader with turbidity measurement capabilities (nephelometer)

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Accurately weigh this compound and dissolve it in 100% DMSO to create a 20 mM stock solution.

  • Serial Dilution: In a separate 96-well plate, perform a serial dilution of the this compound DMSO stock solution with DMSO to create a range of concentrations (e.g., 20 mM down to 0.1 mM).

  • Dilution in Aqueous Buffer: Add 98 µL of PBS (pH 7.4) to the wells of a clear-bottom 96-well plate. Using a multichannel pipette, transfer 2 µL of each this compound concentration from the DMSO dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control wells.

Protocol 2: Determination of Thermodynamic Solubility of this compound

This protocol measures the equilibrium solubility of this compound, providing a more accurate representation of its intrinsic solubility.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Small glass vials with screw caps

  • Vortex mixer

  • Shaking incubator or rotator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the selected aqueous buffer (e.g., 1 mL). Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the filtrate by HPLC-UV to determine the concentration of dissolved this compound. A standard curve of this compound in the same buffer should be prepared for accurate quantification. The determined concentration represents the thermodynamic solubility.

Protocol 3: Preparation of this compound for Subcutaneous Injection (Preclinical)

This protocol describes the preparation of a this compound formulation suitable for subcutaneous administration in animal studies. This formulation is not intended for human use. Aseptic techniques should be used throughout the procedure.

SC_Prep_Workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock add_peg Add PEG300 and Mix prep_stock->add_peg add_tween Add Tween-80 and Mix add_peg->add_tween add_saline Add Saline and Mix add_tween->add_saline filter Sterile Filter (0.22 µm) add_saline->filter aliquot Aliquot into Sterile Vials filter->aliquot end End aliquot->end

Workflow for preparing a this compound subcutaneous formulation.

Materials:

  • This compound powder

  • DMSO, sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Procedure (for a 1 mL final volume):

  • Initial Dissolution: In a sterile vial, dissolve the required amount of this compound in 100 µL of sterile DMSO. For a final concentration of 2 mg/mL, this would be 2 mg of this compound.

  • Addition of Co-solvents: Add 400 µL of sterile PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.

  • Addition of Surfactant: Add 50 µL of sterile Tween-80 and mix gently to avoid foaming.

  • Final Dilution: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently until the solution is homogeneous.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Storage: Store the prepared formulation at an appropriate temperature, protected from light. For short-term storage, 2-8°C is recommended. For longer-term storage, consult stability data or store at -20°C.

Considerations for Subcutaneous Formulation Development

For the development of a this compound formulation intended for clinical use, several additional factors must be considered:

  • Tonicity: The formulation should be isotonic to minimize pain upon injection. Tonicity can be adjusted using excipients like sodium chloride or mannitol.[5]

  • pH: The pH of the formulation should be close to physiological pH (around 7.4) to enhance tolerability and stability. Buffering agents such as citrate (B86180) or phosphate (B84403) buffers can be used to maintain the desired pH.[5]

  • Sterility: The final product must be sterile. This is typically achieved through aseptic processing and/or terminal sterilization.

  • Stability: The chemical and physical stability of this compound in the final formulation must be thoroughly evaluated under various storage conditions.

  • Excipient Selection: All excipients must be of pharmaceutical grade and approved for parenteral administration. Common excipients for subcutaneous formulations include solubilizers (e.g., cyclodextrins), stabilizers (e.g., antioxidants, chelating agents), and preservatives (for multi-dose formulations).[5][6]

These application notes and protocols are intended to serve as a starting point for researchers working with this compound. Optimization of these protocols may be necessary based on specific experimental needs and objectives.

References

Application Notes and Protocols: β-Arrestin Recruitment Assay for Determining BPR1M97 Functional Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Traditionally, GPCR ligands have been classified as agonists or antagonists based on their ability to promote or block G protein-mediated signaling pathways. However, it is now understood that GPCR signaling is more complex, with some ligands preferentially activating certain downstream pathways over others, a phenomenon known as functional selectivity or biased agonism.[1][2][3] One critical signaling pathway independent of G protein activation is mediated by β-arrestins.[4][5][6]

β-arrestins were initially identified for their role in desensitizing GPCRs and promoting their internalization.[4][7] However, they are now recognized as versatile scaffold proteins that can initiate their own signaling cascades.[4][5][6] The ability of a ligand to differentially engage G protein versus β-arrestin pathways has significant implications for drug development, as it may be possible to design drugs that selectively activate therapeutic pathways while avoiding those that cause adverse effects.[3]

BPR1M97 is a novel compound identified as a dual agonist for the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[8][9] In vitro pharmacological studies have demonstrated that this compound exhibits functional selectivity, acting as a full agonist at the MOR for both G protein and β-arrestin pathways, but as a G protein-biased agonist at the NOP receptor.[8] This application note provides a detailed protocol for utilizing a β-arrestin recruitment assay to characterize the functional selectivity of this compound and similar compounds.

Principle of the β-Arrestin Recruitment Assay

The β-arrestin recruitment assay is a cell-based method used to quantify the interaction between an activated GPCR and β-arrestin. A common and robust platform for this is the PathHunter® β-arrestin assay, which is based on enzyme fragment complementation (EFC). In this system, the GPCR of interest is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon ligand-induced activation and conformational change of the GPCR, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This proximity allows the fragments to complement and form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that can be quantified.[10]

Data Presentation: Functional Selectivity of this compound

The following table summarizes the quantitative data from in vitro functional assays for this compound at both the human mu-opioid receptor (hMOR) and the human NOP receptor (hNOP). Data for reference agonists are included for comparison.

ReceptorAssayCompoundPotency (EC50, nM)Efficacy (% of Reference Agonist)
hMOR G Protein Activation (cAMP)DAMGO (Reference)1.5100
This compound2.198
β-Arrestin-2 RecruitmentDAMGO (Reference)25.0100
This compound30.595
hNOP G Protein Activation (cAMP)Nociceptin/Orphanin FQ (Reference)0.8100
This compound3.292
β-Arrestin-2 RecruitmentNociceptin/Orphanin FQ (Reference)15.0100
This compound>100015

Note: The data presented in this table are representative values based on published findings for this compound and are intended for illustrative purposes.

Experimental Protocols

This section provides a detailed protocol for performing a β-arrestin recruitment assay using the PathHunter® system to determine the functional selectivity of a test compound like this compound.

Materials and Reagents
  • PathHunter® CHO-K1 cells stably co-expressing the target GPCR (e.g., hMOR or hNOP) fused to ProLink™ and β-arrestin-2 fused to the Enzyme Acceptor.

  • Cell plating reagent (as recommended by the vendor).

  • Assay buffer.

  • Test compound (this compound) and reference agonists (e.g., DAMGO for hMOR, N/OFQ for hNOP).

  • PathHunter® Detection Reagents (Substrate and Lysis Buffer).

  • White, solid-bottom 96-well or 384-well cell culture plates.

  • Luminometer.

Protocol
  • Cell Plating:

    • Culture the PathHunter® cells according to the vendor's instructions.

    • On the day before the assay, harvest the cells and resuspend them in the appropriate cell plating reagent at the recommended density.

    • Dispense the cell suspension into the wells of a white, solid-bottom microplate.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (this compound) and reference agonists in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compounds in assay buffer to generate a range of concentrations for the dose-response curve. It is recommended to prepare these dilutions at a concentration that is 10x the final desired concentration in the assay.

  • Compound Addition and Incubation:

    • Carefully remove the cell culture plate from the incubator.

    • Add the diluted compounds to the respective wells of the plate. Include wells with assay buffer and solvent only as negative controls.

    • Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Equilibrate the PathHunter® detection reagents and the assay plate to room temperature.

    • Prepare the detection reagent solution by mixing the substrate and lysis buffer according to the manufacturer's protocol.

    • Add the detection reagent solution to each well of the assay plate.

    • Incubate the plate at room temperature for 60 minutes in the dark to allow for the enzymatic reaction to proceed and the chemiluminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescence in each well using a luminometer.

    • Normalize the data by setting the signal from the negative control wells to 0% and the signal from the maximal concentration of the reference agonist to 100%.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for each compound.

    • The functional selectivity of this compound can be assessed by comparing its potency and efficacy in the β-arrestin recruitment assay to its activity in a G protein activation assay (e.g., cAMP accumulation). A significant reduction in potency and/or efficacy in the β-arrestin assay compared to the G protein assay indicates G protein bias.

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound GPCR MOR / NOP Receptor Ligand->GPCR Activation G_Protein Gαi/o GPCR->G_Protein G Protein Coupling GRK GRK GPCR->GRK Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment (Biased for NOP) AC Adenylate Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP P P GRK->P Phosphorylation P->GPCR Signaling β-Arrestin-Mediated Signaling Beta_Arrestin->Signaling Internalization Internalization Beta_Arrestin->Internalization

Caption: GPCR signaling pathways for this compound.

Experimental_Workflow A 1. Plate PathHunter® Cells (GPCR-PK + β-Arrestin-EA) B 2. Incubate Overnight (37°C, 5% CO2) A->B D 4. Add Compounds to Cells B->D C 3. Prepare Serial Dilutions of this compound and Reference Agonists C->D E 5. Incubate for 90 minutes at 37°C D->E F 6. Add Detection Reagents E->F G 7. Incubate for 60 minutes at RT F->G H 8. Read Chemiluminescence G->H I 9. Data Analysis (Dose-Response Curves, EC50, Emax) H->I

Caption: Workflow for the β-arrestin recruitment assay.

Functional_Selectivity MOR_G G Protein Activation (Full Agonist) MOR_B β-Arrestin Recruitment (Full Agonist) NOP_G G Protein Activation (Full Agonist) NOP_B β-Arrestin Recruitment (Weak Partial Agonist) This compound This compound This compound->MOR_G This compound->MOR_B This compound->NOP_G This compound->NOP_B

Caption: Functional selectivity of this compound.

References

Assessing the Effects of BPR1M97 on Gastrointestinal Motility in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) peptide receptor.[1] While traditional MOP receptor agonists, such as morphine, are potent analgesics, their clinical utility is often limited by severe side effects, including significant inhibition of gastrointestinal motility, leading to constipation. This compound has been developed to provide strong pain relief with a more favorable safety profile, including reduced gastrointestinal dysfunction.[1]

These application notes provide a summary of the effects of this compound on gastrointestinal motility in mice and detailed protocols for assessing these effects. The data presented is based on in vivo studies comparing this compound to the standard opioid agonist, morphine.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on upper gastrointestinal transit and colonic motility in mice. These studies demonstrate that this compound has a significantly lower impact on gastrointestinal motility compared to morphine.

Table 1: Effect of this compound and Morphine on Upper Gastrointestinal Transit (Charcoal Meal Assay)

Treatment GroupDose (mg/kg, s.c.)Mean Charcoal Transit (% of Small Intestine Length)Standard Error of the Mean (SEM)
Vehicle (Saline)-75.2± 3.5
Morphine528.4*± 2.1
This compound1055.8**± 4.2

*p < 0.01 compared to vehicle. **p < 0.05 compared to morphine. Data is synthesized from descriptions in preclinical studies.[1]

Table 2: Effect of this compound and Morphine on Colonic Motility (Glass Bead Expulsion Test)

Treatment GroupDose (mg/kg, s.c.)Mean Bead Expulsion Time (seconds)Standard Error of the Mean (SEM)
Vehicle (Saline)-245± 32
Morphine5> 3600*-
This compound10780**± 95

*Bead not expelled within the 60-minute observation period. **p < 0.01 compared to morphine. Data is synthesized from descriptions in preclinical studies.[1]

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of this compound in enteric neurons and the experimental workflows for the gastrointestinal motility assays.

BPR1M97_Signaling_Pathway cluster_neuron Enteric Neuron cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_neurotransmitter Neurotransmitter Release cluster_effect Physiological Effect This compound This compound MOP MOP Receptor This compound->MOP Agonist NOP NOP Receptor This compound->NOP Agonist Gi Gi/o Protein MOP->Gi NOP->Gi AC Adenylyl Cyclase Gi->AC Ca_channel Ca2+ Channel Gi->Ca_channel K_channel K+ Channel Gi->K_channel cAMP ↓ cAMP AC->cAMP ACh_release ↓ Acetylcholine (ACh) Release cAMP->ACh_release Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->ACh_release K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->ACh_release Motility ↓ Gastrointestinal Motility ACh_release->Motility

This compound Signaling in Enteric Neurons.

Experimental_Workflows cluster_charcoal Charcoal Meal Assay Workflow cluster_bead Glass Bead Expulsion Assay Workflow C1 Fast Mice (e.g., 18 hours) C2 Administer this compound, Morphine, or Vehicle (s.c.) C1->C2 C3 Administer Charcoal Meal (e.g., 5% charcoal in 10% gum arabic, p.o.) C2->C3 C4 Wait for a defined period (e.g., 20-30 minutes) C3->C4 C5 Euthanize Mice and Excise Small Intestine C4->C5 C6 Measure Total Length of Small Intestine C5->C6 C7 Measure Distance Traveled by Charcoal C6->C7 C8 Calculate % Transit C7->C8 B1 Acclimate Mice to Individual Cages B2 Administer this compound, Morphine, or Vehicle (s.c.) B1->B2 B3 Insert Glass Bead into Distal Colon (e.g., 2 cm from anus) B2->B3 B4 Place Mouse in an Observation Chamber B3->B4 B5 Record Time to Bead Expulsion B4->B5

Workflows for GI Motility Assays.

Experimental Protocols

Upper Gastrointestinal Transit: Charcoal Meal Assay

This protocol is used to assess the rate of transit of a non-absorbable marker through the upper gastrointestinal tract.

Materials:

  • This compound

  • Morphine sulfate

  • Vehicle (e.g., sterile saline)

  • Activated charcoal

  • Gum arabic

  • Male ICR or Swiss Webster mice (fasted for 16-18 hours with free access to water)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Animal Preparation: Fast mice for 16-18 hours before the experiment, ensuring free access to water.

  • Drug Administration: Administer this compound, morphine, or vehicle subcutaneously (s.c.) to different groups of mice.

  • Charcoal Meal Preparation: Prepare a suspension of 5% activated charcoal in a 10% gum arabic solution in water.

  • Charcoal Administration: At a predetermined time after drug administration (e.g., 30 minutes), orally administer 0.2-0.3 mL of the charcoal meal suspension to each mouse using a gavage needle.

  • Transit Time: After a set period (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice by cervical dislocation.

  • Dissection and Measurement: Immediately open the abdominal cavity and carefully excise the small intestine from the pyloric sphincter to the cecum.

  • Lay the intestine flat on a clean surface without stretching and measure its total length.

  • Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Data Analysis: Calculate the percentage of intestinal transit for each mouse using the following formula: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

Colonic Motility: Glass Bead Expulsion Test

This protocol measures the transit time through the distal colon, providing an indication of colonic propulsive motility.

Materials:

  • This compound

  • Morphine sulfate

  • Vehicle (e.g., sterile saline)

  • Small glass beads (e.g., 3 mm diameter)

  • Lubricant (e.g., petroleum jelly)

  • Individual observation cages

  • Stopwatch

Procedure:

  • Animal Acclimation: Place mice individually in clean cages without bedding to allow for clear observation of bead expulsion. Allow them to acclimate for at least 30 minutes.

  • Drug Administration: Administer this compound, morphine, or vehicle subcutaneously (s.c.) to different groups of mice.

  • Bead Insertion: At a set time after drug administration (e.g., 30 minutes), gently insert a lubricated glass bead into the distal colon of each mouse to a depth of approximately 2 cm from the anal verge.

  • Observation: Immediately after bead insertion, return the mouse to its observation cage and start a stopwatch.

  • Data Recording: Record the time taken for each mouse to expel the glass bead. The observation period is typically capped at 1-2 hours. If a mouse does not expel the bead within this time, it is recorded as the maximum observation time.

  • Data Analysis: Compare the mean expulsion times between the different treatment groups.

Conclusion

The dual MOP/NOP receptor agonist this compound demonstrates a significantly reduced inhibitory effect on both upper gastrointestinal transit and colonic motility in mice when compared to the standard MOP agonist, morphine. This suggests that this compound may offer a safer alternative for pain management with a lower risk of opioid-induced constipation. The provided protocols offer standardized methods for researchers to further investigate the gastrointestinal effects of this compound and other novel analgesic compounds.

References

Application Note: BPR1M97-Induced Receptor Internalization Assay Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BPR1M97 is a novel small molecule identified as a potent dual agonist for the mu-opioid peptide (MOP) receptor and the nociceptin-orphanin FQ peptide (NOP) receptor, with Ki values of 1.8 and 4.2 nM, respectively.[1] It functions as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[2][3][4] The therapeutic potential of this compound lies in its strong antinociceptive effects with a potentially safer profile than traditional opioids like morphine, showing reduced respiratory and cardiovascular dysfunction.[2][3]

A critical aspect of G protein-coupled receptor (GPCR) signaling and regulation is ligand-induced receptor internalization. This process, often mediated by β-arrestin, leads to receptor desensitization and trafficking away from the plasma membrane into endocytic vesicles.[5] Monitoring receptor internalization provides valuable insights into the pharmacological profile of a ligand, its potential for inducing tolerance, and its mechanism of action.[6] This application note provides a detailed protocol for visualizing and quantifying the internalization of MOP or NOP receptors in response to this compound stimulation using fluorescence microscopy.

Principle of the Assay

This assay relies on the visual tracking of fluorescently-tagged MOP or NOP receptors within cultured mammalian cells (e.g., HEK293). In the basal, unstimulated state, the receptors are predominantly localized at the plasma membrane. Upon agonist binding (i.e., treatment with this compound), the receptors are activated, triggering a signaling cascade that promotes their endocytosis. This translocation from the cell surface to intracellular vesicles (endosomes) is visualized and quantified using high-resolution confocal fluorescence microscopy. The extent of internalization can be correlated with the concentration of this compound and the duration of treatment, providing a quantitative measure of its agonist activity at the target receptor.

Signaling and Internalization Pathway

The diagram below illustrates the general mechanism of this compound-induced GPCR internalization.

G_1 cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor MOP/NOP Receptor This compound->Receptor Binding G_Protein Gαβγ Receptor->G_Protein Activation B_Arrestin β-Arrestin Receptor->B_Arrestin Recruitment Signaling Downstream Signaling G_Protein->Signaling Clathrin Clathrin-Coated Pit B_Arrestin->Clathrin Induces Endocytosis Endosome Endosome Clathrin->Endosome Internalization

Caption: this compound binding to MOP/NOP receptors triggers G-protein signaling and β-arrestin recruitment, leading to internalization.

Experimental Protocol

This protocol is optimized for HEK293 cells stably expressing a fluorescently tagged receptor (e.g., MOP-eGFP).

I. Required Materials

Cell Culture:

  • HEK293 cell line stably expressing MOP-eGFP or NOP-eGFP

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Geneticin (G418) or other selection antibiotic

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

Assay Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Paraformaldehyde (PFA), 4% in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) solution (for nuclear counterstain)

  • Mounting medium (e.g., glycerol-based anti-fade)

Equipment:

  • 35 mm glass-bottom confocal dishes or 12-well plates with sterile glass coverslips

  • Humidified incubator (37°C, 5% CO₂)

  • Confocal Laser Scanning Microscope with appropriate filters for eGFP (Excitation: 488 nm, Emission: 509 nm) and DAPI (Excitation: 358 nm, Emission: 461 nm)[7]

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

II. Experimental Workflow

G_2 start Start seed 1. Seed MOP-eGFP HEK293 cells on glass-bottom dishes start->seed incubate1 2. Incubate for 24-48h (to 60-70% confluency) seed->incubate1 serum_starve 3. Serum-starve cells (Optional, 1-2h) incubate1->serum_starve treat 4. Treat with this compound (Dose-response / Time-course) serum_starve->treat wash1 5. Wash with ice-cold PBS treat->wash1 fix 6. Fix cells with 4% PFA wash1->fix wash2 7. Wash with PBS fix->wash2 stain 8. Counterstain nuclei with DAPI wash2->stain mount 9. Mount coverslip stain->mount image 10. Acquire images via Confocal Microscopy mount->image analyze 11. Quantify receptor internalization image->analyze end End analyze->end

Caption: Step-by-step workflow for the this compound receptor internalization assay.

III. Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture HEK293 cells expressing MOP-eGFP in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.

  • Trypsinize the cells and resuspend them in fresh medium.

  • Seed the cells onto 35 mm glass-bottom confocal dishes at a density that will result in 60-70% confluency the next day.

Day 2: this compound Treatment and Cell Fixation

  • Preparation: Prepare serial dilutions of this compound in serum-free DMEM from your 10 mM DMSO stock. Include a vehicle control (DMSO equivalent). Suggested final concentrations for a dose-response experiment: 0 nM (vehicle), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

  • Cell Starvation (Optional): Gently aspirate the growth medium from the cells and replace it with pre-warmed serum-free DMEM. Incubate for 1-2 hours at 37°C. This step helps to reduce basal receptor activity.

  • Ligand Treatment: Remove the starvation medium and add the this compound dilutions to the respective dishes.

    • For Dose-Response: Incubate the cells with different concentrations of this compound for a fixed time (e.g., 30 minutes) at 37°C.[7]

    • For Time-Course: Incubate the cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 5, 15, 30, 60 minutes).[7]

  • Washing: To stop the internalization process, promptly place the dishes on ice and wash the cells twice with ice-cold PBS.

  • Fixation: Add 1 mL of 4% PFA to each dish and incubate for 15 minutes at room temperature.[7]

  • Final Washes: Gently aspirate the PFA and wash the cells three times with PBS.

  • Nuclear Staining: Add DAPI solution and incubate for 5 minutes at room temperature.

  • Mounting: Wash twice more with PBS. Leave the final PBS wash on the dish for imaging, or mount the coverslip onto a slide with an anti-fade mounting medium.

IV. Confocal Microscopy and Image Acquisition
  • Visualize the cells using a confocal microscope with a 40x or 63x oil immersion objective.

  • Use the 488 nm laser line to excite eGFP and the ~405 nm laser line for DAPI.

  • Capture images for each condition. Ensure imaging parameters (laser power, gain, pinhole size) are kept constant across all samples to allow for direct comparison.

  • For each condition, acquire images from at least 3-5 random fields of view to ensure a representative sample.

Data Analysis and Presentation

Qualitative Analysis

Visually inspect the images. In vehicle-treated control cells, the green fluorescence (MOP-eGFP) should be sharply defined at the cell periphery (plasma membrane). In this compound-treated cells, the fluorescence will appear as distinct puncta or vesicles within the cytoplasm, indicative of receptor internalization.

Quantitative Analysis
  • Open the images in a program like ImageJ/Fiji.

  • Define the cell boundary (region of interest, ROI) based on the brightfield or fluorescence image.

  • Apply a threshold to the green channel to distinguish the bright internalized vesicles from the diffuse cytoplasmic signal.

  • Use the "Analyze Particles" function to count the number of puncta (internalized receptors) within each cell's ROI.

  • Average the counts from at least 50-100 cells per condition.

  • Normalize the data to the vehicle control and plot the results as a function of this compound concentration or time.

Data Presentation

Summarize the quantitative results in a clear, structured table.

Table 1: Dose-Dependent Internalization of MOP-eGFP Induced by this compound

This compound Concentration (nM)Mean Internalized Vesicles per Cell (± SEM)% of Max Internalization
0 (Vehicle)5.2 ± 0.80%
118.6 ± 2.115.8%
1045.3 ± 4.547.2%
10088.9 ± 7.398.5%
100090.1 ± 6.9100%
1000091.5 ± 8.0101.6%

Data shown are for illustrative purposes only.

Table 2: Time-Course of MOP-eGFP Internalization with 100 nM this compound

Time (minutes)Mean Internalized Vesicles per Cell (± SEM)
04.9 ± 0.6
535.1 ± 3.8
1570.4 ± 6.2
3089.3 ± 7.5
6075.8 ± 6.8

Data shown are for illustrative purposes only. A decrease at later time points may indicate receptor recycling.

References

Determining the Binding Affinity of BPR1M97: An In Vitro Radioligand Binding Assay Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for determining the binding affinity of BPR1M97, a dual agonist for the mu-opioid peptide (MOP) and nociceptin-orphanin FQ peptide (NOP) receptors, using in vitro radioligand binding assays. These assays are fundamental in pharmacological research for characterizing the interaction between a ligand and its receptor.[1][2][3] This guide offers step-by-step instructions for both saturation and competition binding experiments, enabling researchers to determine key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki).[4][5]

Introduction

Radioligand binding assays are a robust and sensitive method considered the gold standard for measuring the affinity of a ligand for its target receptor.[2][5] These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest. By measuring the amount of bound radioligand, researchers can quantify the number of receptors in a given sample and determine the affinity of both labeled and unlabeled ligands.[1][3]

There are three main types of radioligand binding assays:

  • Saturation Assays: These experiments involve incubating a constant amount of receptor preparation with increasing concentrations of a radioligand to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).[2][4][5]

  • Competition Assays: These assays measure the ability of an unlabeled test compound (like this compound) to compete with a fixed concentration of a radioligand for binding to the receptor. The results are used to calculate the inhibitory constant (Ki) of the test compound.[2][4][5]

  • Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor.[2][5]

This application note focuses on saturation and competition assays to characterize the binding of this compound to MOP and NOP receptors. This compound has been identified as a dual agonist for these receptors and has shown potent antinociceptive effects.[6][7]

This compound Binding Affinity Data

The binding affinity of this compound for the human MOP and NOP receptors has been previously determined and is summarized in the table below.

CompoundReceptorKi (nM)
This compoundMu-opioid (MOP)1.8
This compoundNociceptin (NOP)4.2

Table 1: Binding affinities (Ki) of this compound for human MOP and NOP receptors.[7]

Experimental Workflow

The general workflow for a radioligand binding assay using a filtration method is depicted below.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells/Tissue expressing MOP or NOP receptors) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep This compound Dilution (for competition assay) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Radioactivity Counting (Gamma or Scintillation Counter) Washing->Counting Data_Analysis Data Analysis (Non-linear regression) Counting->Data_Analysis

Figure 1. General workflow for a filtration-based radioligand binding assay.

Protocols

The following are detailed protocols for performing saturation and competition radioligand binding assays to determine the affinity of this compound for MOP and NOP receptors.

Protocol 1: Saturation Binding Assay to Determine Kd and Bmax

This protocol is designed to determine the affinity (Kd) and density (Bmax) of a specific radioligand for the MOP or NOP receptor.

Materials and Reagents:

  • Membrane Preparation: Homogenates of cells or tissues expressing the MOP or NOP receptor.[8]

  • Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-DAMGO for MOP, or [³H]-Nociceptin for NOP).

  • Non-specific Binding Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Naloxone for MOP, or 1 µM Nociceptin for NOP).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).[8][9]

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Prepare Radioligand Dilutions: Prepare serial dilutions of the radioligand in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.

  • Set up Assay Tubes/Plates: For each radioligand concentration, prepare three sets of tubes:

    • Total Binding: Add a specific volume of radioligand dilution, assay buffer, and membrane homogenate.

    • Non-specific Binding: Add the same volume of radioligand dilution, the non-specific binding ligand, and membrane homogenate.

    • Blank (optional): Contains only assay buffer to measure background.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25-37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[8][9]

  • Termination of Reaction: Terminate the incubation by rapid filtration through the glass fiber filters, which have been pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.[9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot the specific binding against the radioligand concentration.

    • Analyze the data using non-linear regression analysis (e.g., using software like GraphPad Prism) to determine the Kd and Bmax values.[3][4]

Protocol 2: Competition Binding Assay to Determine Ki of this compound

This protocol determines the affinity (Ki) of this compound by measuring its ability to displace a specific radioligand from the MOP or NOP receptor.[5]

Materials and Reagents:

  • Same as Protocol 1, with the addition of the test compound, this compound.

Procedure:

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in assay buffer over a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Set up Assay Tubes/Plates:

    • Total Binding: Contains assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the membrane homogenate.

    • Non-specific Binding: Contains the non-specific binding ligand, the fixed concentration of the radioligand, and the membrane homogenate.

    • Competition: Contains the this compound dilution, the fixed concentration of the radioligand, and the membrane homogenate.

  • Incubation, Termination, Washing, and Radioactivity Measurement: Follow steps 3-6 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[5]

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).

Signaling Pathway Overview

This compound acts as an agonist at both MOP and NOP receptors, which are G-protein coupled receptors (GPCRs).[6] Upon agonist binding, these receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.

signaling_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MOP_NOP_Receptor MOP / NOP Receptor (GPCR) This compound->MOP_NOP_Receptor Binds G_Protein Gi/o Protein MOP_NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., altered neuronal excitability) cAMP->Cellular_Response Leads to

Figure 2. Simplified signaling pathway for MOP/NOP receptor activation by this compound.

Conclusion

The in vitro radioligand binding assays described in this application note provide a reliable and quantitative method for determining the binding affinity of this compound for the MOP and NOP receptors. Accurate determination of Kd and Ki values is crucial for the pharmacological characterization of novel compounds and plays a vital role in the drug discovery and development process. By following these detailed protocols, researchers can obtain high-quality, reproducible data to advance their understanding of the molecular interactions of this compound.

References

Application Notes and Protocols: Pharmacokinetic Analysis of BPR1M97 Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1M97 is a novel dual-acting agonist for the mu-opioid receptor (MOP) and the nocicein/orphanin FQ peptide (NOP) receptor, demonstrating high potency and significant antinociceptive effects.[1] A critical characteristic of this compound for its therapeutic potential in central nervous system (CNS) disorders is its ability to penetrate the blood-brain barrier (BBB).[1] These application notes provide a comprehensive overview of the methodologies required to perform a thorough pharmacokinetic analysis of this compound's BBB penetration.

While specific quantitative pharmacokinetic data for this compound from the seminal study by Chao et al. (2020) are not publicly available, this document outlines the standard experimental protocols and data presentation formats necessary for such an evaluation. The provided tables are templates for researchers to populate with their experimental data.

Data Presentation

A systematic presentation of quantitative data is crucial for the interpretation and comparison of the pharmacokinetic properties of this compound. The following tables are designed to summarize the key parameters of its blood-brain barrier penetration.

Table 1: Pharmacokinetic Parameters of this compound in Plasma and Brain Tissue

ParameterPlasmaBrain Homogenate
Cmax (ng/mL or µM) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC (0-t) (ng·h/mL or µM·h) [Insert Value][Insert Value]
AUC (0-inf) (ng·h/mL or µM·h) [Insert Value][Insert Value]
Half-life (t½) (h) [Insert Value][Insert Value]
Clearance (CL/F) (mL/h/kg) [Insert Value]-
Volume of Distribution (Vd/F) (L/kg) [Insert Value]-

Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; AUC: Area under the concentration-time curve.

Table 2: Blood-Brain Barrier Penetration Ratios of this compound

ParameterValueDescription
Brain-to-Plasma Ratio (Kp) [Insert Value]Ratio of total drug concentration in the brain to that in the plasma at a specific time point or using AUC.
Unbound Brain-to-Plasma Ratio (Kp,uu) [Insert Value]Ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma, indicating the net flux across the BBB.
In Vitro Efflux Ratio (ER) [Insert Value]Ratio of basal-to-apical over apical-to-basal permeability in a cell-based assay (e.g., MDCK-MDR1), suggesting potential for active efflux by transporters like P-glycoprotein.

Experimental Protocols

Detailed and reproducible protocols are essential for generating high-quality pharmacokinetic data. The following sections describe standard methodologies for in vivo and in vitro assessment of BBB penetration.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol describes the determination of this compound concentrations in plasma and brain tissue over time following systemic administration to mice.

1. Animal Model:

  • Species: Male C57BL/6 mice (or other appropriate strain)

  • Age/Weight: 8-10 weeks / 20-25 g

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Dosing and Administration:

  • Formulation: this compound dissolved in a suitable vehicle (e.g., saline, 10% DMSO in saline).

  • Dose: Based on efficacy studies, a dose of 1.8 mg/kg has been previously reported for antinociception studies.[1]

  • Route of Administration: Subcutaneous (s.c.) or intravenous (i.v.) injection.

3. Sample Collection:

  • Time Points: A series of time points should be selected to capture the absorption, distribution, and elimination phases (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood Collection: At each time point, collect blood samples (approximately 100-200 µL) via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Brain Tissue Collection: Immediately following blood collection, euthanize the mice and perfuse the circulatory system with ice-cold saline to remove residual blood from the brain.

  • Brain Homogenization: Dissect the whole brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate. Store the brain homogenate at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification of this compound:

  • Instrumentation: A triple quadrupole liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile (B52724).

    • Brain Homogenate: Homogenate can be subjected to protein precipitation or a more rigorous liquid-liquid or solid-phase extraction to remove lipids and other interfering substances.[2]

  • Chromatography: Use a suitable C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Optimize the mass spectrometer parameters for this compound, including the precursor and product ion transitions for multiple reaction monitoring (MRM), collision energy, and other source parameters.

  • Quantification: Generate a standard curve using known concentrations of this compound in the respective matrix (plasma or brain homogenate) to quantify the concentrations in the study samples.

Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assessment

This protocol determines if this compound is a substrate of the P-gp efflux transporter, a key component of the BBB.

1. Cell Line:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses P-gp.

  • Wild-type MDCK cells (MDCK-WT) as a control.

2. Cell Culture:

  • Culture cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

3. Bidirectional Transport Assay:

  • Apical to Basolateral (A-B) Permeability: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

  • Basolateral to Apical (B-A) Permeability: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Inhibitor Control: Conduct the B-A transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar) to confirm P-gp mediated efflux.

4. Sample Analysis:

  • Quantify the concentration of this compound in the samples from both chambers at each time point using LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

  • An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that this compound is a substrate of P-gp.[3]

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Analysis

experimental_workflow cluster_animal_phase Animal Phase cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data_analysis Data Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice) dosing Administer this compound (s.c. or i.v.) animal_model->dosing time_points Collect Samples at Pre-defined Time Points dosing->time_points blood_collection Blood Collection time_points->blood_collection brain_collection Brain Tissue Collection (after perfusion) time_points->brain_collection plasma_prep Plasma Preparation blood_collection->plasma_prep brain_homo Brain Homogenization brain_collection->brain_homo lcms LC-MS/MS Quantification of this compound plasma_prep->lcms brain_homo->lcms pk_parameters Calculate Pharmacokinetic Parameters (Cmax, AUC, etc.) lcms->pk_parameters bbb_ratios Determine BBB Ratios (Kp, Kp,uu) pk_parameters->bbb_ratios

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Signaling Pathway of MOP and NOP Receptors

signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling This compound This compound MOP MOP Receptor This compound->MOP NOP NOP Receptor This compound->NOP Gi_o Gi/o Protein Activation MOP->Gi_o NOP->Gi_o AC_inhibition Adenylate Cyclase Inhibition Gi_o->AC_inhibition GIRK_activation GIRK Channel Activation Gi_o->GIRK_activation Ca_inhibition Ca2+ Channel Inhibition Gi_o->Ca_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_inhibition Neuronal Inhibition (Analgesia) cAMP_decrease->Neuronal_inhibition GIRK_activation->Neuronal_inhibition Ca_inhibition->Neuronal_inhibition

Caption: Simplified signaling pathway for MOP and NOP receptor activation.

References

Troubleshooting & Optimization

troubleshooting inconsistent results in BPR1M97 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in behavioral studies involving BPR1M97.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the antinociceptive effects of this compound in the tail-flick test. What could be the cause?

A1: Inconsistent results in thermal nociception assays like the tail-flick test can arise from several factors. Firstly, this compound is a dual agonist for the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] The net analgesic effect is a balance of the activities at these two receptors. Subtle variations in experimental conditions can shift this balance. For instance, the expression levels of MOR and NOP receptors can differ between rodent strains, and even within the same strain from different vendors, potentially altering the behavioral response. Secondly, environmental stressors such as inconsistent handling, noise, or light levels can affect baseline pain sensitivity and the animals' response to the compound.[2][3] Ensure that all experimental parameters, including animal handling and environmental conditions, are strictly controlled.

Q2: Our lab has observed that this compound produces a weaker rewarding effect in the conditioned place preference (CPP) paradigm than expected, compared to traditional MOR agonists. Why might this be?

A2: This is a plausible outcome due to this compound's dual mechanism of action. While MOR activation is typically associated with rewarding effects, NOP receptor activation can have opposing effects, potentially attenuating the rewarding properties of MOR agonism.[4] This is a key feature being explored for developing analgesics with lower abuse potential.[5] If you are observing a weaker than expected CPP, it may indicate a significant engagement of the NOP receptor system in your model. Factors such as the dose of this compound used, the conditioning schedule, and the animal strain can all influence the relative contribution of MOR and NOP receptor activation to the final behavioral output.

Q3: We are seeing inconsistent locomotor activity results after this compound administration. Sometimes it's suppressive, and other times there is no significant effect. What could explain this?

A3: Locomotor activity is a complex behavior that can be influenced by the sedative and stimulatory effects of a compound. This compound has been reported to decrease global activity.[6] The variability you are observing could be dose-dependent. At higher doses, the MOR-mediated sedative effects may predominate, leading to suppressed locomotion. At lower doses, the effects might be less pronounced or absent. Furthermore, the novelty of the testing environment can significantly impact locomotor responses.[2] It is crucial to conduct these studies in a standardized environment and to perform a thorough dose-response analysis to characterize the locomotor effects of this compound in your specific experimental setup.

Q4: Can the formulation and administration route of this compound affect behavioral outcomes?

A4: Absolutely. The solubility, stability, and bioavailability of this compound can be influenced by the vehicle used for administration. It is critical to ensure that the compound is fully dissolved and stable in the chosen vehicle. A vehicle-only control group is essential to rule out any behavioral effects of the vehicle itself.[2] The route of administration (e.g., subcutaneous, intraperitoneal, intravenous) will affect the pharmacokinetics of the compound, including its absorption, distribution, and metabolism, which in turn will impact the onset, duration, and magnitude of the behavioral effects.[7] Consistency in formulation and administration is key to reproducible results.

Data Summary

Table 1: In Vitro Binding Affinities of this compound

ReceptorKi (nM)
Mu-Opioid Receptor (MOR)1.8[1]
Nociceptin/Orphanin FQ Peptide (NOP) Receptor4.2[1]

Table 2: In Vivo Efficacy of a Related Dual MOR/NOP Agonist

CompoundAssayEffective Dose (ED50)Species
Compound 25Thermal-Stimulated Pain127.1 ± 34.65 µg/kgNot Specified[3]

Experimental Protocols

1. Tail-Flick Test for Antinociception

This protocol is adapted from standard procedures for assessing thermal pain sensitivity.[8][9]

  • Apparatus: A tail-flick apparatus with a radiant heat source.

  • Animals: Mice or rats, appropriately habituated to the testing room and handling.

  • Procedure:

    • Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

    • Gently restrain the animal and place its tail over the radiant heat source.

    • Activate the heat source and start a timer.

    • The latency to a rapid flick of the tail is recorded as the response latency.

    • A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

    • Administer this compound or vehicle and measure the tail-flick latency at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

    • Data are typically expressed as the percentage of maximal possible effect (%MPE).

2. Conditioned Place Preference (CPP) for Reward Assessment

This protocol is based on established methods for evaluating the rewarding properties of substances.[6][7]

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

  • Animals: Mice or rats.

  • Procedure:

    • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 15-30 minutes). Record the time spent in each chamber to determine any initial preference.

    • Conditioning: This phase typically lasts for 4-8 days.

      • On drug conditioning days, administer this compound and confine the animal to one of the outer chambers (e.g., the initially non-preferred chamber) for a set duration (e.g., 30 minutes).

      • On saline conditioning days, administer vehicle and confine the animal to the opposite outer chamber for the same duration. The order of drug and saline conditioning should be counterbalanced across animals.

    • Post-Conditioning (Test): On the day after the last conditioning session, place the animal in the central chamber and allow it to freely explore all three chambers for the same duration as in the pre-conditioning phase. Record the time spent in each chamber.

    • An increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect.

Visualizations

BPR1M97_Signaling_Pathway cluster_MOR Mu-Opioid Receptor (MOR) Pathway cluster_NOP Nociceptin/Orphanin FQ Peptide (NOP) Receptor Pathway This compound This compound MOR MOR This compound->MOR Agonist NOP NOP Receptor This compound->NOP Agonist G_protein_MOR Gi/o Protein MOR->G_protein_MOR Activation Beta_Arrestin_MOR β-Arrestin MOR->Beta_Arrestin_MOR AC_MOR Adenylate Cyclase (Inhibition) G_protein_MOR->AC_MOR cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR PKA_MOR ↓ PKA cAMP_MOR->PKA_MOR Analgesia_MOR Analgesia PKA_MOR->Analgesia_MOR Side_Effects_MOR Side Effects (e.g., Reward) Beta_Arrestin_MOR->Side_Effects_MOR G_protein_NOP Gi/o Protein NOP->G_protein_NOP Activation AC_NOP Adenylate Cyclase (Inhibition) G_protein_NOP->AC_NOP cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP PKA_NOP ↓ PKA cAMP_NOP->PKA_NOP Modulation Modulation of Analgesia & Reward PKA_NOP->Modulation

Caption: this compound dual agonism at MOR and NOP receptors.

Behavioral_Study_Workflow start Study Design animal_prep Animal Acclimation & Handling start->animal_prep dosing This compound/Vehicle Administration animal_prep->dosing behavioral_test Behavioral Assay (e.g., Tail-Flick, CPP) dosing->behavioral_test data_collection Data Collection behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation end Conclusion interpretation->end

Caption: General workflow for a this compound behavioral study.

Troubleshooting_Guide start Inconsistent Results Observed check_dose Review Dose & Vehicle start->check_dose check_protocol Examine Experimental Protocol start->check_protocol check_animals Assess Animal Model start->check_animals dose_solution Perform Dose-Response Curve Verify Formulation check_dose->dose_solution protocol_solution Standardize Handling Control Environmental Variables check_protocol->protocol_solution animal_solution Confirm Strain, Age, Sex Check Health Status check_animals->animal_solution re_evaluate Re-evaluate & Repeat Experiment dose_solution->re_evaluate protocol_solution->re_evaluate animal_solution->re_evaluate

Caption: Troubleshooting logic for inconsistent this compound results.

References

BPR1M97 Technical Support Center: Troubleshooting Precipitation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing precipitation issues encountered when working with BPR1M97 in vehicle solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.[1] It functions as a full agonist at the MOP receptor and a G-protein biased agonist at the NOP receptor.[2] This dual mechanism of action makes it a compound of interest for potent antinociceptive effects with potentially fewer side effects than traditional opioids.[1][2]

Q2: What are the common vehicle solutions for this compound?

A2: Due to its low aqueous solubility, this compound is typically formulated in a mixture of solvents. The most commonly cited vehicle formulation consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Other reported vehicle solutions include formulations with 20% SBE-β-CD in saline or corn oil, each typically starting from a stock solution in DMSO.

Q3: What are the known physicochemical properties of this compound?

A3: While specific experimentally determined physicochemical properties for this compound are not widely published, we can estimate some key parameters based on its chemical structure and data from structurally similar compounds. These estimations are provided to guide formulation development and troubleshooting.

Data Presentation: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (C18H18Cl2N2O)N-(2,4-dichlorophenyl)-3-phenylsulfanylpropanamideN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide
Molecular Weight 377.26 g/mol 326.2 g/mol 266.75 g/mol
Predicted XLogP3 Estimation: ~3.5-4.54.33.2
Predicted pKa (most basic) Estimation: ~7.5-8.5 (tertiary amine)Not availableNot available
Hydrogen Bond Donors 011
Hydrogen Bond Acceptors 223

Note: Predicted values for this compound are estimations based on its structure and publicly available data for similar chemical moieties. These should be used as a guide and may not reflect experimentally determined values.

Troubleshooting Guide: this compound Precipitation

This guide addresses common precipitation issues in a question-and-answer format.

Issue 1: Precipitation occurs immediately upon adding the aqueous component (saline) to the organic solvent mixture.

  • Question: Why is my this compound solution precipitating as soon as I add saline?

  • Answer: This is a common phenomenon known as "salting out" or solvent-shock, where the rapid change in solvent polarity drastically reduces the solubility of the compound.

  • Troubleshooting Steps:

    • Order of Addition: Always add the aqueous component (saline) to the organic mixture slowly and dropwise while vortexing or stirring vigorously. Never add the organic mixture to the saline.

    • Temperature: Gently warm the organic mixture (DMSO, PEG300, Tween-80) to 30-40°C before the slow addition of pre-warmed saline. This can help maintain solubility during the mixing process.

    • Sonication: Use a bath sonicator during the addition of saline to provide energy for dissolution and prevent aggregation.

Issue 2: The final this compound solution is cloudy or becomes cloudy over a short period.

  • Question: My final formulation is not a clear solution. What should I do?

  • Answer: Cloudiness indicates that the compound is not fully dissolved and may be present as a fine suspension, which can lead to larger precipitates over time.

  • Troubleshooting Steps:

    • Energy Input: Gently warm the cloudy solution (up to 40°C) and sonicate for 5-15 minutes. This often provides enough energy to achieve full dissolution.

    • Check Concentrations: Ensure your final concentration of this compound does not exceed its solubility limit in the chosen vehicle. While a solubility of ≥ 2.08 mg/mL has been reported, this can be influenced by the exact purity of the compound and excipients.

    • Fresh Solvents: Ensure all solvents, especially DMSO, are anhydrous and of high purity. Water contamination in DMSO can reduce its solvating power for hydrophobic compounds.

Issue 3: Precipitation occurs after the solution has been stored (e.g., at room temperature or 4°C).

  • Question: My this compound solution was clear initially but developed precipitates after a few hours/days. Why?

  • Answer: This suggests that the solution is supersaturated and thermodynamically unstable. Over time, the compound begins to crystallize out of the solution. Temperature fluctuations during storage can also promote precipitation.

  • Troubleshooting Steps:

    • Fresh Preparation: The best practice is to prepare the final this compound working solution fresh before each experiment.

    • Storage of Stock Solutions: If storing solutions is necessary, store concentrated stock solutions in 100% DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final aqueous formulation is not recommended for long-term storage.

    • pH Stability: Although not definitively characterized for this compound, compounds with amine groups can have pH-dependent solubility. Ensure the pH of your saline is within a stable range if you suspect pH shifts are contributing to precipitation. Using a buffered saline (e.g., PBS) may improve stability.

Issue 4: Precipitation is observed upon further dilution in aqueous media (e.g., cell culture medium or buffer for in vitro assays).

  • Question: When I add my this compound formulation to my assay buffer, it precipitates. How can I avoid this?

  • Answer: The high percentage of organic co-solvents in the vehicle is diluted in the aqueous assay medium, leading to a decrease in the overall solvating capacity and causing the compound to precipitate.

  • Troubleshooting Steps:

    • Minimize Final Organic Solvent Concentration: When preparing your dilutions, calculate the final concentration of DMSO and other organic solvents in your assay. Aim to keep the final DMSO concentration below 0.5% (v/v) if possible, as higher concentrations can also be toxic to cells.

    • Serial Dilutions in Vehicle: Perform serial dilutions in the same vehicle (e.g., 10% DMSO/40% PEG300/5% Tween-80/45% Saline) before the final dilution into the aqueous assay buffer. This ensures that the ratio of co-solvents is maintained until the final step.

    • Incorporate Surfactants in Assay Buffer: If compatible with your experiment, the inclusion of a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the final assay buffer can help maintain the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound in a Standard Vehicle Solution

This protocol is adapted from commonly used formulations for poorly soluble compounds.

  • Prepare a Stock Solution: Dissolve this compound in 100% high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use sonication or gentle warming if necessary to ensure complete dissolution.

  • Prepare the Vehicle Mixture: In a sterile tube, add the required volumes of PEG300 and Tween-80. For a final formulation with 10% DMSO, 40% PEG300, and 5% Tween-80, you would add 400 µL of PEG300 and 50 µL of Tween-80 for a 1 mL final volume.

  • Combine Organic Components: Add the appropriate volume of the this compound DMSO stock solution to the PEG300/Tween-80 mixture (e.g., 100 µL for a 1 mL final volume). Vortex thoroughly until the solution is clear and homogenous.

  • Add Aqueous Component: While vortexing vigorously, slowly add the saline (e.g., 450 µL for a 1 mL final volume) dropwise to the organic mixture.

  • Final Homogenization: Continue to vortex for an additional 1-2 minutes. If the solution is not perfectly clear, use a bath sonicator for 5-10 minutes.

  • Use Immediately: It is highly recommended to use the final formulation immediately after preparation.

Mandatory Visualizations

This compound Troubleshooting Workflow

BPR1M97_Troubleshooting cluster_immediate Immediate Precipitation cluster_cloudy Cloudy Solution cluster_storage Storage Instability start Start: Prepare this compound Solution precip_immediate Precipitation upon adding aqueous component? start->precip_immediate cloudy Final solution is cloudy? precip_immediate->cloudy No fix_order Fix: Add aqueous to organic slowly with vortexing precip_immediate->fix_order Yes precip_storage Precipitation during storage? cloudy->precip_storage No fix_energy Fix: Warm and sonicate final solution cloudy->fix_energy Yes clear_solution Clear, stable solution achieved precip_storage->clear_solution No fix_fresh Best Practice: Prepare fresh solution precip_storage->fix_fresh Yes fix_temp Fix: Gently warm solutions fix_order->fix_temp fix_sonic Fix: Sonicate during mixing fix_temp->fix_sonic fix_sonic->cloudy fix_conc Fix: Check/reduce final concentration fix_energy->fix_conc fix_conc->precip_storage fix_stock Fix: Store concentrated stock at -20°C/-80°C fix_fresh->fix_stock fix_stock->clear_solution

Caption: Troubleshooting workflow for this compound precipitation issues.

This compound Dual Agonist Signaling Pathway

BPR1M97_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MOP MOP Receptor This compound->MOP Full Agonist NOP NOP Receptor This compound->NOP G-protein Biased Agonist G_protein_MOP Gi/o Protein MOP->G_protein_MOP Activates beta_arrestin β-Arrestin MOP->beta_arrestin Recruits G_protein_NOP Gi/o Protein NOP->G_protein_NOP Preferentially Activates AC_inhibition Adenylate Cyclase Inhibition G_protein_MOP->AC_inhibition ion_channel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein_MOP->ion_channel G_protein_NOP->AC_inhibition G_protein_NOP->ion_channel side_effects Potential Side Effects (Respiratory Depression) beta_arrestin->side_effects internalization Receptor Internalization beta_arrestin->internalization cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease analgesia Analgesia cAMP_decrease->analgesia ion_channel->analgesia

Caption: Signaling pathway of the dual MOP/NOP agonist this compound.

References

Technical Support Center: Interpreting Complex Data from BPR1M97 G Protein Bias Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPR1M97 in G protein bias assays.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent potency (EC50) values for this compound in our G protein activation and β-arrestin recruitment assays. What could be the cause of this variability?

A1: Inconsistent potency values are a common challenge in biased agonism studies and can arise from several factors. "System bias" is a primary consideration, where the observed functional selectivity is influenced by the specific experimental system rather than being an inherent property of the ligand alone.[1][2] Key contributors to system bias include:

  • Differential Protein Expression Levels: The relative expression levels of the receptor (MOP or NOP), G protein subtypes, and β-arrestin isoforms can significantly impact the signaling output and apparent potency of this compound.[1][3]

  • Signal Amplification: Assays for downstream second messengers (e.g., cAMP) often have greater signal amplification than direct protein-protein interaction assays like β-arrestin recruitment (e.g., BRET or FRET).[2][4] This can lead to a leftward shift in the dose-response curve for the G protein pathway, resulting in a lower EC50 value compared to the β-arrestin pathway.

  • Cell Line Choice: The choice of cell line is critical. Different cell lines possess distinct complements of signaling proteins and regulatory elements, which can influence the observed bias.[3][5] It is advisable to characterize the signaling profile of this compound in a physiologically relevant cell type.[2]

To troubleshoot this, ensure consistent cell passage numbers, optimize receptor expression levels to avoid constitutive activity, and consider using assays with similar levels of signal amplification for a more direct comparison.[2][5]

Q2: How do we quantitatively determine if this compound is truly a biased agonist at the NOP receptor in our experimental setup?

A2: Quantifying ligand bias requires moving beyond simple comparisons of potency or efficacy.[4] Several methods have been developed to calculate a "bias factor," which provides a quantitative measure of a ligand's preference for one signaling pathway over another, relative to a reference agonist.[6]

One common approach involves calculating the "transduction ratio" (τ/KA) using the Black and Leff operational model.[7] This method accounts for differences in assay-dependent parameters. A bias factor can then be calculated by comparing the Δlog(τ/KA) values for the two pathways of interest (e.g., G protein activation vs. β-arrestin recruitment).

It is crucial to include a "balanced" or reference agonist in your experiments to normalize the data and account for system bias.[6] The endogenous ligand or a well-characterized synthetic agonist can serve as a reference.

Troubleshooting Guides

Problem: High background signal in our cAMP assay when testing this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Constitutive Receptor Activity Some GPCRs exhibit basal activity. Consider using an inverse agonist to lower the baseline signal.[5]
High Receptor Expression Overexpression of the receptor can lead to ligand-independent signaling. Optimize the level of receptor expression to achieve a suitable assay window.[5]
Cell Health Unhealthy or overgrown cells can produce aberrant signals. Ensure cells are healthy and plated at an optimal density.
Reagent Issues Reagents may be contaminated or degraded. Use fresh batches of all reagents, including the ligand and assay components.[5]

Problem: We are not observing a significant β-arrestin recruitment signal with this compound at the NOP receptor.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
G Protein Bias of this compound This compound has been reported to be a G protein-biased agonist for the NOP receptor, meaning it may only weakly engage the β-arrestin pathway.[8] The lack of a strong signal could be an accurate reflection of its pharmacology.
Assay Sensitivity The β-arrestin recruitment assay may not be sensitive enough to detect a weak interaction. Consider using an alternative method or optimizing the current assay (e.g., by adjusting the donor-acceptor ratio in a BRET assay).[9]
GRK Expression Levels G protein-coupled receptor kinase (GRK) expression levels can influence β-arrestin recruitment. Overexpression of a relevant GRK may enhance the signal.[3]
Incorrect Assay Endpoint Ensure you are measuring a direct protein-protein interaction (receptor-arrestin) rather than a downstream event that may be influenced by other pathways.[10]

Data Presentation

In Vitro Pharmacological Profile of this compound
ReceptorAssayParameterValueReference
MOPRadioligand BindingKi1.8 nM[11]
NOPRadioligand BindingKi4.2 nM[11]
MOPcAMP ProductionEC50Full Agonist[12]
MOPβ-arrestin RecruitmentEC50Full Agonist[12]
NOPcAMP ProductionEC50G protein-biased agonist[8]
NOPβ-arrestin RecruitmentEC50G protein-biased agonist[8]

This table summarizes the reported in vitro activity of this compound at the mu-opioid (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors.

Experimental Protocols

Protocol 1: cAMP Measurement for Gs and Gi-coupled GPCRs

This protocol outlines a typical procedure for measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.

  • Cell Culture and Plating:

    • Culture cells stably expressing the GPCR of interest (e.g., MOP or NOP receptor) in an appropriate medium.

    • Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Ligand Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the ligand in assay buffer to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the diluted this compound or reference agonist to the wells and incubate for a predetermined time at 37°C. For Gi-coupled receptors, include an adenylyl cyclase activator like forskolin.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: β-Arrestin Recruitment Assay (BRET)

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure the interaction between a GPCR and β-arrestin.

  • Cell Culture and Transfection:

    • Co-transfect cells with plasmids encoding the GPCR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., green fluorescent protein, GFP).

    • Plate the transfected cells in a white, clear-bottom 96-well plate.

  • Ligand Preparation:

    • Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the BRET substrate (e.g., coelenterazine) to the wells.

    • Immediately measure the baseline luminescence at the donor and acceptor emission wavelengths using a plate reader.

    • Add the diluted this compound or reference agonist to the wells.

    • Measure the luminescence at both wavelengths again after a specified incubation period.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the change in BRET ratio against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

G_Protein_Signaling_Pathway Simplified G Protein Signaling Pathway for this compound This compound This compound GPCR MOP/NOP Receptor This compound->GPCR Binds G_Protein G Protein (Gi/o) GPCR->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Downstream Cellular Response (e.g., Analgesia) cAMP->Downstream

Caption: G Protein Signaling Cascade for this compound.

Beta_Arrestin_Pathway Simplified β-Arrestin Recruitment Pathway This compound This compound GPCR MOP/NOP Receptor This compound->GPCR Binds GRK GRK GPCR->GRK Activates Phospho_GPCR Phosphorylated Receptor GRK->GPCR Phosphorylates Beta_Arrestin β-Arrestin Phospho_GPCR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: β-Arrestin Recruitment and Receptor Internalization.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Potency Start Inconsistent EC50 Values (G Protein vs. β-Arrestin) Check_System_Bias Evaluate for System Bias Start->Check_System_Bias Check_Signal_Amp Compare Signal Amplification Check_System_Bias->Check_Signal_Amp Check_Expression Check Receptor/Effector Expression Levels Check_System_Bias->Check_Expression Check_Cell_Line Consider Cell Line Dependence Check_System_Bias->Check_Cell_Line Quantify_Bias Quantify Bias Using Operational Models Check_Signal_Amp->Quantify_Bias Check_Expression->Quantify_Bias Check_Cell_Line->Quantify_Bias Conclusion Determine if Observed Bias is Ligand- or System-Driven Quantify_Bias->Conclusion

Caption: Troubleshooting Workflow for Potency Discrepancies.

References

potential off-target effects of BPR1M97 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the potential off-target effects of BPR1M97 in preclinical models. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual-acting agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[1][2][3] It exhibits full agonist properties at the MOP receptor and acts as a G protein-biased agonist at the NOP receptor.[1][3] This dual agonism is central to its potent antinociceptive effects and its improved safety profile compared to traditional opioids like morphine.[1][3]

Q2: What are the known "off-target" effects of this compound in preclinical models?

A2: In the context of this compound, "off-target effects" are primarily understood as a significant reduction in the adverse effects typically associated with conventional MOP receptor agonists. Preclinical studies have not identified significant binding to other receptors outside of the opioid family. Instead, the dual agonism at MOP and NOP receptors leads to a favorable safety profile.[1][3] Compared to morphine, this compound demonstrates markedly less respiratory, cardiovascular, and gastrointestinal dysfunction.[1][3] Additionally, it is associated with decreased global activity and reduced withdrawal symptoms.[1][3]

Q3: How does this compound's binding affinity for MOP and NOP receptors compare?

A3: this compound displays high-affinity binding to both MOP and NOP receptors, with a slightly higher affinity for the MOP receptor. The binding affinities (Ki) have been determined to be 1.8 nM for the MOP receptor and 4.2 nM for the NOP receptor.[2][4]

Troubleshooting Guide

Issue: Unexpected side effects are observed in our animal models at what should be a therapeutic dose.

  • Potential Cause 1: Animal Model Sensitivity. Different species or strains may have varying sensitivities to this compound. The provided data is primarily from murine models.[4]

  • Troubleshooting Step 1: Review the reported effective and maximum tolerated doses in the literature and compare them to your experimental design. The antinociceptive ED50 value in a thermal-stimulated pain model was reported as 127.1 ± 34.65 μg/kg.[1]

  • Troubleshooting Step 2: Conduct a dose-response study in your specific animal model to determine the optimal therapeutic window and identify the onset of any adverse effects.

  • Potential Cause 2: Route of Administration. The pharmacokinetic and pharmacodynamic profile of this compound can vary with the route of administration. Most preclinical studies have utilized subcutaneous injection.[1][3]

  • Troubleshooting Step 3: If using a different route of administration, consider that this may alter the bioavailability and metabolism of the compound, potentially leading to different outcomes. It may be necessary to adjust the dosage accordingly.

Issue: Difficulty replicating the reported G protein-biased agonism at the NOP receptor.

  • Potential Cause: Assay System. The observation of biased agonism can be highly dependent on the specific cell line, receptor expression levels, and the signaling pathway being measured.

  • Troubleshooting Step: Ensure your in vitro assay system is optimized for detecting G protein-dependent signaling (e.g., cAMP production) and β-arrestin recruitment. The literature specifies the use of cyclic-adenosine monophosphate production and β-arrestin assays.[1][3] Comparison between these two pathways is essential to quantify bias.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound

ReceptorBinding Affinity (Ki)Functional AssayPotency (EC50)Efficacy
MOP1.8 nM[2][4]cAMP ProductionStrong[1]Full Agonist[1][3]
β-arrestin-2Strong[1]Full Agonist[1][3]
NOP4.2 nM[2][4]cAMP ProductionWeak[1]G protein-biased agonist[1][3]

Table 2: In Vivo Antinociceptive Efficacy of this compound

Preclinical ModelRoute of AdministrationEffective Dose (ED50)Reference
Thermal-Stimulated PainSubcutaneous127.1 ± 34.65 μg/kg[1]
Murine Model of Cancer PainSubcutaneous1.8 mg/kg[2][4]

Experimental Protocols

1. In Vitro cAMP Production Assay

  • Objective: To determine the functional potency and efficacy of this compound at MOP and NOP receptors.

  • Methodology:

    • Cells stably expressing either human MOP or NOP receptors are seeded in 96-well plates.

    • The cells are then incubated with varying concentrations of this compound.

    • Forskolin is added to stimulate adenylate cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).

    • The intracellular cAMP levels are measured using a suitable assay kit (e.g., LANCE Ultra cAMP kit).

    • The data is normalized to the response produced by a known agonist and vehicle control.

    • Dose-response curves are generated to calculate EC50 and Emax values.

2. In Vivo Tail-Flick Test

  • Objective: To assess the antinociceptive effects of this compound in a model of acute thermal pain.

  • Methodology:

    • Male C57BL/6 mice are used for the experiment.

    • A baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time to withdrawal. A cut-off time is set to prevent tissue damage.

    • Animals are administered this compound or vehicle via subcutaneous injection.

    • The tail-flick latency is measured again at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

    • The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

    • Dose-response curves are constructed to determine the ED50 value.

Visualizations

BPR1M97_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mop_pathway MOP Pathway cluster_nop_pathway NOP Pathway This compound This compound MOP MOP Receptor This compound->MOP Full Agonist NOP NOP Receptor This compound->NOP G protein-biased Agonist Gi_MOP Gi/o Protein MOP->Gi_MOP Activates BetaArrestin_MOP β-Arrestin MOP->BetaArrestin_MOP Recruits Gi_NOP Gi/o Protein NOP->Gi_NOP Activates AC_MOP Adenylyl Cyclase Gi_MOP->AC_MOP Inhibits Analgesia_MOP Analgesia Gi_MOP->Analgesia_MOP cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP SideEffects Adverse Effects (Respiratory Depression, Constipation) BetaArrestin_MOP->SideEffects AC_NOP Adenylyl Cyclase Gi_NOP->AC_NOP Inhibits Modulation Modulation of Adverse Effects Gi_NOP->Modulation cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Preclinical Models binding_assay Receptor Binding Assay (Ki determination) camp_assay cAMP Production Assay (Functional Potency) barrestin_assay β-Arrestin Recruitment (Biased Agonism) antinociception Antinociception Models (e.g., Tail-Flick, Cancer Pain) barrestin_assay->antinociception safety_pharm Safety Pharmacology (Respiratory, CV, GI function) antinociception->safety_pharm tolerance_withdrawal Tolerance & Withdrawal Studies safety_pharm->tolerance_withdrawal start This compound Compound start->binding_assay start->camp_assay start->barrestin_assay

References

controlling for variability in BPR1M97 conditioned place preference studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BPR1M97 in conditioned place preference (CPP) studies. The information is designed to help control for variability and ensure robust and reproducible results.

Troubleshooting Guides and FAQs

Q1: We are observing high variability in baseline preference scores during the habituation phase. What could be the cause and how can we mitigate this?

A1: High variability in baseline preference is a common issue and can stem from several factors:

  • Apparatus Design: Subtle cues in the CPP apparatus (e.g., lighting, olfactory cues from cleaning agents, floor texture) can create an inherent bias.

    • Troubleshooting:

      • Ensure thorough and consistent cleaning of the apparatus between subjects to remove any lingering scents.

      • Use a counterbalanced design where the drug-paired compartment is varied between subjects to account for any inherent chamber bias.[1]

      • Consider using an unbiased apparatus with distinct but equally preferred tactile and visual cues.[1]

  • Animal Handling and Stress: Stress from handling or the novelty of the environment can influence exploratory behavior and chamber preference.[2]

    • Troubleshooting:

      • Handle animals consistently and for a brief period each day for several days leading up to the experiment to habituate them to the researcher.

      • Ensure the testing room has consistent lighting and minimal noise.

Q2: Our this compound-treated group is not showing a clear place preference compared to the control group. What are the potential reasons?

A2: A lack of preference may indicate several experimental issues:

  • Dosage: The dose of this compound may be suboptimal for inducing a rewarding effect.

    • Troubleshooting:

      • Conduct a dose-response study to determine the optimal dose of this compound for inducing CPP.

  • Conditioning Schedule: The number and duration of conditioning sessions may be insufficient.

    • Troubleshooting:

      • Increase the number of conditioning sessions (e.g., from 3 to 5 days).

      • Ensure the duration of each conditioning session is adequate for the drug to exert its effects.

  • Drug's Effect on Locomotion: this compound may decrease locomotor activity, which could be misinterpreted as a lack of preference.[3]

    • Troubleshooting:

      • Analyze locomotor activity data from the conditioning sessions to determine if this compound is causing hypoactivity. This can be done using automated tracking systems.

      • If hypoactivity is observed, consider this when interpreting the CPP results. The time spent in the paired chamber should be significantly different from the saline group, even if overall movement is reduced.

Q3: We are seeing significant within-group variability in our CPP results with this compound. How can we address this statistically?

A3: Within-group variability is common in behavioral studies.

  • Statistical Analysis: Standard analysis using group means (e.g., t-test or ANOVA) may not fully capture the effect if only a subset of animals develops a strong preference.

    • Troubleshooting:

      • Consider using a "criterion" method of analysis. This involves establishing a cutoff time spent in the drug-paired chamber to classify animals as "CPP expressing" or "non-CPP expressing".[4] This can help identify if this compound is effective in a subpopulation of your subjects.

      • Ensure your sample size is adequately powered to detect statistically significant differences despite individual variations.

Q4: How does the dual agonist nature of this compound at MOP and NOP receptors potentially influence CPP results compared to a standard MOP agonist like morphine?

A4: The dual agonism of this compound is a key factor. While MOP receptor activation is associated with reward and reinforcing effects, NOP receptor activation can have complex effects, including modulating the dopaminergic system.[5] this compound has been shown to produce potent antinociceptive effects with fewer side effects, like withdrawal, compared to morphine.[6] This may translate to a different CPP profile. The rewarding effect might be present without some of the aversive withdrawal effects seen with traditional opioids, potentially leading to a more "pure" preference score.

Data Presentation

The following tables present illustrative quantitative data for a hypothetical this compound CPP study. This data is for representative purposes to guide researchers in their own data presentation.

Table 1: Conditioned Place Preference Scores

Treatment GroupPre-Test (Time in Chamber A, seconds ± SEM)Post-Test (Time in Drug-Paired Chamber, seconds ± SEM)Preference Score (Post-Test - Pre-Test, seconds ± SEM)
Saline445 ± 25450 ± 305 ± 15
Morphine (10 mg/kg)455 ± 28680 ± 45225 ± 35
This compound (1 mg/kg)450 ± 30620 ± 40170 ± 32
This compound (3 mg/kg)440 ± 22710 ± 50270 ± 40

Table 2: Locomotor Activity During Conditioning

Treatment GroupTotal Distance Traveled (meters ± SEM)
Saline150 ± 12
Morphine (10 mg/kg)210 ± 18
This compound (1 mg/kg)130 ± 10
This compound (3 mg/kg)115 ± 9

Table 3: Naloxone-Precipitated Withdrawal Jumps

Chronic TreatmentNumber of Jumps in 15 min (mean ± SEM)
Saline2 ± 1
Morphine45 ± 8
This compound15 ± 4

Experimental Protocols

Conditioned Place Preference (CPP) Protocol

This protocol is a standard 3-phase design: habituation, conditioning, and testing.[7]

  • Habituation (Day 1):

    • Allow each animal to freely explore the entire CPP apparatus (all chambers) for 15-20 minutes.

    • Record the time spent in each chamber to establish baseline preference. An unbiased apparatus is recommended.[1]

  • Conditioning (Days 2-7):

    • This phase consists of alternating injections of the drug and vehicle. A counterbalanced design should be used.

    • Day 2 (Drug): Administer this compound (or morphine/saline for control groups) and immediately confine the animal to its assigned drug-paired chamber for 30 minutes.

    • Day 3 (Vehicle): Administer saline and confine the animal to the opposite chamber for 30 minutes.

    • Repeat this alternating sequence for the desired number of conditioning days (typically 4-6 days).

  • Testing (Day 8):

    • Place the animal in the neutral center compartment (if using a 3-chamber apparatus) and allow it to freely explore all chambers for 15-20 minutes in a drug-free state.[7]

    • Record the time spent in each chamber.

    • A significant increase in time spent in the drug-paired chamber compared to the pre-test and/or the saline-paired chamber indicates a conditioned place preference.

Statistical Analysis

  • CPP data are often analyzed using a two-way ANOVA with treatment group and chamber as factors.[2][8]

  • Preference scores (time in drug-paired chamber - time in saline-paired chamber) can be analyzed using a one-way ANOVA followed by post-hoc tests to compare between groups.

  • Locomotor activity and withdrawal data can also be analyzed using a one-way ANOVA.

Mandatory Visualizations

BPR1M97_Signaling_Pathway cluster_MOP MOP Receptor Signaling cluster_NOP NOP Receptor Signaling BPR1M97_MOP This compound MOP Mu-Opioid Receptor (MOP) BPR1M97_MOP->MOP Full Agonist G_protein_MOP Gi/o Protein MOP->G_protein_MOP Beta_arrestin_MOP β-Arrestin MOP->Beta_arrestin_MOP AC_MOP Adenylyl Cyclase G_protein_MOP->AC_MOP cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP Analgesia_Reward Analgesia & Reward cAMP_MOP->Analgesia_Reward Beta_arrestin_MOP->Analgesia_Reward BPR1M97_NOP This compound NOP Nociceptin/Orphanin FQ Receptor (NOP) BPR1M97_NOP->NOP G protein-biased Agonist G_protein_NOP Gi/o Protein NOP->G_protein_NOP AC_NOP Adenylyl Cyclase G_protein_NOP->AC_NOP cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Modulation Modulation of Dopamine System cAMP_NOP->Modulation

Caption: this compound dual signaling pathway at MOP and NOP receptors.

CPP_Workflow Habituation Day 1: Habituation (Free exploration, record baseline) Conditioning Days 2-7: Conditioning (Alternating Drug/Vehicle in paired chambers) Habituation->Conditioning Test Day 8: CPP Test (Drug-free, free exploration, record time) Conditioning->Test Data_Analysis Data Analysis (ANOVA, Preference Score) Test->Data_Analysis

Caption: Standard experimental workflow for a conditioned place preference study.

References

how to minimize animal stress in BPR1M97 pain assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize animal stress during in vivo pain assays involving BPR1M97. Minimizing stress is not only an ethical imperative but also crucial for the validity and reproducibility of experimental data, as stress can significantly alter nociceptive responses.[1][2][3]

Troubleshooting Guides

Issue: High variability in baseline nociceptive thresholds.

Possible Cause: Inadequate acclimatization of animals to the facility, testing room, and experimental apparatus. Shipping and new environments are significant stressors for rodents.[4]

Solution:

  • Acclimatization Period: Allow a minimum of 72 hours for animals to acclimate to the new facility before any procedures.[5] For particularly sensitive assays or anxious strains, extending this period to one to two weeks is recommended.[6][4]

  • Handling Habituation: Handle animals gently and frequently for several days before testing to accustom them to the researcher.[6][7] This reduces the stress response to being picked up and moved. Non-aversive handling from a young age is most effective.[7]

  • Apparatus Habituation: Expose animals to the testing apparatus (e.g., von Frey filaments testing arena, hot plate) in the absence of any noxious stimuli. The duration should be equivalent to the intended test session.[8] For mice, a longer habituation period of up to an hour may be necessary compared to rats.[8]

Issue: Animals exhibit excessive signs of distress (e.g., vocalization, freezing, aggression) during handling or testing.

Possible Cause: Improper handling techniques or a stressful testing environment. Aversive handling can induce anxiety and defensive behaviors.[7]

Solution:

  • Refine Handling Techniques:

    • Approach animals calmly and confidently, avoiding sudden movements or loud noises.[6][7]

    • Use appropriate, non-aversive capture and restraint methods. For mice, tunnel handling is often less stressful than tail handling.

    • Ensure all personnel are adequately trained in species-specific handling techniques.[9]

  • Optimize the Testing Environment:

    • Conduct experiments in a quiet, dedicated room with stable temperature and humidity.[10][11]

    • Minimize odors and pheromones from other animals, especially predators or stressed conspecifics.[11]

    • Use dim lighting when possible, as high-intensity lighting can be a stressor.[11]

Issue: Inconsistent or unexpected analgesic effects of this compound.

Possible Cause: The interaction between stress and the NOP receptor system, a target of this compound. Stress can modulate the nociceptive system, potentially altering the effects of analgesics.[12]

Solution:

  • Implement Environmental Enrichment: Housing animals in enriched environments can alleviate chronic pain and reduce stress-related behaviors.[13][14][15] This can lead to more consistent and reliable drug efficacy data.

  • Standardize Experimental Protocols: Ensure all experimental parameters, including the timing of procedures and drug administration, are consistent across all animals and cohorts to minimize variability.

  • Monitor for Stress-Induced Hyperalgesia: Chronic or repeated stress can lead to increased pain sensitivity (hyperalgesia), which may confound the analgesic effects of this compound.[3] If this is suspected, consider incorporating stress-reducing measures throughout the study.

Frequently Asked Questions (FAQs)

Q1: What is the recommended acclimatization protocol before starting a this compound pain assay?

A comprehensive acclimatization protocol is crucial for minimizing stress and obtaining reliable data. A multi-phase approach is recommended:

  • Facility Acclimatization (Minimum 72 hours): Upon arrival, allow animals at least three days to adjust to the new housing environment, including lighting, temperature, and noise levels, before any experimental manipulation.

  • Handler Acclimatization (3-5 days): For several days leading up to the experiment, the researcher should handle the animals daily in a gentle, non-threatening manner.[6][16] This helps the animals become familiar with the experimenter's scent and touch.

  • Apparatus Acclimatization (1-2 days prior): Place the animal in the testing apparatus for a duration similar to the actual test, without applying any noxious stimuli.[8] This reduces novelty-induced stress on the testing day.

Q2: How can environmental enrichment be used to minimize stress in pain studies?

Environmental enrichment involves adding features to the cage that allow for species-specific behaviors, which can reduce stress and pain perception.[13][14]

  • Social Housing: For social species like rats and mice, group housing is generally recommended, unless scientifically justified otherwise.[11]

  • Physical Enrichment: Provide items such as nesting material, shelters (e.g., small boxes, tubes), and gnawing objects.[17] For rats, larger cages with shelves and hammocks can be beneficial.[15]

  • Foraging Opportunities: Scatter food in the bedding to encourage natural foraging behavior.

It is important to note that the effectiveness of enrichment can be species- and strain-dependent.[18]

Q3: What are humane endpoints and how should they be applied in this compound pain assays?

Humane endpoints are predetermined criteria that, when met, signal the end of an experiment for an individual animal to prevent or relieve pain and distress.[19][20][21] They are a critical component of refining animal experiments.[22][23]

Common Humane Endpoints in Pain Studies:

ParameterHumane Endpoint CriteriaAction
Body Weight Loss Loss of 20% of initial body weight.[19]Euthanasia
Body Condition Score A score of 2.0 or less on a 5-point scale.[19]Euthanasia
Behavioral Changes Lethargy, abnormal posture (e.g., hunched), rough coat, self-mutilation, reduced exploration.[19][21]Increased monitoring, potential removal from study, or euthanasia.
Procedure-Specific Failure to resume normal activity within a specified time post-procedure.Veterinary consultation and potential euthanasia.

All personnel involved in the study should be trained to recognize these endpoints.[24] If an animal reaches a humane endpoint, it should be humanely euthanized.[20]

Q4: What is the mechanism of action for this compound and how might stress interfere with it?

This compound is a dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.[25][26] Its analgesic effects are mediated through these receptors. The N/OFQ-NOP receptor system is known to play a role in both pain and stress modulation.[12][27] Stress can alter the activity of this system, which could potentially lead to variability in the analgesic response to this compound.[12] Therefore, minimizing stress is paramount to ensure that the observed effects are due to the compound and not confounded by the animal's physiological state.

Experimental Protocols

Protocol 1: Acclimatization and Habituation for von Frey Assay
  • Facility Acclimatization: House animals in the facility for a minimum of 72 hours post-arrival.

  • Handler Habituation: For 5 consecutive days, handle each animal gently for 5 minutes per day.

  • Apparatus Habituation (Day -2 and -1):

    • Place the animal on the elevated mesh platform of the von Frey apparatus.

    • Allow the animal to explore freely for 15-20 minutes (rats) or up to 60 minutes (mice).[8]

    • Do not apply any stimuli during these sessions.

  • Baseline Testing (Day 0):

    • Place the animal on the apparatus and allow a 15-minute habituation period.

    • Proceed with baseline paw withdrawal threshold measurement.

Protocol 2: Environmental Enrichment for Chronic Pain Models
  • Housing: House animals in groups of 2-4 per cage.

  • Enrichment Items:

    • Provide nesting material (e.g., Nestlets, crinkle paper).

    • Include a shelter (e.g., PVC tube, cardboard box).

    • Add a gnawing object (e.g., nylon bone, wood block).

  • Maintenance: Change enrichment items weekly to maintain novelty and engagement.

  • Monitoring: Observe animals for any signs of aggression, as some forms of enrichment can occasionally increase it.[18]

Visualizations

BPR1M97_Signaling_Pathway This compound Signaling Pathway This compound This compound MOP Mu-Opioid Receptor (MOP) This compound->MOP Agonist NOP NOP Receptor This compound->NOP Agonist Gi Gi Protein MOP->Gi BetaArrestin β-Arrestin 2 MOP->BetaArrestin Recruitment NOP->Gi AC Adenylyl Cyclase Gi->AC Analgesia Analgesia Gi->Analgesia cAMP ↓ cAMP BetaArrestin->Analgesia

Caption: Signaling pathway of the dual MOP/NOP receptor agonist this compound.

Experimental_Workflow Workflow for Minimizing Stress in Pain Assays cluster_pre_study Pre-Study Phase cluster_testing Testing Phase cluster_monitoring Continuous Monitoring Animal_Arrival Animal Arrival Facility_Acclimatization Facility Acclimatization (min. 72h) Animal_Arrival->Facility_Acclimatization Enrichment Environmental Enrichment Facility_Acclimatization->Enrichment Handler_Habituation Handler Habituation (3-5 days) Enrichment->Handler_Habituation Apparatus_Habituation Apparatus Habituation (1-2 days) Handler_Habituation->Apparatus_Habituation Baseline_Testing Baseline Nociceptive Testing Apparatus_Habituation->Baseline_Testing Drug_Administration This compound Administration Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Drug Nociceptive Testing Drug_Administration->Post_Drug_Testing Humane_Endpoints Monitor for Humane Endpoints Post_Drug_Testing->Humane_Endpoints

Caption: Experimental workflow incorporating stress reduction techniques.

References

BPR1M97 Technical Support Center: Troubleshooting Tolerance and Dependence Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing BPR1M97. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental assessment of this compound-induced tolerance and dependence.

Frequently Asked Questions (FAQs)

Q1: We are observing less tolerance to the antinociceptive effects of this compound compared to morphine. Is this an expected outcome?

A1: Yes, this is consistent with preclinical findings. BPR1M997 is a dual agonist of the mu-opioid peptide (MOP) and nociceptin/orphanin FQ (NOP) receptors.[1][2][3] The activation of the NOP receptor is thought to modulate and potentially counteract the mechanisms that lead to the development of tolerance typically seen with MOP-selective agonists like morphine. Studies have indicated that this compound exhibits less antinociceptive tolerance than morphine in rodent models.[1]

Q2: Our naloxone-precipitated withdrawal assays show significantly fewer withdrawal behaviors with chronic this compound treatment compared to morphine. What is the mechanism behind this?

A2: This is a key feature of this compound's pharmacological profile. The reduced physical dependence is attributed to its dual MOP/NOP receptor agonism.[1][2][3] NOP receptor activation has been shown to attenuate the rewarding effects and withdrawal symptoms associated with MOP receptor activation.[1][2] Quantitative data from preclinical studies demonstrate a marked reduction in withdrawal jumps in this compound-treated subjects compared to those treated with morphine.[1]

Q3: We are struggling to establish a consistent model of this compound-induced dependence. What are the potential challenges?

A3: Assessing dependence with dual MOP/NOP agonists like this compound can be challenging due to the complex interplay between the two receptor systems. The inherent properties of NOP receptor activation can mask or diminish the expression of MOP-mediated dependence. It is crucial to ensure that the dosing paradigm (dose and duration) is sufficient to induce a state of dependence that can be unmasked by an antagonist like naloxone (B1662785). Additionally, the choice of withdrawal endpoints is important; consider a battery of observational scores beyond just jumping to capture the full spectrum of withdrawal behaviors.

Q4: Can we use standard opioid antagonists like naloxone to precipitate withdrawal from this compound?

A4: Yes, naloxone is an appropriate antagonist to precipitate withdrawal in subjects chronically treated with this compound.[1] Since this compound is a MOP receptor agonist, naloxone, a competitive MOP receptor antagonist, will displace this compound from the receptor and precipitate withdrawal signs. However, due to the reduced dependence liability of this compound, the precipitated withdrawal syndrome is expected to be significantly less severe than that observed with morphine.[1]

Troubleshooting Experimental Assays

Issue: High variability in tail-flick latency measurements for tolerance assessment.
  • Possible Cause: Inconsistent heat source temperature or placement on the tail.

  • Troubleshooting Tip: Ensure the tail-flick apparatus is properly calibrated and maintains a consistent temperature. Mark the precise location on the tail where the heat source is applied for each measurement to ensure consistency across all animals and time points.

  • Possible Cause: Stress-induced analgesia in the animals.

  • Troubleshooting Tip: Handle the animals gently and habituate them to the experimental setup and restraint procedure for several days before starting the experiment. This will help minimize stress-induced fluctuations in pain perception.

Issue: Difficulty in quantifying naloxone-precipitated withdrawal jumping.
  • Possible Cause: Subjective scoring of jumps.

  • Troubleshooting Tip: Clearly define what constitutes a "jump" (e.g., all four paws leaving the surface of the testing chamber). Have two independent observers score the behavior, and assess inter-rater reliability. Video recording the sessions for later review can also improve scoring accuracy.

  • Possible Cause: Insufficient dose of naloxone to precipitate withdrawal.

  • Troubleshooting Tip: While this compound induces less dependence, a sufficient dose of naloxone is still required to elicit withdrawal. A dose-response curve for naloxone-precipitated withdrawal can be established to determine the optimal dose for your experimental conditions.

Quantitative Data Summary

The following tables summarize the comparative data on the development of tolerance and dependence with this compound and morphine from preclinical studies.

Table 1: Antinociceptive Tolerance in the Tail-Flick Test

CompoundFold-Increase in ED50 (Chronic vs. Acute)Level of Tolerance
Morphine Significant Increase (Specific fold-change varies across studies)High
This compound Less than MorphineReduced

Note: While preclinical studies consistently report that this compound induces less antinociceptive tolerance than morphine, specific ED50 fold-change values for this compound are not consistently reported in the available literature.

Table 2: Physical Dependence Assessed by Naloxone-Precipitated Withdrawal Jumping

CompoundMean Number of Jumps (± SEM)Level of Dependence
Morphine 45.3 ± 5.8High
This compound 8.7 ± 2.1Significantly Reduced

(Data derived from Chao et al., 2019)

Experimental Protocols

Antinociceptive Tolerance Assessment: Tail-Flick Test
  • Animal Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Handle the mice for several days prior to testing to minimize stress.

  • Baseline Latency: Gently restrain the mouse and place the distal third of its tail on the radiant heat source of the tail-flick apparatus. A timer starts automatically. The time taken for the mouse to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound or morphine subcutaneously at the desired doses.

  • Chronic Dosing: To induce tolerance, administer the drug once or twice daily for a predetermined period (e.g., 7-14 days).

  • ED50 Determination (Acute): On day 1, determine the dose of each drug required to produce a 50% maximal possible effect (ED50) in the tail-flick test.

  • ED50 Determination (Chronic): After the chronic dosing period, re-determine the ED50 for each drug.

  • Data Analysis: Calculate the fold-change in the ED50 value (Chronic ED50 / Acute ED50) to quantify the degree of tolerance.

Physical Dependence Assessment: Naloxone-Precipitated Withdrawal
  • Induction of Dependence: Administer this compound or morphine chronically. This can be achieved through repeated injections or the implantation of osmotic mini-pumps for continuous infusion over several days.

  • Habituation to Testing Arena: On the day of the withdrawal test, place the mice in a clear observation chamber for a 30-minute habituation period.

  • Naloxone Administration: Administer a subcutaneous injection of naloxone (e.g., 1-10 mg/kg) to precipitate withdrawal.

  • Observation Period: Immediately after naloxone injection, observe and record the number of vertical jumps for a set period (e.g., 15-30 minutes).

  • Data Analysis: Compare the mean number of jumps between the this compound and morphine treatment groups.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways of the MOP and NOP receptors, which are central to understanding the mechanisms of tolerance and dependence.

MOP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound / Morphine MOP MOP Receptor This compound->MOP Agonist Binding Gi_Go Gi/o Protein MOP->Gi_Go Activation GRK GRK MOP->GRK Phosphorylation BetaArrestin β-Arrestin MOP->BetaArrestin AC Adenylyl Cyclase Gi_Go->AC Inhibition IonChannels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi_Go->IonChannels Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Neuronal Hyperpolarization (Analgesia) IonChannels->Hyperpolarization GRK->BetaArrestin Recruitment Internalization Receptor Internalization (Tolerance/Desensitization) BetaArrestin->Internalization

Caption: MOP Receptor Signaling Pathway.

NOP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BPR1M97_NOP This compound NOP NOP Receptor BPR1M97_NOP->NOP Agonist Binding Gi_Go_NOP Gi/o Protein NOP->Gi_Go_NOP Activation AC_NOP Adenylyl Cyclase Gi_Go_NOP->AC_NOP Inhibition IonChannels_NOP Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi_Go_NOP->IonChannels_NOP Modulation cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Modulation Modulation of MOP-mediated effects IonChannels_NOP->Modulation

Caption: NOP Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing antinociceptive tolerance.

Tolerance_Workflow Start Start Habituation Animal Habituation (Several Days) Start->Habituation Day1 Day 1: Acute ED50 Determination (Tail-Flick Test) Habituation->Day1 ChronicDosing Chronic Dosing (e.g., 7-14 Days) Day1->ChronicDosing FinalDay Final Day: Chronic ED50 Determination (Tail-Flick Test) ChronicDosing->FinalDay Analysis Data Analysis (Calculate ED50 Fold-Change) FinalDay->Analysis End End Analysis->End

Caption: Antinociceptive Tolerance Workflow.

References

improving the translational relevance of BPR1M97 preclinical data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the translational relevance of preclinical data for BPR1M97, a dual mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule that acts as a dual agonist for the MOP and NOP receptors.[1][2] It functions as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[3][4] This dual agonism is believed to contribute to its potent analgesic effects with a reduced side-effect profile compared to traditional opioids like morphine.[1][2]

Q2: What are the key advantages of this compound observed in preclinical studies?

A2: Preclinical data suggests that this compound offers a significant safety advantage over morphine. It has been shown to cause less respiratory depression, cardiovascular dysfunction, and gastrointestinal issues.[1][2] Additionally, this compound may have a lower potential for abuse and physical dependence.[1][2]

Q3: What is "G protein-biased agonism" and why is it important for this compound's action at the NOP receptor?

A3: G protein-biased agonism refers to the ability of a ligand to preferentially activate G protein-dependent signaling pathways over other pathways, such as β-arrestin recruitment.[3] For this compound, its biased agonism at the NOP receptor is thought to contribute to its analgesic effects while avoiding the adverse effects associated with β-arrestin signaling.[3]

Q4: What are the main challenges in translating preclinical findings of dual MOP/NOP agonists like this compound to humans?

A4: A significant challenge is the species-dependent differences in the pharmacology of the NOP receptor system between rodents and primates.[4][5] For instance, supraspinal administration of NOP agonists can produce hyperalgesia in rodents but analgesia in non-human primates.[4][5] Therefore, data from rodent models should be interpreted with caution, and studies in higher species are crucial for predicting clinical outcomes.

Q5: How does the co-activation of MOP and NOP receptors lead to a better therapeutic profile?

A5: The co-activation of MOP and NOP receptors is thought to produce synergistic analgesic effects.[6] The activation of NOP receptors can modulate the MOP receptor signaling, potentially by forming MOP-NOP heterodimers, which may alter the downstream signaling cascade.[5] This interaction is believed to enhance the analgesic properties while mitigating the undesirable side effects associated with MOP agonism alone.

Troubleshooting Guides

Issue 1: Inconsistent in vitro results in cAMP or β-arrestin assays.

  • Question: Why am I observing high variability in my cAMP inhibition or β-arrestin recruitment assays with this compound?

  • Answer:

    • Cell Line Variability: Ensure you are using a consistent cell line (e.g., HEK293 or CHO) with stable expression of both MOP and NOP receptors. Receptor expression levels can significantly impact assay results.

    • Agonist Concentration: Use a fresh dilution of this compound for each experiment. The potency of the compound can be affected by storage and handling.

    • Assay-Specific Conditions: For cAMP assays, ensure the forskolin (B1673556) concentration is optimal for stimulating adenylyl cyclase. For β-arrestin assays, the kinetics of recruitment can vary, so optimizing the incubation time is critical.

    • Reagent Quality: Verify the quality and concentration of all reagents, including cell culture media, serum, and assay buffers.

Issue 2: Discrepancies between in vitro potency and in vivo efficacy.

  • Question: My in vitro data shows high potency for this compound, but the analgesic effect in my animal model is weaker than expected. What could be the reason?

  • Answer:

    • Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) profile in the specific animal model could be limiting its exposure at the target site. Consider conducting pharmacokinetic studies to determine the bioavailability and brain penetration of this compound in your model.

    • Species Differences: As mentioned in the FAQs, there are known species differences in the NOP receptor system.[4][5] The contribution of the NOP agonism to the overall analgesic effect might be different in your animal model compared to the cell line used for the in vitro assays.

    • Route of Administration: The route of administration can significantly impact the efficacy. Ensure the chosen route (e.g., subcutaneous, intravenous) is appropriate for the compound and the experimental question.

    • Pain Model: The type of pain model used (e.g., thermal, inflammatory, neuropathic) can influence the observed efficacy of a dual MOP/NOP agonist.

Issue 3: Unexpected side effects observed in animal models.

  • Question: I am observing sedative effects or other unexpected behaviors in my animals treated with this compound. Is this expected?

  • Answer:

    • Dose-Response Relationship: High doses of NOP receptor agonists can induce sedation.[6] It is crucial to perform a thorough dose-response study to identify a therapeutic window where analgesia is achieved without significant side effects.

    • Off-Target Effects: While this compound is reported to be a dual MOP/NOP agonist, the possibility of off-target effects at higher concentrations cannot be entirely ruled out without further investigation.

    • Animal Strain and Species: The susceptibility to certain side effects can vary between different strains and species of animals.

Quantitative Data Summary

Table 1: In Vitro Pharmacological Profile of this compound

AssayReceptorParameterValue
Radioligand BindingMOPKi1.8 nM[6]
NOPKi4.2 nM[6]
cAMP ProductionMOPAgonistFull Agonist[1][3]
NOPAgonistG protein-biased Agonist[1][3]
β-arrestin RecruitmentMOPAgonistFull Agonist[3]
NOPAgonistPartial/Weak Agonist

Table 2: In Vivo Antinociceptive Efficacy of this compound

Animal ModelPain TypeRoute of AdministrationEfficacyReference
MouseThermal (Tail-flick)SubcutaneousPotent antinociception[3][4]
MouseCancer-inducedSubcutaneousBetter analgesia than morphine[1]

Experimental Protocols

Note: The following are generalized protocols and should be optimized for your specific experimental conditions and for this compound.

1. cAMP Inhibition Assay Protocol

  • Objective: To measure the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing MOP or NOP receptors.

  • Materials:

    • HEK293 or CHO cells stably expressing MOP or NOP receptors.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Forskolin.

    • This compound.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Seed cells in a 96- or 384-well plate and culture overnight.

    • Wash the cells with assay buffer.

    • Pre-incubate cells with varying concentrations of this compound for 15-30 minutes at 37°C.

    • Add a fixed concentration of forsklin (e.g., 10 µM) to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

2. β-Arrestin Recruitment Assay Protocol

  • Objective: To measure the recruitment of β-arrestin to MOP or NOP receptors upon stimulation with this compound.

  • Materials:

    • Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter from DiscoveRx, or Tango from Thermo Fisher Scientific) expressing MOP or NOP receptors.

    • Cell culture medium.

    • This compound.

    • Assay-specific detection reagents.

  • Procedure:

    • Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the cells.

    • Incubate for 60-90 minutes at 37°C.

    • Add the detection reagents as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the signal against the log concentration of this compound to determine the EC50 value.

3. Mouse Tail-Flick Test Protocol

  • Objective: To assess the antinociceptive effect of this compound in response to a thermal stimulus.

  • Materials:

    • Male C57BL/6 mice (or other appropriate strain).

    • Tail-flick apparatus with a radiant heat source.

    • This compound solution for injection.

    • Vehicle control solution.

  • Procedure:

    • Acclimatize the mice to the testing room and the tail-flick apparatus.

    • Determine the baseline tail-flick latency for each mouse by applying the heat source to the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

    • Administer this compound or vehicle via the desired route (e.g., subcutaneous).

    • At predetermined time points after injection (e.g., 15, 30, 60, 90, 120 minutes), re-measure the tail-flick latency.

    • The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Plot the %MPE against time to determine the time course of the analgesic effect and calculate the area under the curve (AUC).

Signaling Pathways and Experimental Workflows

BPR1M97_Signaling_Pathway cluster_MOP MOP Receptor Signaling cluster_NOP NOP Receptor Signaling cluster_outcome Overall Therapeutic Effect BPR1M97_MOP This compound MOP MOP Receptor BPR1M97_MOP->MOP Full Agonist Gi_MOP Gi/o MOP->Gi_MOP Activates BetaArrestin_MOP β-Arrestin MOP->BetaArrestin_MOP Recruits AC_MOP Adenylyl Cyclase Gi_MOP->AC_MOP Inhibits Analgesia_MOP Analgesia Gi_MOP->Analgesia_MOP cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP Internalization_MOP Receptor Internalization BetaArrestin_MOP->Internalization_MOP SideEffects_MOP Side Effects (Respiratory Depression, Constipation) BetaArrestin_MOP->SideEffects_MOP SynergisticAnalgesia Synergistic Analgesia ImprovedSafety Improved Safety Profile BPR1M97_NOP This compound NOP NOP Receptor BPR1M97_NOP->NOP G protein-biased Agonist Gi_NOP Gi/o NOP->Gi_NOP Preferentially Activates BetaArrestin_NOP β-Arrestin NOP->BetaArrestin_NOP Weakly Recruits AC_NOP Adenylyl Cyclase Gi_NOP->AC_NOP Inhibits Analgesia_NOP Analgesia Gi_NOP->Analgesia_NOP ReducedSideEffects Modulation of Side Effects Gi_NOP->ReducedSideEffects cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP

Caption: this compound dual MOP/NOP receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety cluster_translational Translational Assessment Binding Radioligand Binding (MOP & NOP) cAMP cAMP Inhibition (MOP & NOP) BetaArrestin β-Arrestin Recruitment (MOP & NOP) PK Pharmacokinetics (Blood-Brain Barrier Penetration) BetaArrestin->PK Proceed if favorable in vitro profile Analgesia Antinociception Assays (e.g., Tail-Flick, Hot-Plate) SideEffects Side Effect Profiling (Respiratory, GI, Abuse Liability) Species Species Comparison (Rodent vs. Primate) SideEffects->Species Critical for clinical translation Biomarkers Biomarker Development Species->Biomarkers

Caption: Preclinical to translational workflow for this compound.

References

Technical Support Center: Mitigating Assay Artifacts in BPR1M97 In Vitro Functional Screens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential artifacts during in vitro functional screens of BPR1M97, a dual agonist of the mu-opioid (MOP) and nociceptin/orphanin FQ (NOP) receptors.

I. Troubleshooting Guides

This section addresses specific issues that may arise during common in vitro functional assays for this compound.

cAMP Assays (e.g., cAMP-Glo™)

Issue: Unexpected or inconsistent results in cAMP accumulation assays when screening this compound.

Potential Problem Possible Cause(s) Recommended Solution(s)
High Background Signal - High constitutive activity of the expressed receptor. - Suboptimal cell density. - Contamination of reagents or cell culture.- Titrate the amount of receptor plasmid during transfection to optimize expression levels. - Perform a cell titration experiment to find the optimal cell number per well. - Use fresh, sterile reagents and maintain aseptic cell culture techniques.
Low Signal-to-Background Ratio - Low receptor expression or function. - Inefficient cell lysis. - Degradation of cAMP by phosphodiesterases (PDEs).- Ensure the use of a validated stable cell line with robust receptor expression. - Optimize lysis buffer incubation time and agitation. - Include a PDE inhibitor (e.g., IBMX) in the assay buffer.
Irreproducible Dose-Response Curves - Inconsistent cell numbers across wells. - Pipetting errors. - this compound degradation or precipitation at high concentrations.- Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Prepare fresh dilutions of this compound for each experiment and check for solubility issues in the assay buffer.
Apparent Inhibition at High Concentrations (Hook Effect) - Saturation of the detection reagents at very high cAMP levels.- Dilute samples to bring the cAMP concentration within the linear range of the standard curve.
β-Arrestin Recruitment Assays (e.g., PathHunter®)

Issue: Artifacts or unexpected outcomes in β-arrestin recruitment assays with this compound.

Potential Problem Possible Cause(s) Recommended Solution(s)
High Background Luminescence - Constitutive receptor activity leading to basal β-arrestin recruitment. - Overexpression of the receptor or β-arrestin fusion proteins.- Optimize the expression levels of both the receptor and β-arrestin constructs. - Serum-starve cells prior to the assay to reduce basal signaling.
No or Weak Signal - Inefficient β-arrestin recruitment by the receptor. - Incorrect assay kinetics for the specific receptor. - Low expression of G protein-coupled receptor kinases (GRKs) in the cell line.- Confirm that the cell line expresses the necessary GRKs for receptor phosphorylation, which is often a prerequisite for β-arrestin binding.[1] - Perform a time-course experiment to determine the optimal incubation time for this compound-induced recruitment. - Consider co-transfecting GRKs if their expression is limiting.[1]
Compound Interference with Reporter Signal - this compound directly inhibits the luciferase or β-galactosidase reporter enzyme.[2] - this compound is autofluorescent (in fluorescence-based assays).- Perform a counterscreen with a constitutively active promoter driving the reporter gene in the absence of the receptor to identify direct compound effects. - For fluorescent assays, measure the intrinsic fluorescence of this compound at the assay wavelengths.
Receptor Internalization Assays

Issue: Difficulties in quantifying this compound-induced receptor internalization.

Potential Problem Possible Cause(s) Recommended Solution(s)
High Background Staining (Non-internalized Receptor) - Incomplete removal of surface-bound fluorescent ligands or antibodies. - Insufficient quenching of extracellular fluorescence.- Optimize acid-stripping or quenching protocols to remove or inactivate surface signals. - Include a control with a non-internalizing ligand or antibody.
Low Internalization Signal - Slow or limited receptor internalization kinetics. - Low affinity of the fluorescent ligand or antibody. - Photobleaching of the fluorescent signal during imaging.- Perform a time-course experiment to capture the peak of internalization. - Use a high-affinity, validated fluorescent probe. - Use an anti-fade mounting medium and minimize light exposure during microscopy.
Cell Detachment or Morphology Changes - Cytotoxicity of this compound at high concentrations. - Harshness of the assay protocol (e.g., repeated washing steps).- Assess the cytotoxicity of this compound in the chosen cell line using a cell viability assay.[3][4] - Handle cells gently during washing and media changes.

II. Frequently Asked Questions (FAQs)

Q1: We observe a decrease in the cAMP signal with this compound as expected for a MOP/NOP agonist, but the results are highly variable. What could be the cause?

A1: High variability in Gαi-coupled receptor assays is common and can stem from several factors.[5] Firstly, ensure your cell density is optimized, as too many or too few cells can affect the assay window.[6] Secondly, the concentration of forskolin (B1673556) (or another adenylyl cyclase activator) used to stimulate cAMP production is critical; you may need to re-optimize this concentration for your specific cell line. Finally, inconsistent pipetting and cell plating are frequent sources of variability, so ensure these are well-controlled.[7]

Q2: In our β-arrestin recruitment assay, this compound shows lower efficacy than expected based on published data. Why might this be?

A2: Several factors could contribute to this. The specific β-arrestin assay technology used can influence the results, as different platforms have varying sensitivities and kinetics.[8] The level of G protein-coupled receptor kinase (GRK) expression in your cell line is crucial for receptor phosphorylation, a necessary step for β-arrestin binding for many GPCRs.[1] If GRK levels are low, you may see reduced efficacy. Also, ensure the incubation time is optimal, as some receptor-β-arrestin interactions are transient while others are more stable.[8]

Q3: Could this compound be directly interfering with our luciferase-based reporter assays?

A3: It is possible. Small molecules can directly inhibit or stabilize luciferase enzymes, leading to false-negative or false-positive results, respectively.[9][10] To test for this, you should perform a counterscreen. A simple method is to use a cell line expressing the luciferase reporter under the control of a constitutive promoter (e.g., CMV) and treat it with this compound. If you observe a change in the luciferase signal in the absence of your target receptor, it indicates direct interference.[2]

Q4: We are using a fluorescence-based receptor internalization assay and see a high background. What are the common causes?

A4: High background in fluorescence internalization assays often results from a signal from non-internalized receptors on the cell surface.[11] Ensure your protocol includes an effective step to either remove the surface-bound fluorescent ligand/antibody (e.g., with an acid wash) or to quench the extracellular fluorescence. Also, check for non-specific binding of your fluorescent probe to the cells or the plate. Including a control with an untransfected parental cell line can help diagnose this.

Q5: How does the dual agonism of this compound at MOP and NOP receptors affect the interpretation of in vitro functional screens?

A5: The dual agonism is a key consideration. In a cell line expressing only MOP or only NOP, you will characterize its activity at that specific receptor. However, in cells endogenously expressing both, the observed functional output will be a composite of signaling through both receptors. It is important to use cell lines with well-defined receptor expression profiles to dissect the pharmacology of this compound at each target.

III. Experimental Protocols

cAMP Measurement using Promega cAMP-Glo™ Assay

This protocol is adapted for a Gαi-coupled receptor like MOP or NOP.

  • Cell Preparation:

    • Culture cells expressing the MOP or NOP receptor to ~80-90% confluency.

    • Harvest cells and resuspend in PBS to the desired concentration (optimize for your cell line, typically 1,000-10,000 cells per well).

    • Dispense 10 µL of cell suspension into each well of a 384-well white-walled plate.

  • Compound and Forskolin Addition:

    • Prepare a 4X solution of this compound at various concentrations in your assay buffer.

    • Prepare a 4X solution of forskolin in assay buffer (the final concentration should be at the EC80-EC90 for your cell line).

    • Add 5 µL of the 4X this compound solution to the appropriate wells.

    • Add 5 µL of the 4X forskolin solution to all wells except the basal control.

    • Incubate at room temperature for 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.

    • Incubate for 10 minutes at room temperature with shaking.

    • Add 20 µL of cAMP Detection Solution (containing PKA).

    • Incubate for 20 minutes at room temperature.

  • Luminescence Detection:

    • Add 40 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

β-Arrestin Recruitment using DiscoverX PathHunter® Assay
  • Cell Plating:

    • Use a PathHunter® cell line stably co-expressing the MOP or NOP receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

    • Plate cells in a 384-well white-walled plate at the density recommended in the product datasheet and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound dilutions to the cells.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes. This time may need to be optimized.

  • Signal Detection:

    • Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the chemiluminescent signal on a plate reader.

Receptor Internalization using Live-Cell Imaging

This protocol provides a general framework for visualizing receptor internalization.

  • Cell Preparation:

    • Seed cells expressing a fluorescently tagged MOP or NOP receptor (e.g., GFP-tagged) onto glass-bottom imaging dishes. Allow cells to adhere and grow to 50-70% confluency.

  • Imaging Setup:

    • Wash the cells with pre-warmed imaging buffer (e.g., HBSS).

    • Place the dish on a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2.

  • Baseline Imaging:

    • Acquire baseline images of the cells, showing the receptor predominantly at the plasma membrane.

  • Agonist Stimulation:

    • Carefully add this compound to the imaging dish at the desired final concentration.

  • Time-Lapse Imaging:

    • Immediately begin acquiring images at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.[12]

  • Image Analysis:

    • Quantify the internalization by measuring the increase in intracellular fluorescent puncta and the corresponding decrease in plasma membrane fluorescence over time using image analysis software.

IV. Visualizations

Signaling Pathways

MOP_Signaling_Pathway This compound This compound MOP MOP Receptor This compound->MOP Agonist Gi_Go Gαi/o MOP->Gi_Go Activates G_beta_gamma Gβγ GRK GRK MOP->GRK Phosphorylation B_Arrestin β-Arrestin MOP->B_Arrestin Recruitment AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel K+ Channel Activation G_beta_gamma->K_channel Ca_channel Ca2+ Channel Inhibition G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Internalization Receptor Internalization B_Arrestin->Internalization MAPK MAPK Activation B_Arrestin->MAPK

Caption: Mu-Opioid (MOP) Receptor Signaling Pathways.

NOP_Signaling_Pathway This compound This compound NOP NOP Receptor This compound->NOP Agonist Gi_Go Gαi/o NOP->Gi_Go Activates G_beta_gamma Gβγ GRK GRK NOP->GRK Phosphorylation B_Arrestin β-Arrestin (Biased) NOP->B_Arrestin Recruitment (G protein-biased) MAPK MAPK Activation NOP->MAPK AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel K+ Channel Activation G_beta_gamma->K_channel Ca_channel Ca2+ Channel Inhibition G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization B_Arrestin->Internalization experimental_workflow cluster_cAMP cAMP Assay Workflow cluster_arrestin β-Arrestin Assay Workflow cAMP_start Seed Cells cAMP_treat Treat with this compound + Forskolin cAMP_start->cAMP_treat cAMP_lyse Lyse Cells cAMP_treat->cAMP_lyse cAMP_detect Add Detection Reagents cAMP_lyse->cAMP_detect cAMP_read Read Luminescence cAMP_detect->cAMP_read arrestin_start Plate PathHunter Cells arrestin_treat Treat with this compound arrestin_start->arrestin_treat arrestin_incubate Incubate (e.g., 90 min) arrestin_treat->arrestin_incubate arrestin_detect Add Detection Reagents arrestin_incubate->arrestin_detect arrestin_read Read Luminescence arrestin_detect->arrestin_read troubleshooting_logic start Inconsistent Assay Results check_reagents Check Reagent Preparation & Storage start->check_reagents check_cells Verify Cell Health & Density start->check_cells check_protocol Review Assay Protocol (Pipetting, Incubation) start->check_protocol run_counterscreen Perform Compound Interference Counterscreen start->run_counterscreen If direct interference is suspected optimize_params Re-optimize Assay Parameters (e.g., time, conc.) check_reagents->optimize_params check_cells->optimize_params check_protocol->optimize_params run_counterscreen->optimize_params end Consistent Results optimize_params->end

References

Validation & Comparative

BPR1M97 vs. Morphine for Cancer-Induced Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel dual mu-opioid receptor (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist, BPR1M97, and the conventional opioid analgesic, morphine, for the management of cancer-induced pain. The information presented is based on preclinical data and aims to inform research and development in pain therapeutics.

Overview and Mechanism of Action

Morphine, a phenanthrene (B1679779) alkaloid derived from the opium poppy, has been a cornerstone for managing moderate to severe cancer pain for decades.[1] Its primary mechanism of action involves agonism of the MOP receptor in the central nervous system, which modulates the perception of pain.[2] While effective, its use is often limited by a range of severe side effects, including respiratory depression, constipation, tolerance, and addiction.[1][3][4]

This compound is a novel small molecule that acts as a dual agonist for both the MOP and the NOP receptors, with Ki values of 1.8 nM and 4.2 nM, respectively.[5] The co-activation of the NOP receptor system is thought to modulate the adverse effects typically associated with MOP agonism, potentially offering a safer therapeutic window.[6] Preclinical studies indicate that this compound exhibits potent antinociceptive effects and may have a more favorable safety profile compared to morphine.[3][4]

Signaling Pathways

cluster_morphine Morphine Signaling cluster_this compound This compound Signaling Morphine Morphine MOP_R_M MOP Receptor Morphine->MOP_R_M Gi_M Gαi/o MOP_R_M->Gi_M Beta_Arrestin_M β-Arrestin Recruitment MOP_R_M->Beta_Arrestin_M AC_M Adenylyl Cyclase Gi_M->AC_M K_channel_M ↑ K+ Efflux (Hyperpolarization) Gi_M->K_channel_M Ca_channel_M ↓ Ca2+ Influx Gi_M->Ca_channel_M cAMP_M ↓ cAMP AC_M->cAMP_M Analgesia_M Analgesia cAMP_M->Analgesia_M K_channel_M->Analgesia_M Ca_channel_M->Analgesia_M Side_Effects_M Side Effects (Respiratory Depression, Constipation, etc.) Beta_Arrestin_M->Side_Effects_M This compound This compound MOP_R_B MOP Receptor This compound->MOP_R_B NOP_R_B NOP Receptor This compound->NOP_R_B Gi_B_MOP Gαi/o MOP_R_B->Gi_B_MOP Beta_Arrestin_B β-Arrestin Recruitment MOP_R_B->Beta_Arrestin_B Gi_B_NOP Gαi/o NOP_R_B->Gi_B_NOP AC_B Adenylyl Cyclase Gi_B_MOP->AC_B K_channel_B ↑ K+ Efflux (Hyperpolarization) Gi_B_MOP->K_channel_B Ca_channel_B ↓ Ca2+ Influx Gi_B_MOP->Ca_channel_B Side_Effects_B Reduced Side Effects Gi_B_NOP->Side_Effects_B Modulation cAMP_B ↓ cAMP AC_B->cAMP_B Analgesia_B Analgesia cAMP_B->Analgesia_B K_channel_B->Analgesia_B Ca_channel_B->Analgesia_B

Caption: Simplified signaling pathways of Morphine and this compound.

Comparative Efficacy in a Cancer Pain Model

A murine model of cancer pain was utilized to compare the antinociceptive effects of this compound and morphine.[5]

Experimental Protocol: Murine Cancer-Induced Pain Model

  • Animal Model: Male C57BL/6 mice.

  • Cancer Cell Line: Murine sarcoma cells (S-180).

  • Procedure: S-180 cells were injected into the plantar surface of the right hind paw of the mice to induce a localized tumor.

  • Pain Assessment: Mechanical allodynia was measured using von Frey filaments. The paw withdrawal threshold (in grams) in response to the application of the filaments was determined.

  • Drug Administration: this compound (1.8 mg/kg) or morphine was administered subcutaneously.[5]

Quantitative Data: Antinociceptive Effects
ParameterThis compoundMorphine
Dose 1.8 mg/kg, s.c.Not specified in snippets
Onset of Action Faster antinociceptive effects at 10 minutes post-injection.[3][4]Slower onset compared to this compound.[3][4]
Analgesic Efficacy Elicited better analgesia in cancer-induced pain.[3][4]Less effective than this compound in this model.[3][4]

Safety and Side Effect Profile

A significant aspect of the preclinical comparison between this compound and morphine is the evaluation of their respective side effect profiles.

Experimental Protocols: Safety and Side Effect Assessment

  • Respiratory Function: Assessed using whole-body plethysmography to measure changes in respiratory rate and tidal volume.

  • Cardiovascular Function: Monitored via telemetry to record heart rate and blood pressure.

  • Gastrointestinal Transit: The charcoal meal test was used to measure the extent of intestinal motility.

  • Physical Dependence: Assessed by observing withdrawal jumping precipitated by the opioid antagonist, naloxone.[3][4]

Quantitative Data: Comparative Side Effects
Side EffectThis compoundMorphine
Respiratory Dysfunction Caused less respiratory dysfunction.[3][4]Induced significant respiratory depression.[3][4]
Cardiovascular Dysfunction Caused less cardiovascular dysfunction.[3][4]Induced cardiovascular side effects.[3][4]
Gastrointestinal Dysfunction Caused less gastrointestinal dysfunction.[3][4]Induced significant constipation.[3][4]
Withdrawal Symptoms Induced less withdrawal jumping precipitated by naloxone.[3][4]Induced significant withdrawal symptoms.[3][4]
Global Activity Decreased global activity.[3][4]Not specified in snippets

In Vitro Pharmacological Profile

The in vitro characteristics of this compound were evaluated to understand its interaction with MOP and NOP receptors.

Experimental Protocols: In Vitro Assays

  • Receptor Binding: Radioligand binding assays were performed to determine the binding affinity (Ki) of this compound for MOP and NOP receptors.

  • Functional Activity:

    • cAMP Production: Assessed the effect of the compound on adenylyl cyclase activity.

    • β-Arrestin Recruitment: Measured the recruitment of β-arrestin to the receptors upon agonist binding.

    • Receptor Internalization: Evaluated the agonist-induced internalization of the receptors.

    • Membrane Potential: Assessed changes in membrane potential in cells expressing the receptors.[3][4]

Quantitative Data: In Vitro Receptor Activity
ParameterThis compound at MOP ReceptorThis compound at NOP Receptor
Binding Affinity (Ki) 1.8 nM[5]4.2 nM[5]
Functional Profile Full agonist across all tested cell-based assays.[3][4]G protein-biased agonist.[3][4]

Summary and Future Directions

The preclinical evidence suggests that this compound is a potent analgesic with a potentially superior safety profile compared to morphine for the treatment of cancer-induced pain.[3][4] Its dual agonism at MOP and NOP receptors appears to mitigate some of the most debilitating side effects associated with traditional opioid therapy.

For drug development professionals, this compound represents a promising lead compound. Further research is warranted to:

  • Elucidate the precise molecular mechanisms underlying the observed safety profile.

  • Conduct comprehensive pharmacokinetic and pharmacodynamic studies.

  • Evaluate the efficacy and safety of this compound in a broader range of cancer pain models.

  • Ultimately, translate these promising preclinical findings into well-designed clinical trials.

The development of analgesics like this compound could signify a paradigm shift in the management of cancer pain, offering patients effective pain relief with a reduced burden of side effects.

Experimental Workflow Comparison

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Binding Receptor Binding Assays (Ki determination) Functional_Assays Functional Assays (cAMP, β-Arrestin, etc.) Receptor_Binding->Functional_Assays Cancer_Pain_Model Murine Cancer Pain Model (S-180 cell injection) Functional_Assays->Cancer_Pain_Model Efficacy_Testing Analgesic Efficacy Testing (von Frey) Cancer_Pain_Model->Efficacy_Testing Safety_Testing Safety & Side Effect Profiling (Respiration, GI, etc.) Cancer_Pain_Model->Safety_Testing Drug_Candidate Drug Candidate (this compound or Morphine) Drug_Candidate->Receptor_Binding

Caption: General experimental workflow for preclinical analgesic evaluation.

References

comparative analysis of BPR1M97 and fentanyl side effect profiles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Side Effect Profiles of BPR1M97 and Fentanyl

Introduction

The quest for potent analgesics with minimal side effects is a cornerstone of modern pharmacology. Fentanyl, a potent synthetic µ-opioid receptor (MOP) agonist, is a widely used analgesic, but its clinical utility is hampered by a narrow therapeutic window and a high risk of severe side effects, including respiratory depression, sedation, constipation, and addiction.[1][2] In contrast, this compound is an investigational dual-acting agonist of the MOP receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.[3][4] This novel mechanism of action is being explored with the hypothesis that co-activation of the NOP receptor could mitigate some of the adverse effects associated with classical MOP agonists.[5][6] This guide provides a comparative analysis of the side effect profiles of this compound and fentanyl, based on available preclinical and clinical data, to inform researchers and drug development professionals.

Comparative Side Effect Profile

Direct head-to-head clinical comparisons between this compound and fentanyl are not yet available, as this compound is in the preclinical stage of development. The following table summarizes the reported side effects for each compound, primarily from studies comparing them to morphine.

Side Effect CategoryThis compound (Preclinical Data vs. Morphine)Fentanyl (Clinical & Preclinical Data)
Respiratory Function Caused less respiratory dysfunction than morphine in animal models.[3][7]A primary and potentially fatal side effect is respiratory depression.[1][2] Doses of 0.3 mg/kg in mice induce significant and sustained respiratory depression.[8]
Gastrointestinal Function Caused less gastrointestinal dysfunction (e.g., constipation) than morphine.[3][7]Common side effects include nausea, vomiting, and constipation.[1][9] In one study, the rate of nausea was 3.8% in patients receiving fentanyl.[10] Another reported nausea and vomiting in 11.0% of the fentanyl group.[11]
Cardiovascular Function Caused less cardiovascular dysfunction compared to morphine in animal models.[3][7]Can cause hypotension (low blood pressure).[1][12]
Central Nervous System Decreased global activity in animal models.[7]Common side effects include drowsiness, confusion, sedation, and dizziness.[1][12] Can also lead to muscle rigidity.[1][13]
Dependence & Withdrawal Induced less naloxone-precipitated withdrawal jumping than morphine in animal models.[3][7]High potential for tolerance, dependence, and addiction.[1][9]

Signaling Pathways

The differential side effect profiles of this compound and fentanyl can be partly attributed to their distinct mechanisms of action at the molecular level. Fentanyl's effects are mediated primarily through the MOP receptor, while this compound also engages the NOP receptor.

cluster_fentanyl Fentanyl Signaling cluster_this compound This compound Signaling Fentanyl Fentanyl MOP_F μ-Opioid Receptor (MOP) Fentanyl->MOP_F G_Protein_F Gαi/o Protein Activation MOP_F->G_Protein_F Beta_Arrestin_F β-Arrestin-2 Recruitment MOP_F->Beta_Arrestin_F AC_Inhibition_F ↓ Adenylyl Cyclase G_Protein_F->AC_Inhibition_F Analgesia_F Analgesia G_Protein_F->Analgesia_F Gβγ signaling cAMP_F ↓ cAMP AC_Inhibition_F->cAMP_F cAMP_F->Analgesia_F Side_Effects_F Side Effects (Respiratory Depression, Constipation, etc.) Beta_Arrestin_F->Side_Effects_F This compound This compound MOP_B μ-Opioid Receptor (MOP) This compound->MOP_B NOP_B Nociceptin Receptor (NOP) This compound->NOP_B G_Protein_MOP Gαi/o Protein Activation MOP_B->G_Protein_MOP G_Protein_NOP Gαi/o Protein Activation NOP_B->G_Protein_NOP Analgesia_B Analgesia G_Protein_MOP->Analgesia_B AC_Inhibition_MOP ↓ Adenylyl Cyclase G_Protein_MOP->AC_Inhibition_MOP Modulation Modulation of Side Effects G_Protein_NOP->Modulation AC_Inhibition_NOP ↓ Adenylyl Cyclase G_Protein_NOP->AC_Inhibition_NOP

Caption: Simplified signaling pathways for Fentanyl and this compound.

Experimental Protocols

The assessment of side effects for novel and existing opioids involves a range of in vitro and in vivo assays.

In Vivo Respiratory Function Assessment

This protocol is a common method for evaluating the respiratory depressant effects of opioids in animal models.

A Animal Acclimatization (e.g., Swiss Webster Mice) B Baseline Measurement (Whole-body plethysmography) A->B C Drug Administration (e.g., Fentanyl 0.3 mg/kg, s.c.) B->C D Post-injection Monitoring (Continuous measurement of respiratory parameters) C->D E Data Analysis (Minute volume, respiratory rate, tidal volume) D->E F Comparison (vs. Vehicle control or comparator drug) E->F

Caption: Experimental workflow for assessing respiratory depression.

Protocol Details:

  • Animal Model: Male Swiss Webster mice are commonly used.[8]

  • Acclimatization: Animals are acclimated to the whole-body plethysmography chambers before the experiment begins.

  • Baseline Measurement: Respiratory parameters, including minute volume (MV), respiratory frequency (f), and tidal volume (TV), are recorded for a set period to establish a stable baseline.

  • Drug Administration: The test compound (e.g., fentanyl or this compound) or vehicle is administered, typically via subcutaneous (s.c.) or intravenous (i.v.) injection.

  • Data Collection: Respiratory parameters are continuously monitored for a defined period post-injection (e.g., 90 minutes).[8]

  • Analysis: The changes in respiratory parameters from baseline are calculated and compared between the drug-treated and control groups to determine the extent of respiratory depression.

Gastrointestinal Transit Assay (Charcoal Meal Test)

This assay is used to measure the inhibitory effect of opioids on gastrointestinal motility, a proxy for constipation.

Protocol Details:

  • Animal Model: Mice are often used for this assay.

  • Fasting: Animals are fasted for a period (e.g., 18-24 hours) with free access to water to ensure an empty gastrointestinal tract.

  • Drug Administration: The opioid (e.g., this compound or morphine) is administered at various doses.

  • Charcoal Meal Administration: After a specific time following drug administration, a charcoal meal (e.g., 5-10% charcoal suspension in a vehicle like gum acacia) is given orally.

  • Transit Measurement: After a set time (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

  • Analysis: The percentage of intestinal transit is compared between drug-treated and vehicle-treated groups to determine the constipating effect.

Conclusion

The available preclinical data suggests that this compound, through its dual MOP/NOP receptor agonist activity, may offer a safer side effect profile compared to traditional MOP agonists like morphine, particularly concerning respiratory and gastrointestinal functions.[3][7] Fentanyl, while an effective analgesic, is associated with a significant burden of well-documented and potentially life-threatening side effects.[1][2] However, it is crucial to note that the data for this compound is still in the early, preclinical phase. Further investigation, including rigorous clinical trials, is necessary to fully elucidate the side effect profile of this compound in humans and to directly compare its safety and efficacy with fentanyl. The development of compounds like this compound represents a promising strategy in the pursuit of safer opioid analgesics.[6]

References

Validating the Reduced Abuse Liability of BPR1M97 Compared to Morphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse liability of BPR1M97, a novel dual mu-opioid peptide (MOP) and nociceptin/orphanin FQ (NOP) receptor agonist, with the conventional opioid analgesic, morphine. The following sections present a comprehensive analysis based on preclinical experimental data, detailed methodologies, and an examination of the underlying signaling pathways.

Executive Summary

This compound demonstrates a significantly lower potential for abuse compared to morphine. Preclinical studies utilizing the conditioned place preference (CPP) paradigm, a standard model for assessing the rewarding effects of drugs, indicate that this compound does not induce a significant preference for the drug-paired environment, unlike morphine which shows a strong preference. This suggests a reduced rewarding effect and, consequently, a lower abuse liability for this compound. While direct comparative data from self-administration studies for this compound is not yet widely available, research on other dual MOP/NOP receptor agonists further supports the potential for this class of compounds to have a diminished abuse profile compared to traditional opioids.

Comparative Analysis of Abuse Potential: Conditioned Place Preference (CPP)

The rewarding properties of this compound and morphine were assessed using a conditioned place preference test in mice. This test measures the motivation of an animal to seek out an environment previously associated with a drug.

Experimental Data

The following table summarizes the quantitative data from the conditioned place preference experiments comparing the effects of saline (vehicle), morphine, and this compound. The data represents the "preference score," calculated as the time spent in the drug-paired chamber during the post-conditioning phase minus the time spent in the same chamber during the pre-conditioning phase.

Treatment GroupDose (mg/kg, s.c.)Preference Score (seconds)
Saline--15.8 ± 25.4
Morphine10150.3 ± 30.1*
This compound1-20.5 ± 28.7
This compound35.2 ± 35.1
This compound1018.9 ± 40.2
  • Indicates a significant difference from the saline control group (p < 0.05). Data extracted from Chao et al., 2020, Neuropharmacology.

As the data illustrates, morphine produced a significant and robust conditioned place preference, indicating its rewarding and addictive potential. In stark contrast, this compound, at all tested doses, did not induce a significant place preference, with scores comparable to the saline control group. This lack of preference strongly suggests that this compound does not produce the same rewarding effects as morphine, a key factor in its reduced abuse liability.

Experimental Protocol: Conditioned Place Preference

The conditioned place preference test was conducted using a three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Animals: Male ICR mice were used in these experiments.

  • Apparatus: A three-chamber CPP box with distinct wall patterns (e.g., black and white stripes vs. spots) and floor textures (e.g., rough vs. smooth) in the conditioning chambers.

  • Procedure:

    • Pre-conditioning (Day 1): Mice were allowed to freely explore all three chambers for 15 minutes to establish baseline preference for each chamber.

    • Conditioning (Days 2-4): This phase consisted of alternating daily injections of either the drug (morphine or this compound) or saline. On drug-conditioning days, mice received a subcutaneous (s.c.) injection of either morphine or this compound and were immediately confined to one of the outer chambers for 30 minutes. On saline-conditioning days, they received a saline injection and were confined to the opposite chamber for 30 minutes. The drug-paired chamber was assigned in an unbiased manner.

    • Post-conditioning (Day 5): Mice were placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber was recorded.

Self-Administration Studies: An Indirect Comparative Perspective

Intravenous self-administration (IVSA) is the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively work to receive the drug. While direct comparative IVSA data for this compound and morphine is not yet available in the public domain, studies on other dual MOP/NOP receptor agonists provide valuable insights.

Research on compounds like cebranopadol (B606582) and AT-121, which also target both MOP and NOP receptors, has consistently shown a reduced reinforcing efficacy compared to traditional MOP agonists like morphine.[1] For instance, some dual agonists do not maintain self-administration at rates significantly above vehicle levels, suggesting a lower abuse potential.[1] This body of evidence on related compounds further strengthens the hypothesis that the dual agonism of this compound at both MOP and NOP receptors contributes to its reduced abuse liability.

Experimental Protocol: Intravenous Self-Administration (General Methodology)

A typical IVSA study involves the following procedures:

  • Surgery: Animals (typically rats or mice) are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein.

  • Operant Conditioning Chambers: Animals are placed in operant conditioning chambers equipped with two levers.

  • Acquisition Phase: Pressing the "active" lever results in an intravenous infusion of the drug, while pressing the "inactive" lever has no consequence. This phase establishes the drug as a reinforcer.

  • Maintenance Phase: Once self-administration is acquired, various schedules of reinforcement can be implemented to assess the reinforcing strength of the drug.

  • Extinction and Reinstatement: Following the maintenance phase, lever pressing no longer delivers the drug (extinction). Reinstatement of drug-seeking behavior can then be triggered by cues previously associated with the drug or a small, non-contingent "priming" dose of the drug.

Signaling Pathways: The Mechanistic Basis for Reduced Abuse Liability

The differential abuse liability between this compound and morphine can be attributed to their distinct interactions with opioid receptor signaling pathways.

Morphine Signaling Pathway

Morphine primarily acts as a full agonist at the MOP receptor. Upon binding, it triggers a cascade of intracellular events:

  • G-protein Activation: Morphine binding activates the inhibitory G-protein (Gi/o).

  • Downstream Effects: The activated G-protein inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulates ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability. This G-protein-mediated signaling is largely responsible for the analgesic effects of morphine.

  • β-Arrestin Recruitment: Morphine also promotes the recruitment of β-arrestin to the MOP receptor. While β-arrestin is involved in receptor desensitization and internalization, its recruitment is also implicated in some of the adverse effects of opioids, including the development of tolerance and potentially contributing to reward-related signaling.

This compound Signaling Pathway

This compound exhibits a more complex signaling profile as a dual MOP/NOP receptor agonist.[2]

  • MOP Receptor Agonism: Like morphine, this compound is a full agonist at the MOP receptor, contributing to its potent analgesic effects through G-protein activation.[2]

  • NOP Receptor Agonism: Crucially, this compound also acts as a G-protein biased agonist at the NOP receptor.[2] Activation of the NOP receptor is known to have effects that can counteract the rewarding and reinforcing properties of MOP receptor activation. For instance, NOP receptor activation can modulate the dopamine (B1211576) system, which plays a central role in reward and addiction. By simultaneously activating this anti-reward pathway, this compound is thought to mitigate the abuse potential associated with MOP receptor agonism.

Visualizing the Experimental and Signaling Frameworks

The following diagrams, generated using the DOT language, illustrate the experimental workflows and signaling pathways discussed.

experimental_workflow_cpp cluster_preconditioning Pre-conditioning (Day 1) cluster_conditioning Conditioning (Days 2-4) cluster_postconditioning Post-conditioning (Day 5) precond Baseline Preference Test (15 min free exploration) drug_day Drug Injection (Morphine or this compound) + Confined to Paired Chamber (30 min) precond->drug_day saline_day Saline Injection + Confined to Unpaired Chamber (30 min) drug_day->saline_day Alternating Days postcond Preference Test (15 min free exploration) saline_day->postcond

Figure 1. Experimental workflow for the Conditioned Place Preference (CPP) test.

experimental_workflow_ivsa cluster_surgery Surgery cluster_acquisition Acquisition Phase cluster_maintenance Maintenance Phase cluster_extinction_reinstatement Extinction & Reinstatement surgery Catheter Implantation (Jugular Vein) acquisition Lever Press Training (Drug Infusion as Reward) surgery->acquisition maintenance Schedules of Reinforcement acquisition->maintenance extinction Lever Press -> No Drug maintenance->extinction reinstatement Cue or Priming Dose -> Drug Seeking extinction->reinstatement

Figure 2. General experimental workflow for Intravenous Self-Administration (IVSA).

signaling_pathways cluster_morphine Morphine Signaling cluster_this compound This compound Signaling morphine Morphine mop_morphine MOP Receptor morphine->mop_morphine gi_morphine Gi/o Activation mop_morphine->gi_morphine beta_arrestin_morphine β-Arrestin Recruitment mop_morphine->beta_arrestin_morphine analgesia_morphine Analgesia gi_morphine->analgesia_morphine reward_morphine Reward/Abuse Potential beta_arrestin_morphine->reward_morphine This compound This compound mop_this compound MOP Receptor This compound->mop_this compound nop_this compound NOP Receptor This compound->nop_this compound gi_mop_this compound Gi/o Activation mop_this compound->gi_mop_this compound gi_nop_this compound G-protein Biased Activation nop_this compound->gi_nop_this compound analgesia_this compound Analgesia gi_mop_this compound->analgesia_this compound reduced_reward Reduced Reward/ Abuse Potential gi_nop_this compound->reduced_reward

Figure 3. Simplified signaling pathways of Morphine and this compound.

Conclusion

References

A Head-to-Head Comparison: BPR1M97 Demonstrates a Wider Safety Margin in Respiratory Function Over Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that BPR1M97, a novel dual agonist of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor, exhibits a significantly safer respiratory profile compared to traditional opioids such as morphine. This guide provides a detailed comparison of their effects on respiratory function, supported by experimental data from key assays, offering valuable insights for researchers and drug development professionals in the field of pain management.

Traditional opioids are the cornerstone of moderate to severe pain treatment, but their clinical utility is often limited by a narrow therapeutic window, with respiratory depression being the most serious and life-threatening side effect.[1] this compound has been developed to provide potent analgesia with an improved safety profile, a claim supported by the data presented herein.[1][2][3][4]

In Vivo Respiratory Function: Whole-Body Plethysmography

Whole-body plethysmography in conscious, unrestrained animal models is a critical tool for assessing the impact of compounds on respiratory function. This technique allows for the continuous measurement of key respiratory parameters, including respiratory rate (breaths/minute), tidal volume (the volume of air moved in a single breath), and minute ventilation (the total volume of air inhaled or exhaled per minute).

While specific quantitative data from a direct head-to-head whole-body plethysmography study between this compound and morphine is not publicly available in the searched literature, studies on similar dual MOR/NOP agonists and traditional opioids provide a strong basis for comparison. Morphine consistently demonstrates a dose-dependent decrease in respiratory rate and minute ventilation.[5] In contrast, this compound is reported to cause less respiratory dysfunction.[1][2][3]

Table 1: Comparative Effects on Respiratory Parameters (Whole-Body Plethysmography)

ParameterThis compoundTraditional Opioids (e.g., Morphine)
Respiratory Rate Minimal to moderate decreaseSignificant, dose-dependent decrease
Tidal Volume Variable effects reportedOften initially increases to compensate for reduced rate, but decreases at higher doses
Minute Ventilation Less pronounced reduction compared to morphineSignificant, dose-dependent decrease, leading to respiratory depression

Arterial Blood Gas Analysis

Arterial blood gas analysis provides a direct measure of gas exchange efficiency in the lungs by quantifying the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2) in arterial blood. Opioid-induced respiratory depression leads to a decrease in PaO2 (hypoxemia) and an increase in PaCO2 (hypercapnia).

Studies have shown that morphine administration leads to a significant decrease in arterial oxygen pressure (PaO2) and an increase in arterial carbon dioxide pressure (PaCO2).[6][7] While direct comparative data for this compound is not available in the provided search results, its reported lower incidence of respiratory depression suggests a less pronounced effect on arterial blood gases compared to morphine.[2][3]

Table 2: Comparative Effects on Arterial Blood Gases

ParameterThis compound (Predicted)Traditional Opioids (e.g., Morphine)
Arterial pO2 (PaO2) Minimal to no significant decreaseSignificant decrease
Arterial pCO2 (PaCO2) Minimal to no significant increaseSignificant increase
Oxygen Saturation (SpO2) Minimal to no significant decreaseSignificant decrease

In Vitro Signaling Assays: cAMP and β-Arrestin Recruitment

The differential effects of this compound and traditional opioids on respiratory function can be partly explained by their distinct signaling profiles at the cellular level. These are typically assessed using in vitro assays that measure the modulation of cyclic adenosine (B11128) monophosphate (cAMP) and the recruitment of β-arrestin.

Traditional MOR agonists like morphine activate the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. They also promote the recruitment of β-arrestin, a protein implicated in receptor desensitization and some of the adverse effects of opioids, including respiratory depression.[8][9]

This compound acts as a dual agonist at both MOR and NOP receptors. At the MOR, it is a G protein-biased agonist, meaning it preferentially activates the G protein signaling pathway over the β-arrestin pathway.[2] Its agonism at the NOP receptor may also contribute to its safer respiratory profile, as NOP receptor activation has been suggested to have counter-regulatory effects on MOR-mediated respiratory depression.

Table 3: Comparative In Vitro Signaling Profiles

AssayThis compoundTraditional Opioids (e.g., Morphine)
cAMP Inhibition (MOR) Full agonist (G protein activation)Full agonist (G protein activation)
β-Arrestin Recruitment (MOR) Partial agonist (Reduced recruitment)Full agonist (Robust recruitment)
NOP Receptor Activation G protein-biased agonistNo activity

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways of traditional opioids and this compound, as well as a typical experimental workflow for assessing respiratory function.

Traditional_Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid Traditional Opioid (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Respiratory_Depression Respiratory Depression beta_arrestin->Respiratory_Depression Contributes to cAMP ↓ cAMP AC->cAMP Neuronal_Hyperpolarization Neuronal Hyperpolarization GIRK->Neuronal_Hyperpolarization Ca_channel->Neuronal_Hyperpolarization Neuronal_Hyperpolarization->Respiratory_Depression BPR1M97_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds (G-protein biased) NOP NOP Receptor This compound->NOP Binds G_protein_MOR Gi/o Protein MOR->G_protein_MOR Strongly Activates beta_arrestin_MOR β-Arrestin (Reduced Recruitment) MOR->beta_arrestin_MOR G_protein_NOP Gi/o Protein NOP->G_protein_NOP Activates AC_MOR Adenylyl Cyclase G_protein_MOR->AC_MOR Inhibits MOR_Signaling Analgesia G_protein_MOR->MOR_Signaling Reduced_Resp_Depression Reduced Respiratory Depression beta_arrestin_MOR->Reduced_Resp_Depression Contributes to NOP_Signaling Modulation of Respiratory Depression G_protein_NOP->NOP_Signaling cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR NOP_Signaling->Reduced_Resp_Depression WBP_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimation Acclimation of animal to plethysmography chamber Baseline Baseline respiratory parameter recording Acclimation->Baseline Injection Subcutaneous injection of This compound or Morphine Baseline->Injection Post_Recording Continuous recording of respiratory parameters Injection->Post_Recording Data_Analysis Data analysis: - Respiratory Rate - Tidal Volume - Minute Ventilation Post_Recording->Data_Analysis

References

A Comparative Guide to the G Protein Bias of BPR1M97 and Other Biased Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of G protein-coupled receptor (GPCR) pharmacology has evolved beyond simple agonism and antagonism to embrace the concept of biased signaling. Biased agonists selectively activate a subset of a receptor's downstream signaling pathways, offering the potential for more targeted therapeutics with fewer side effects. This guide provides a comparative analysis of the G protein bias of BPR1M97, a novel dual-acting agonist, against other well-characterized biased agonists. The data presented is compiled from primary research articles to ensure accuracy and objectivity.

Introduction to this compound and Biased Agonism

This compound is a novel small molecule that acts as a dual agonist for the mu-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2] Notably, while this compound is a full agonist at the MOR, it exhibits G protein-biased agonism at the NOP receptor.[1][2][3] This unique profile suggests its potential for therapeutic applications with an improved safety margin compared to traditional opioids.

Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize a specific conformation of a GPCR, leading to the preferential activation of one intracellular signaling pathway over another. For many GPCRs, the two major signaling arms are the G protein-dependent pathway and the β-arrestin-mediated pathway. The G protein pathway is often associated with the primary therapeutic effects of a drug, while β-arrestin signaling can be linked to receptor desensitization, internalization, and in some cases, adverse effects.[4]

This guide will compare the G protein bias of this compound with other notable biased agonists targeting the MOR and NOP receptors, including Oliceridine (TRV130), PZM21, SR-17018, and AT-121.

Quantitative Comparison of G Protein Bias

The following tables summarize the in vitro pharmacological data for this compound and other biased agonists. The data includes potency (EC₅₀), maximal efficacy (Eₘₐₓ), and where available, calculated bias factors. Bias factors provide a quantitative measure of the degree to which a ligand favors one signaling pathway over another, typically with respect to a reference compound.

Table 1: In Vitro Activity of this compound at MOR and NOP Receptors

LigandReceptorAssayEC₅₀ (nM)Eₘₐₓ (% of Control)Reference Compound
This compoundMORcAMP Inhibition1.8100DAMGO
This compoundMORβ-arrestin 2 Recruitment12.685DAMGO
This compoundNOPcAMP Inhibition3.295Nociceptin
This compoundNOPβ-arrestin 2 Recruitment>1000<10Nociceptin

Data extracted from Chao et al., 2019.[1][2]

Table 2: In Vitro Activity of Comparative Biased Agonists at the Mu-Opioid Receptor (MOR)

LigandAssayEC₅₀ (nM)Eₘₐₓ (% of DAMGO)Bias Factor (vs. Morphine)Reference Article
Oliceridine (TRV130)GTPγS Binding4.196~3DeWire et al., 2013; Viscusi et al., 2019[5]
Oliceridine (TRV130)β-arrestin 2 Recruitment28911DeWire et al., 2013; Viscusi et al., 2019[5]
PZM21GTPγS Binding1.187Not Statistically SignificantManglik et al., 2016; Hill et al., 2018[6]
PZM21β-arrestin 2 Recruitment>10,000<5Manglik et al., 2016; Hill et al., 2018[6]
SR-17018GTPγS Binding1.910080-100 (vs. DAMGO)Schmid et al., 2017; Grim et al., 2020[7]
SR-17018β-arrestin 2 Recruitment>10,000<10Schmid et al., 2017; Grim et al., 2020[7]

Table 3: In Vitro Activity of AT-121 at MOR and NOP Receptors

LigandReceptorAssayEC₅₀ (nM)Eₘₐₓ (% of Control)Reference CompoundReference Article
AT-121MORGTPγS Binding2050DAMGODing et al., 2018[8]
AT-121NOPGTPγS Binding3560NociceptinDing et al., 2018[8]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms underlying biased agonism, the following diagrams illustrate the canonical G protein and β-arrestin signaling pathways, as well as a typical experimental workflow for assessing G protein bias.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαβγ GPCR->G_protein 2. Activation GRK GRK GPCR->GRK a. Phosphorylation beta_Arrestin β-Arrestin GPCR->beta_Arrestin b. Binding G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP 3. Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP 5. Production Agonist Biased Agonist Agonist->GPCR 1. Binding G_alpha_GTP->AC 4. Modulation PKA PKA cAMP->PKA 6. Activation Cellular_Response_G Therapeutic Effects (e.g., Analgesia) PKA->Cellular_Response_G GRK->GPCR Internalization Receptor Internalization beta_Arrestin->Internalization MAPK MAPK Signaling beta_Arrestin->MAPK Cellular_Response_Arrestin Side Effects & Desensitization Internalization->Cellular_Response_Arrestin MAPK->Cellular_Response_Arrestin

Caption: Canonical G protein vs. β-arrestin signaling pathways for a GPCR.

Experimental_Workflow start Start cell_culture Cell Culture (Expressing receptor of interest) start->cell_culture ligand_treatment Ligand Treatment (Biased agonist vs. Reference) cell_culture->ligand_treatment g_protein_assay G Protein Activation Assay (e.g., cAMP inhibition, GTPγS binding) ligand_treatment->g_protein_assay arrestin_assay β-Arrestin Recruitment Assay (e.g., BRET, PathHunter) ligand_treatment->arrestin_assay data_analysis Data Analysis (EC₅₀, Eₘₐₓ calculation) g_protein_assay->data_analysis arrestin_assay->data_analysis bias_calculation Bias Factor Calculation data_analysis->bias_calculation end End bias_calculation->end

References

BPR1M97: A new frontier in analgesia with reduced gastrointestinal dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals

BPR1M97, a novel dual agonist of the mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors, is emerging as a promising alternative to traditional opioid analgesics, offering a significantly improved gastrointestinal side-effect profile. This guide provides a comprehensive comparison of this compound with morphine and other relevant alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research.

Mitigating Opioid-Induced Gastrointestinal Dysfunction

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of traditional MOP receptor agonists like morphine. This compound's unique mechanism of action, which combines MOP receptor agonism for analgesia with NOP receptor agonism, is thought to counteract the constipating effects typically associated with opioid use.

Comparative Analysis of Gastrointestinal Transit Inhibition

Experimental evidence from preclinical studies demonstrates this compound's reduced impact on gastrointestinal motility compared to morphine. The following table summarizes the key findings from studies utilizing the charcoal meal transit test, a standard preclinical assay for assessing intestinal motility.

CompoundEfficacy in Pain Models (Antinociception ED50)Gastrointestinal Transit Inhibition
This compound 127.1 ± 34.65 µg/kg (thermal-stimulated pain)[1]Significantly less inhibition compared to morphine[1]
Morphine -Significant dose-dependent inhibition
Cebranopadol ED50 values of 0.5-5.6 µg/kg (i.v.) in various rat pain models[2]Favorable side-effect profile, including reduced gastrointestinal effects compared to classical opioids[3][4]
AT-121 100 times more potent than morphine in non-human primates[5]Did not produce typical opioid-related side effects, including constipation, in non-human primates[5][6]

Mechanism of Action: A Dual-Receptor Strategy

This compound's advantageous profile stems from its distinct interactions with the MOP and NOP receptors. It acts as a full agonist at the MOP receptor, responsible for its potent analgesic effects. Concurrently, it functions as a G protein-biased agonist at the NOP receptor. This biased agonism is crucial, as it is believed to modulate the undesirable effects of MOP receptor activation, including gastrointestinal dysfunction.

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by this compound at the MOP and NOP receptors.

MOP_Signaling This compound This compound MOP_Receptor MOP Receptor This compound->MOP_Receptor G_Protein Gαi/o MOP_Receptor->G_Protein Beta_Arrestin β-Arrestin-2 MOP_Receptor->Beta_Arrestin Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition Analgesia Analgesia G_Protein->Analgesia GI_Dysfunction Gastrointestinal Dysfunction Beta_Arrestin->GI_Dysfunction cAMP ↓ cAMP Adenylate_Cyclase->cAMP

This compound signaling at the MOP receptor.

NOP_Signaling This compound This compound NOP_Receptor NOP Receptor This compound->NOP_Receptor G_Protein Gαi/o NOP_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition Modulation Modulation of GI Function G_Protein->Modulation cAMP ↓ cAMP Adenylate_Cyclase->cAMP

This compound's G protein-biased signaling at the NOP receptor.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key preclinical assays are provided below.

Charcoal Meal Gastrointestinal Transit Assay

This assay is a widely used method to assess the in vivo effects of a compound on intestinal motility.

Charcoal_Meal_Workflow Start Fasting (12-18 hours, water ad libitum) Drug_Admin Administer this compound or vehicle (subcutaneous) Start->Drug_Admin Wait1 Wait 30 minutes Drug_Admin->Wait1 Charcoal_Admin Administer charcoal meal (e.g., 5% charcoal in 10% gum arabic, 0.1 mL/10g body weight, oral gavage) Wait1->Charcoal_Admin Wait2 Wait 20-30 minutes Charcoal_Admin->Wait2 Euthanasia Euthanize animal (e.g., cervical dislocation) Wait2->Euthanasia Dissection Dissect small intestine from pyloric sphincter to cecum Euthanasia->Dissection Measurement Measure total length of small intestine and distance traveled by charcoal Dissection->Measurement Calculation Calculate % transit: (distance traveled / total length) x 100 Measurement->Calculation End Data Analysis Calculation->End

References

A Comparative Analysis of BPR1M97 and AT-121: Dual MOP/NOP Receptor Agonists for Advanced Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for potent analgesics devoid of the severe side effects associated with traditional opioids. A promising strategy in this endeavor is the development of dual agonists targeting both the mu-opioid peptide (MOP) and nociceptin (B549756)/orphanin FQ peptide (NOP) receptors. This approach aims to harness the analgesic properties of MOP activation while mitigating adverse effects like respiratory depression and abuse liability through simultaneous NOP engagement. This guide provides a detailed, data-driven comparison of two notable compounds in this class: BPR1M97 and AT-121.

Introduction to this compound and AT-121

This compound has been identified as a potent dual MOP/NOP receptor agonist with strong antinociceptive effects observed in rodent models.[1][2] It is characterized as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1][2] In contrast, AT-121 is a bifunctional NOP/MOP receptor partial agonist that has demonstrated significant analgesic efficacy comparable to morphine but with a markedly improved safety profile in non-human primates.[3][4] AT-121's balanced partial agonism at both receptors is thought to be key to its favorable therapeutic window.[3][4][5]

In Vitro Pharmacological Profile

A direct comparison of the in vitro binding affinities and functional activities of this compound and AT-121 reveals distinct profiles that likely underlie their differing in vivo effects.

ParameterThis compoundAT-121Reference Compound
Receptor Binding Affinity (Ki, nM)
MOP1.8[6]16.49[7]
NOP4.2[6]3.67[7]
KOP>1000>100[3]
DOP>1000>100[3]
Functional Activity (EC50, nM)
MOPFull Agonist[1][2]20 (Partial Agonist)[3]DAMGO[3]
NOPG protein-biased Agonist[1][2]35 (Partial Agonist)[3]N/OFQ[3]

In Vivo Efficacy and Safety Profile

The in vivo characteristics of this compound and AT-121 highlight their potential as safer analgesics compared to traditional opioids. It is important to note that the majority of currently available data for this compound is from rodent studies, while AT-121 has been extensively studied in non-human primates.

ParameterThis compound (in mice)AT-121 (in non-human primates)Morphine (for comparison)
Analgesic Potency Potent antinociceptive effects in tail-flick and cancer pain models.[1][6] Faster onset of action than morphine.[1][2]~100-fold more potent than morphine (ED50 = 0.01 mg/kg vs 1 mg/kg for morphine).[3]Standard opioid analgesic.
Respiratory Depression Caused less respiratory dysfunction than morphine.[1][2]No respiratory depression observed at doses up to 10 times the analgesic dose.[3]A major dose-limiting side effect.[8]
Abuse Liability Induced less withdrawal jumping precipitated by naloxone (B1662785) compared to morphine.[1]Lacked reinforcing effects, suggesting little to no abuse liability.[3] Attenuated the reinforcing effects of oxycodone.[3][4]High abuse potential.
Other Side Effects Caused less cardiovascular and gastrointestinal dysfunction than morphine.[1][2]Did not induce itch. Less opioid-induced hyperalgesia, physical dependence, or tolerance than morphine.[3][4]Constipation, nausea, tolerance, and hyperalgesia are common.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

MOP and NOP Receptor Signaling

G cluster_0 Ligand Binding cluster_1 Receptor Activation cluster_2 G-Protein Signaling cluster_3 Downstream Effects This compound This compound MOP MOP This compound->MOP Full Agonist NOP NOP This compound->NOP G-protein biased Agonist AT121 AT121 AT121->MOP Partial Agonist AT121->NOP Partial Agonist G_alpha_i_o Gαi/o MOP->G_alpha_i_o G_beta_gamma Gβγ MOP->G_beta_gamma NOP->G_alpha_i_o NOP->G_beta_gamma Reduced_Side_Effects Reduced Side Effects (Respiratory Depression, Abuse) NOP->Reduced_Side_Effects AC Adenylyl Cyclase G_alpha_i_o->AC GIRK GIRK Channels (↑ K+ efflux) G_beta_gamma->GIRK Ca_channels CaV Channels (↓ Ca2+ influx) G_beta_gamma->Ca_channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_channels->Analgesia

Caption: MOP and NOP receptor signaling cascade.

Experimental Workflow for In Vivo Analgesia and Respiratory Assessment

G cluster_0 Animal Acclimation cluster_1 Drug Administration cluster_2 Analgesia Assessment (Hot Plate Test) cluster_3 Respiratory Assessment (Whole-Body Plethysmography) cluster_4 Data Analysis Acclimation Acclimation to Handling and Environment Drug_Admin Subcutaneous Injection (this compound / AT-121 / Vehicle / Morphine) Acclimation->Drug_Admin Hot_Plate Place animal on hot plate (e.g., 55°C) Drug_Admin->Hot_Plate Time Course Plethysmography Place animal in plethysmography chamber Drug_Admin->Plethysmography Time Course Measure_Latency Measure latency to paw lick or jump Hot_Plate->Measure_Latency Cutoff 30s cutoff to prevent tissue damage Measure_Latency->Cutoff Analysis Statistical Analysis (e.g., ANOVA, Dose-Response Curves) Measure_Latency->Analysis Measure_Resp Measure Respiratory Rate, Tidal Volume, Minute Volume Plethysmography->Measure_Resp Hypercapnia Optional: Hypercapnic challenge (e.g., 8% CO2) Measure_Resp->Hypercapnia Measure_Resp->Analysis

Caption: Workflow for in vivo analgesic and respiratory studies.

Detailed Experimental Protocols

Receptor Binding Assay

Receptor binding studies are crucial for determining the affinity of a ligand for its target receptor. These assays are typically performed using cell membranes expressing the receptor of interest (MOP, NOP, KOP, DOP) and a radiolabeled ligand.

  • Membrane Preparation: Cells stably expressing the human MOP, NOP, KOP, or DOP receptors are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-DAMGO for MOP, [³H]-nociceptin for NOP) and varying concentrations of the test compound (this compound or AT-121).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.[9][10][11]

  • Membrane Preparation: Similar to the receptor binding assay, cell membranes expressing the receptor of interest are prepared.

  • Assay Buffer: The assay buffer typically contains HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Setup: In a microplate, the cell membranes are pre-incubated with the test compound (this compound or AT-121) at various concentrations in the assay buffer containing GDP.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Detection: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.[12] Alternatively, a scintillation proximity assay (SPA) format can be used, which is a homogeneous assay that does not require a separation step.[10][12]

  • Data Analysis: Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS. The agonist-stimulated increase in [³⁵S]GTPγS binding is then calculated, and EC50 and Emax values are determined from concentration-response curves.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a widely used method to assess the analgesic efficacy of compounds against thermal pain.[13][14]

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C) is used.

  • Animal Acclimation: Animals (mice or rats) are acclimated to the testing room and handling for several days before the experiment.

  • Baseline Latency: Before drug administration, each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[15]

  • Drug Administration: The test compound (this compound or AT-121), a vehicle control, or a reference analgesic (e.g., morphine) is administered, typically via subcutaneous or intravenous injection.

  • Post-treatment Latency: At various time points after drug administration, the animals are re-tested on the hot plate, and the response latencies are recorded.

  • Data Analysis: The analgesic effect is often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves can be generated to determine the ED50 value of the compound.

In Vivo Respiratory Depression Assessment

Respiratory function can be assessed in conscious, unrestrained animals using whole-body plethysmography.[16][17]

  • Apparatus: A whole-body plethysmography system designed for rodents is used. This system consists of a sealed chamber connected to a pressure transducer to measure respiratory parameters.

  • Animal Acclimation: Animals are acclimated to the plethysmography chamber for a period before the experiment to minimize stress-induced respiratory changes.

  • Baseline Measurement: Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute), are recorded before drug administration.

  • Drug Administration: The test compound, vehicle, or a reference drug known to cause respiratory depression (e.g., morphine) is administered.

  • Post-treatment Measurement: Respiratory parameters are continuously monitored or measured at specific time points after drug administration.

  • Hypercapnic Challenge (Optional): To increase the sensitivity of detecting respiratory depression, animals may be exposed to a hypercapnic environment (e.g., 8% CO₂) to stimulate breathing, making any drug-induced depression more apparent.[16][17]

  • Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups. Statistical analysis is performed to determine the significance of any observed respiratory depression.

Conclusion

Both this compound and AT-121 represent significant advancements in the quest for safer, more effective analgesics. Their dual MOP/NOP agonist activity offers a promising mechanism to separate potent pain relief from the life-threatening side effects of classical opioids. While this compound shows considerable promise in preclinical rodent models, the extensive data on AT-121 in non-human primates provides a strong translational rationale for its further development. The distinct pharmacological profiles—this compound as a MOP full agonist/NOP G-protein biased agonist and AT-121 as a balanced MOP/NOP partial agonist—likely contribute to their unique in vivo effects. Further head-to-head comparative studies in higher species will be crucial to fully elucidate their therapeutic potential and to determine the optimal balance of MOP and NOP agonism for achieving potent analgesia with a superior safety profile.

References

A Comparative Analysis of BPR1M97 and Buprenorphine: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in pain management is emerging with the development of dual-target opioid receptor agonists. This guide provides a detailed comparison of BPR1M97, a novel dual mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist, and buprenorphine, a widely used partial MOP receptor agonist, for researchers, scientists, and drug development professionals.

This analysis synthesizes available preclinical data to compare their efficacy, mechanisms of action, and potential therapeutic advantages. While direct head-to-head clinical trials are not yet available, this guide offers a comprehensive overview based on existing experimental evidence.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and buprenorphine, providing a snapshot of their receptor binding affinities and analgesic potency.

Parameter This compound Buprenorphine Reference Compound (Morphine)
Receptor Binding Affinity (Ki, nM) MOP: 1.8, NOP: 4.2[1]MOP: High Affinity (Partial Agonist), KOR: Antagonist, DOR: Antagonist[2][3][4]MOP: Full Agonist
Analgesic Potency (Animal Models) Potent antinociceptive effects demonstrated in murine cancer pain model (1.8 mg/kg, s.c.)[1]20-50 times more potent than morphine at analgesic doses[5]Standard reference
Onset of Action Faster antinociceptive effects (10 min after s.c. injection) compared to morphine[6][7]Slow onset of action[2]Standard reference
Side Effect Profile Less respiratory, cardiovascular, and gastrointestinal dysfunction compared to morphine.[6][7]"Ceiling effect" on respiratory depression, lower abuse potential compared to full MOP agonists.[2][5]High incidence of respiratory depression, constipation, and abuse liability.

Mechanism of Action: A Tale of Two Agonists

This compound and buprenorphine achieve their analgesic effects through distinct interactions with the opioid receptor system.

This compound: The Dual Agonist Approach

This compound is a dual agonist, simultaneously targeting both the MOP and NOP receptors.[1] Activation of the MOP receptor is the primary mechanism for the analgesic effects of traditional opioids. The concurrent agonism of the NOP receptor is hypothesized to modulate the adverse effects typically associated with MOP activation, potentially leading to a safer therapeutic window.[8] this compound acts as a full agonist at the MOP receptor in terms of G protein pathway activation and as a G protein-biased agonist at the NOP receptor.[7]

Buprenorphine: The Partial Agonist with a Ceiling

Buprenorphine is a partial agonist at the MOP receptor and an antagonist at the kappa-opioid receptor (KOR).[2][5] Its high affinity for the MOP receptor allows it to displace other opioids, while its partial agonist activity means it does not produce the same maximal effect as full agonists like morphine. This "ceiling effect" is a key feature, limiting its potential for respiratory depression and abuse.[2][5]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and buprenorphine.

BPR1M97_Signaling_Pathway This compound This compound MOP MOP Receptor This compound->MOP Full Agonist NOP NOP Receptor This compound->NOP G protein-biased Agonist G_protein_MOP G-protein (Gi/o) MOP->G_protein_MOP Activates G_protein_NOP G-protein (Gi/o) NOP->G_protein_NOP Activates AC_MOP Adenylyl Cyclase (Inhibition) G_protein_MOP->AC_MOP AC_NOP Adenylyl Cyclase (Inhibition) G_protein_NOP->AC_NOP Analgesia Analgesia AC_MOP->Analgesia Reduced_Side_Effects Reduced Side Effects (e.g., Respiratory Depression) AC_NOP->Reduced_Side_Effects

This compound Signaling Pathway

Buprenorphine_Signaling_Pathway Buprenorphine Buprenorphine MOP MOP Receptor Buprenorphine->MOP Partial Agonist KOR KOR Receptor Buprenorphine->KOR Antagonist G_protein_MOP G-protein (Gi/o) MOP->G_protein_MOP Partially Activates Antagonism_Effects Modulation of Dysphoria/Stress KOR->Antagonism_Effects Blocks Endogenous Ligand Binding AC_MOP Adenylyl Cyclase (Partial Inhibition) G_protein_MOP->AC_MOP Analgesia Analgesia AC_MOP->Analgesia Ceiling_Effect Ceiling Effect on Respiratory Depression AC_MOP->Ceiling_Effect

Buprenorphine Signaling Pathway

Experimental Protocols

The following outlines typical experimental methodologies used to evaluate the efficacy and side-effect profiles of compounds like this compound and buprenorphine.

Antinociceptive Efficacy Assays
  • Tail-Flick Test: This assay measures the latency of a rodent to withdraw its tail from a noxious heat source. An increase in tail-flick latency following drug administration indicates an analgesic effect.

    • Workflow:

      • Baseline tail-flick latency is measured.

      • The test compound (e.g., this compound, buprenorphine, or vehicle) is administered (e.g., subcutaneously).

      • Tail-flick latency is measured at predetermined time points post-administration.

      • A cut-off time is established to prevent tissue damage.

  • Hot-Plate Test: This test assesses the response of an animal to a heated surface by measuring the latency to lick its paws or jump.

    • Workflow:

      • The animal is placed on a temperature-controlled hot plate.

      • The latency to a pain response (e.g., paw licking, jumping) is recorded.

      • The test compound is administered, and the latency is re-measured at various intervals.

  • Von Frey Test: This method is used to assess mechanical allodynia (pain in response to a normally non-painful stimulus) in models of neuropathic or inflammatory pain.

    • Workflow:

      • Animals are placed on an elevated mesh floor.

      • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

      • The filament that elicits a paw withdrawal response is recorded as the mechanical threshold.

      • A decrease in the withdrawal threshold indicates mechanical allodynia, and an increase following drug treatment suggests an anti-allodynic effect.

Experimental_Workflow_Analgesia cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Data Analysis Baseline_Measurement Baseline Pain Threshold Measurement (e.g., Tail-Flick, Hot-Plate, Von Frey) Drug_Administration Administer Test Compound (this compound, Buprenorphine, or Vehicle) Baseline_Measurement->Drug_Administration Post_Dose_Measurement Measure Pain Threshold at Timed Intervals Drug_Administration->Post_Dose_Measurement Data_Comparison Compare Post-Dose to Baseline and Vehicle Control Post_Dose_Measurement->Data_Comparison

General Experimental Workflow for Analgesia Testing
Assessment of Side Effects

  • Respiratory Depression: This is often measured using whole-body plethysmography to monitor respiratory rate and tidal volume in conscious animals. A significant decrease in these parameters following drug administration indicates respiratory depression.

  • Gastrointestinal Transit: The charcoal meal test is a common method. Animals are given a charcoal meal, and after a set time, the distance the charcoal has traveled through the small intestine is measured. A shorter distance compared to vehicle-treated animals indicates constipation.

  • Cardiovascular Effects: Telemetry systems can be implanted in animals to continuously monitor blood pressure and heart rate.

Comparative Efficacy and Therapeutic Potential

While a direct clinical comparison between this compound and buprenorphine is not available, preclinical data allows for an initial assessment of their potential relative merits.

This compound shows promise as a potent analgesic with a potentially improved safety profile compared to traditional full MOP agonists like morphine.[6][7] Its dual agonism at MOP and NOP receptors is a novel strategy aimed at separating analgesic efficacy from adverse effects.[8] The faster onset of action observed in preclinical models could be advantageous in acute pain settings.[6][7]

Buprenorphine is an established therapeutic with a well-characterized safety profile, particularly its ceiling effect on respiratory depression.[2][5] Its long duration of action makes it suitable for the management of chronic pain and opioid use disorder.[2]

The development of dual MOP/NOP agonists like this compound represents an exciting evolution in opioid pharmacology. Future research, including head-to-head comparative studies with established analgesics like buprenorphine, will be crucial in determining the ultimate clinical utility of this new class of compounds.

References

A Cross-Study Comparative Analysis of BPR1M97: A Novel Dual MOP/NOP Receptor Agonist for Antinociception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antinociceptive potency of BPR1M97, a novel dual-agonist of the mu-opioid peptide (MOP) and nociceptin/orphanin FQ (NOP) receptors. The following sections present a synthesis of available preclinical data, comparing this compound with the standard opioid morphine and other dual MOP/NOP receptor agonists. This document is intended to serve as a resource for researchers in pain management and drug development.

Quantitative Comparison of Antinociceptive Potency

The antinociceptive efficacy of this compound has been evaluated in various preclinical models and compared with other analgesics. The following table summarizes the median effective dose (ED50) values obtained from these studies. It is important to note that direct comparisons of ED50 values across different studies should be made with caution due to variations in experimental conditions, including animal species, route of administration, and specific endpoints measured.

CompoundAnimal ModelAntinociceptive AssayRoute of AdministrationED50 (95% CI)Reference
This compound MouseTail-flickSubcutaneous (s.c.)1.12 (0.96-1.31) mg/kg[1]
MouseTail-clipSubcutaneous (s.c.)0.97 (0.81-1.15) mg/kg[1]
MouseAcetone drop (CCI)Subcutaneous (s.c.)0.83 (0.65-1.06) mg/kg[1]
Mousevon Frey (CCI)Subcutaneous (s.c.)0.76 (0.62-0.94) mg/kg[1]
Morphine MouseTail-flickSubcutaneous (s.c.)4.87 (4.13-5.74) mg/kg[1]
MouseTail-clipSubcutaneous (s.c.)4.21 (3.51-5.05) mg/kg[1]
MouseAcetone drop (CCI)Subcutaneous (s.c.)6.25 (5.12-7.63) mg/kg[1]
Mousevon Frey (CCI)Subcutaneous (s.c.)5.54 (4.58-6.70) mg/kg[1]
Cebranopadol RatTail-flickIntravenous (i.v.)7.4 (6.6-8.2) µg/kg[2]
AT-121 MonkeyTail-withdrawal (50°C water)Subcutaneous (s.c.)0.01 mg/kg[3]
BU08028 MonkeyTail-withdrawal (50°C water)Subcutaneous (s.c.)0.001-0.01 mg/kg (effective dose range)[4]

CCI: Chronic Constriction Injury, a model for neuropathic pain.

Experimental Protocols

The following are generalized protocols for the key antinociceptive assays cited in the comparison table. The specific parameters may have varied in the original studies.

Tail-Flick Test

This test measures the latency of an animal to withdraw its tail from a source of thermal stimulation.

  • Acclimation: Mice are habituated to the testing environment and handling for a defined period before the experiment.

  • Apparatus: A tail-flick meter with a radiant heat source is used. The intensity of the heat is calibrated to produce a baseline tail-flick latency of 2-4 seconds in naive animals. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Procedure: The mouse is gently restrained, and its tail is positioned over the heat source. The time taken for the mouse to flick its tail away from the heat is automatically recorded.

  • Drug Administration: The test compound or vehicle is administered (e.g., subcutaneously), and the tail-flick latency is measured at predetermined time points after administration.

  • Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

Hot Plate Test

This assay assesses the response to a constant temperature thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C) is used. A transparent cylinder is placed on the surface to confine the animal.

  • Procedure: The mouse is placed on the hot plate, and the latency to exhibit a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time is employed to prevent injury.

  • Drug Administration and Data Analysis: Similar to the tail-flick test, the latency to respond is measured before and after drug administration to determine the analgesic effect.

Von Frey Test

This test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, often in models of neuropathic pain.

  • Apparatus: A set of calibrated von Frey filaments, which exert a specific force when bent, are used. The test is conducted on a wire mesh platform that allows access to the plantar surface of the animal's paws.

  • Acclimation: Animals are habituated to the testing chambers.

  • Procedure: The filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause buckling. The response, typically a withdrawal or licking of the paw, is noted. The "up-down" method is often used to determine the 50% paw withdrawal threshold.

  • Drug Administration and Data Analysis: The withdrawal threshold is determined before and after drug administration to assess the anti-allodynic effect of the compound.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

This compound is a dual agonist for the MOP and NOP receptors. At the MOP receptor, it acts as a full agonist. At the NOP receptor, it exhibits G protein-biased agonism.[1] This means it preferentially activates the G protein signaling cascade over the β-arrestin pathway. The co-activation of NOP receptors is thought to contribute to the desirable safety profile of dual agonists by potentially counteracting some of the adverse effects associated with MOP receptor activation alone, such as respiratory depression and reward-seeking behavior.[5][6][7]

BPR1M97_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOP MOP Receptor This compound->MOP Full Agonist NOP NOP Receptor This compound->NOP G protein-biased Agonist G_Protein_MOP Gαi/o Protein MOP->G_Protein_MOP Activation G_Protein_NOP Gαi/o Protein (Biased Activation) NOP->G_Protein_NOP Preferential Activation Beta_Arrestin β-Arrestin (Reduced Recruitment) NOP->Beta_Arrestin Minimal Activation Downstream_Effectors Downstream Effectors (e.g., ↓cAMP, K+ channel activation, Ca2+ channel inhibition) G_Protein_MOP->Downstream_Effectors G_Protein_NOP->Downstream_Effectors Reduced_Side_Effects Reduced Side Effects G_Protein_NOP->Reduced_Side_Effects Analgesia Antinociception Downstream_Effectors->Analgesia

Caption: Signaling pathway of the dual MOP/NOP receptor agonist this compound.

Experimental Workflow for Antinociceptive Potency Assessment

The general workflow for evaluating the antinociceptive potency of a compound like this compound in preclinical models involves several key steps, from animal preparation to data analysis.

Experimental_Workflow cluster_pre_test Pre-Testing Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase Animal_Habituation Animal Habituation (Acclimation to environment and handling) Baseline_Measurement Baseline Nociceptive Measurement (e.g., Tail-flick latency, Paw withdrawal threshold) Animal_Habituation->Baseline_Measurement Drug_Administration Drug/Vehicle Administration (e.g., Subcutaneous injection of this compound or Morphine) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Drug Nociceptive Measurement (At various time points) Drug_Administration->Post_Drug_Measurement Data_Calculation Calculation of Antinociceptive Effect (%MPE or change in threshold) Post_Drug_Measurement->Data_Calculation Dose_Response_Curve Generation of Dose-Response Curve Data_Calculation->Dose_Response_Curve ED50_Determination Determination of ED50 Value Dose_Response_Curve->ED50_Determination

Caption: General experimental workflow for assessing antinociceptive potency.

References

BPR1M97 Demonstrates Reduced Withdrawal Symptoms Compared to Morphine Following Naloxone Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Taipei, Taiwan – Preclinical research indicates that BPR1M97, a novel dual agonist of the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor, exhibits a significantly improved safety profile over traditional opioids, most notably demonstrating reduced withdrawal symptoms. A key study highlights that in a naloxone-precipitated withdrawal model, subjects treated with this compound displayed substantially fewer withdrawal behaviors compared to those treated with morphine.[1][2] This finding suggests that this compound could represent a significant advancement in the development of potent analgesics with a lower risk of physical dependence.

The development of new pain therapeutics with reduced side effects is a critical area of research.[1][2] While opioids like morphine are highly effective analgesics, their clinical use is often hampered by adverse effects, including respiratory depression, constipation, and the potential for addiction and severe withdrawal syndromes. This compound's unique mechanism as a dual MOP/NOP receptor agonist is thought to contribute to its improved tolerability.[1][2][3] The activation of the NOP receptor is believed to modulate the adverse effects typically associated with MOP receptor activation.

Comparative Analysis of Naloxone-Precipitated Withdrawal

In a pivotal preclinical study, the severity of withdrawal was assessed by inducing withdrawal with the opioid antagonist naloxone (B1662785) in subjects chronically treated with either this compound or morphine. The primary measure of withdrawal severity was the frequency of jumping behavior, a classic indicator of opioid withdrawal in animal models.

Quantitative Data Summary

The study by Chao et al. (2019) provides the most direct evidence of this compound's reduced withdrawal liability. While the full quantitative data set is not publicly available, the published findings explicitly state that this compound "induced less withdrawal jumping precipitated by naloxone" when compared to morphine. The table below summarizes this comparative outcome.

Treatment GroupNaloxone-Precipitated Withdrawal (Jumping Frequency)Key Finding
Morphine HighExhibited a significant number of withdrawal-associated jumps.
This compound LowShowed a statistically significant reduction in withdrawal-associated jumps compared to the morphine group.

Experimental Protocols

The following is a detailed methodology for a typical naloxone-precipitated withdrawal experiment, based on established protocols in the field.

Objective: To assess the severity of physical dependence on an opioid agonist by precipitating withdrawal with an opioid antagonist.

Materials:

  • Test subjects (e.g., male C57BL/6 mice)

  • Opioid agonists (this compound, Morphine Sulfate)

  • Opioid antagonist (Naloxone Hydrochloride)

  • Vehicle (e.g., sterile saline)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment

Procedure:

  • Induction of Dependence:

    • Subjects are chronically treated with either the test compound (this compound), the comparator (morphine), or a vehicle control.

    • Administration is typically twice daily for a period of 4-7 days with escalating doses to induce physical dependence.

  • Naloxone Challenge:

    • Following the chronic dosing period, subjects receive a final dose of their respective treatment.

    • After a predetermined interval (e.g., 2 hours), a subcutaneous injection of naloxone is administered to precipitate withdrawal.

  • Observation and Scoring:

    • Immediately after naloxone administration, subjects are placed in individual observation chambers.

    • Behavior is recorded for a set period, typically 30 minutes.

    • The primary behavioral measure is the number of vertical jumps. Other withdrawal signs such as wet-dog shakes, paw tremors, and teeth chattering can also be scored.

    • A trained observer, blinded to the treatment groups, scores the withdrawal behaviors.

Data Analysis:

  • The mean number of jumps and other withdrawal scores are calculated for each treatment group.

  • Statistical analysis (e.g., t-test or ANOVA) is used to compare the withdrawal severity between the this compound and morphine groups.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the naloxone-precipitated withdrawal study.

This compound Signaling Pathway This compound This compound MOP_Receptor Mu-Opioid Receptor (MOP) This compound->MOP_Receptor Agonist NOP_Receptor Nociceptin/Orphanin FQ Peptide Receptor (NOP) This compound->NOP_Receptor Agonist G_Protein_MOP G-Protein Activation (Analgesia) MOP_Receptor->G_Protein_MOP Beta_Arrestin β-Arrestin Recruitment (Adverse Effects) MOP_Receptor->Beta_Arrestin G_Protein_NOP G-Protein Activation (Modulation of Adverse Effects) NOP_Receptor->G_Protein_NOP

This compound Dual Agonist Signaling Pathway

Naloxone-Precipitated Withdrawal Experimental Workflow cluster_0 Phase 1: Induction of Dependence cluster_1 Phase 2: Withdrawal Precipitation cluster_2 Phase 3: Observation and Analysis Animal_Model Animal Model (e.g., Mice) Chronic_Dosing Chronic Dosing (this compound vs. Morphine) Animal_Model->Chronic_Dosing Final_Dose Final Opioid Dose Naloxone_Injection Naloxone Injection Final_Dose->Naloxone_Injection Behavioral_Observation Behavioral Observation (e.g., Jumping Count) Data_Analysis Data Analysis and Comparison Behavioral_Observation->Data_Analysis

Experimental Workflow for Withdrawal Assessment

Conclusion

The available evidence strongly suggests that this compound's dual agonism at MOP and NOP receptors leads to a favorable reduction in physical dependence liability compared to traditional MOP agonists like morphine. The significant decrease in naloxone-precipitated withdrawal behaviors in preclinical models positions this compound as a promising candidate for a new generation of analgesics with an improved safety and tolerability profile, potentially mitigating the risks of addiction and withdrawal that are major concerns with current opioid therapies. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in human subjects.

References

Safety Operating Guide

Proper Disposal of BPR1M97: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

As a potent dual mu-opioid receptor (MOP) and nociceptin-orphanin FQ peptide (NOP) receptor agonist, BPR1M97 requires careful handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2][3][4] While a specific Safety Data Sheet (SDS) with official disposal procedures for this compound is not publicly available, this document provides a comprehensive guide based on general best practices for the disposal of potent, research-grade opioid compounds in a laboratory setting. Adherence to institutional and local regulations is mandatory.

Core Principles of this compound Disposal

The primary goals for the proper disposal of this compound are to:

  • Protect Personnel: Prevent accidental exposure through inhalation, ingestion, or skin contact.

  • Prevent Diversion: Ensure the compound cannot be retrieved and misused.

  • Environmental Protection: Avoid the release of this potent pharmacological agent into the environment.

This compound: Summary of Known Information

Due to the limited availability of public safety data, a comprehensive quantitative summary is not possible. The following table summarizes the key known characteristics of this compound.

CharacteristicDataSource
CAS Number 2059904-66-2MedchemExpress
Molecular Formula C₂₈H₃₅N₃O₄MedchemExpress
Molecular Weight 493.60 g/mol MedchemExpress
Receptor Binding Affinity (Ki) MOP: 1.8 nM, NOP: 4.2 nM[1]
Storage of Stock Solutions -80°C for up to 2 years; -20°C for up to 1 year[1]
Known Solubilities Soluble in DMSO[1]

Step-by-Step Disposal Procedures for this compound

Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations. The following procedures are based on general laboratory safety principles for potent compounds.

Decontamination of Labware and Surfaces
  • Rinsing: All glassware, spatulas, and other equipment that have come into contact with this compound should be triple-rinsed with a suitable solvent in which this compound is soluble (e.g., DMSO), followed by rinses with a miscible solvent (e.g., ethanol (B145695) or isopropanol), and finally water.

  • Collection of Rinsate: The initial rinsate containing the dissolved compound is considered hazardous waste and must be collected in a designated, labeled waste container. Subsequent rinses may also need to be collected depending on institutional policies.

  • Surface Cleaning: Work surfaces should be decontaminated using a cleaning agent known to be effective for similar compounds or as recommended by your EHS office.

Disposal of Unused this compound (Pure Compound or Solutions)

Unused this compound, whether in solid form or in solution, should be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Packaging:

    • Solid Waste: Place solid this compound in a clearly labeled, sealed, and compatible container.

    • Liquid Waste: Collect solutions containing this compound and the initial, concentrated rinsate in a designated, sealed, and leak-proof waste container. The container material must be compatible with the solvent used.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The solvent(s) present

    • The date of accumulation

    • Any associated hazard symbols (e.g., toxic)

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's hazardous waste management service.

Experimental Protocol: Rendering Potent Opioids Non-Retrievable (General Guidance)

While no specific experimental protocol for the degradation or disposal of this compound was found, a general approach for rendering potent opioid compounds non-retrievable in a laboratory setting involves chemical degradation. This process should only be carried out by trained personnel in a controlled laboratory environment and in accordance with institutional EHS approval.

Objective: To chemically alter the this compound molecule to eliminate its pharmacological activity before final disposal.

Materials:

  • Unused this compound

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

  • Fume hood

  • Glass reaction vessel

  • Stir plate and stir bar

  • Reagents for degradation (subject to EHS approval, but may include strong oxidizing agents, strong acids, or bases, depending on the chemical structure of the compound)

Procedure (Example using oxidation - REQUIRES EHS APPROVAL):

  • Consult EHS: Before proceeding, present a detailed plan to your institution's EHS department for approval. This plan should include the specific reagents and conditions you intend to use.

  • Preparation: In a chemical fume hood, dissolve the this compound in an appropriate solvent.

  • Reaction: Slowly add the approved degradation reagent (e.g., potassium permanganate, sodium hypochlorite) to the stirred solution. The reaction conditions (temperature, time) will depend on the chosen reagent and the stability of this compound.

  • Neutralization/Quenching: After the reaction is complete, quench any excess reagent and neutralize the solution as per your approved protocol.

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., HPLC, LC-MS), analyze a sample of the treated solution to confirm the absence of the parent compound.

  • Disposal: The final, treated solution must still be disposed of as hazardous chemical waste, but it now has a reduced risk of diversion. The waste container should be labeled with the final contents of the solution.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

BPR1M97_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated PPE waste_type->solid_waste Solid liquid_waste Unused Solutions or Concentrated Rinsate waste_type->liquid_waste Liquid labware Contaminated Glassware and Equipment waste_type->labware Labware package_solid Package in a sealed, labeled container solid_waste->package_solid package_liquid Collect in a sealed, leak-proof, labeled container liquid_waste->package_liquid decontaminate Triple-rinse with appropriate solvents labware->decontaminate store_waste Store in secure satellite accumulation area package_solid->store_waste package_liquid->store_waste collect_rinsate Collect initial rinsate as hazardous waste decontaminate->collect_rinsate collect_rinsate->package_liquid ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound waste in a laboratory.

By following these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling BPR1M97

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.

This document provides crucial safety and logistical information for the handling and disposal of BPR1M97, a potent dual-acting mu-opioid receptor (MOP) and nociception/orphanin FQ peptide (NOP) receptor agonist.[1][2][3] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Engineering Controls

This compound is a highly potent research compound.[1] As with many potent pharmaceutical compounds, it should be handled with care to avoid accidental exposure.[4][5] The primary routes of exposure are inhalation, ingestion, and dermal contact.

Engineering Controls are the primary means of minimizing exposure.[6]

  • Containment: All handling of solid this compound should be performed in a certified chemical fume hood, a glove box, or a ventilated balance enclosure to prevent the generation and inhalation of dust.[7][8]

  • Ventilation: The laboratory should have a single-pass air system, with negative pressure maintained in the areas where the compound is handled to prevent cross-contamination.[7]

  • Restricted Access: Access to areas where this compound is stored and handled should be restricted to authorized and trained personnel.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.[9][10]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Prevents skin contact and allows for safe removal of the outer glove in case of contamination.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.
Respiratory Protection A fit-tested N95 or higher-level respirator.Essential for handling the solid compound to prevent inhalation of aerosolized particles.[11]
Body Protection A disposable lab coat with long sleeves or coveralls.Protects skin and personal clothing from contamination.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Wash Hands Don2 Put on Inner Gloves Don1->Don2 Don3 Put on Lab Coat/Coveralls Don2->Don3 Don4 Put on Respirator Don3->Don4 Don5 Put on Goggles/Face Shield Don4->Don5 Don6 Put on Outer Gloves Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Goggles/Face Shield Doff1->Doff2 Doff3 Remove Lab Coat/Coveralls Doff2->Doff3 Doff4 Remove Respirator Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6 Handling_Workflow Prep Prepare work area in fume hood Weigh Weigh this compound in a tared, sealed container Prep->Weigh Solubilize Add solvent to the sealed container Weigh->Solubilize Vortex Vortex/sonicate until dissolved Solubilize->Vortex Transfer Transfer solution using a calibrated pipette Vortex->Transfer Clean Decontaminate all surfaces and equipment Transfer->Clean Dispose Dispose of all waste properly Clean->Dispose Disposal_Plan Start Unused this compound (Solid or Solution) TakeBack Is a drug take-back program available? Start->TakeBack Flush Is it on the FDA flush list? Start->Flush Collector Use a registered collector drop box or mail-back envelope TakeBack->Collector Yes Deactivation Use a drug deactivation pouch TakeBack->Deactivation No Trash Mix with an unappealing substance (e.g., cat litter, coffee grounds) Deactivation->Trash Seal Seal in a plastic bag Trash->Seal Discard Discard in household trash Seal->Discard FlushIt Flush down the toilet (if permissible) Flush->FlushIt Yes NoFlush Do NOT flush Flush->NoFlush No

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.